Product packaging for Boc-gln-gly-arg-amc hcl(Cat. No.:CAS No. 133448-21-2)

Boc-gln-gly-arg-amc hcl

Cat. No.: B1447682
CAS No.: 133448-21-2
M. Wt: 653.1 g/mol
InChI Key: BLJIQVVJEMIKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-gln-gly-arg-amc hcl is a useful research compound. Its molecular formula is C28H41ClN8O8 and its molecular weight is 653.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H41ClN8O8 B1447682 Boc-gln-gly-arg-amc hcl CAS No. 133448-21-2

Properties

IUPAC Name

tert-butyl N-[5-amino-1-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N8O8.ClH/c1-15-12-23(39)43-20-13-16(7-8-17(15)20)34-25(41)18(6-5-11-32-26(30)31)35-22(38)14-33-24(40)19(9-10-21(29)37)36-27(42)44-28(2,3)4;/h7-8,12-13,18-19H,5-6,9-11,14H2,1-4H3,(H2,29,37)(H,33,40)(H,34,41)(H,35,38)(H,36,42)(H4,30,31,32);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJIQVVJEMIKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41ClN8O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746626
Record name N~2~-(tert-Butoxycarbonyl)glutaminylglycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133448-21-2
Record name N~2~-(tert-Butoxycarbonyl)glutaminylglycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Boc-Gln-Gly-Arg-AMC HCl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Overview of the Fluorogenic Protease Substrate Boc-Gln-Gly-Arg-AMC HCl for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of this compound, a fluorogenic substrate critical for the study of serine proteases, particularly coagulation factor XIIa and trypsin. This document outlines the substrate's chemical properties, mechanism of action, and applications in enzyme kinetics and inhibitor screening, supported by detailed experimental protocols and data presentations.

Chemical Identity and Properties

This compound is a synthetic tripeptide composed of glutamine, glycine, and arginine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is conjugated to 7-amino-4-methylcoumarin (B1665955) (AMC), a fluorescent reporter molecule. The hydrochloride salt enhances the compound's solubility and stability.

PropertyValue
Full Name tert-butyloxycarbonyl-L-glutaminyl-glycyl-L-arginine-7-amido-4-methylcoumarin hydrochloride
Abbreviation Boc-QGR-AMC HCl
Molecular Formula C₂₈H₄₀N₈O₈ · HCl
Molecular Weight 653.14 g/mol [1]
CAS Number 133448-21-2
Appearance White to off-white solid
Solubility Soluble in DMSO

Principle of Action: A Fluorogenic Reporter System

This compound functions as a highly sensitive tool for detecting protease activity through a process of fluorescence resonance energy transfer (FRET) quenching and dequenching. In its intact form, the AMC fluorophore is quenched by the neighboring peptide, resulting in minimal fluorescence. Upon enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC moiety by a target protease, the fluorescent 7-Amino-4-methylcoumarin is released.[2] This liberation leads to a significant increase in fluorescence intensity, which can be monitored in real-time to quantify enzyme activity.

The spectral properties of the released AMC are crucial for its detection:

Spectral PropertyWavelength (nm)
Excitation Maximum (λex) ~360-380
Emission Maximum (λem) ~440-460

Applications in Research and Drug Discovery

The specificity of the Gln-Gly-Arg sequence makes this substrate particularly useful for assaying the activity of trypsin and coagulation factor XIIa.[1][2] Its applications are pivotal in various stages of research and drug development:

  • Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat) to characterize enzyme-substrate interactions.

  • Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of target proteases.

  • Protease Activity Profiling: Quantifying the activity of specific proteases in complex biological samples like cell lysates and plasma.

Quantitative Data: Enzyme Kinetics

While specific kinetic constants for this compound are highly dependent on experimental conditions (e.g., pH, temperature, buffer composition) and should be determined empirically, data for similar substrates can provide a valuable reference. The following table includes kinetic data for a closely related substrate, Boc-Gln-Ala-Arg-MCA, with trypsin.

EnzymeSubstrateK_m (µM)V_max (nmol/L·min⁻¹)
Trypsin (bovine pancreas)Boc-Gln-Ala-Arg-MCA5.99[3]35,270[3]

Note: It is strongly recommended that researchers determine the K_m and k_cat values for this compound under their specific assay conditions for accurate data interpretation.

Signaling Pathway: The Intrinsic Coagulation Cascade

This compound is an important tool for studying the intrinsic pathway of the coagulation cascade, which is initiated by the activation of Factor XII to Factor XIIa. Factor XIIa then proceeds to activate Factor XI, setting off a cascade of enzymatic reactions culminating in the formation of a fibrin (B1330869) clot.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact with negatively charged surface FXIa Factor XIa FXIIa->FXIa Activates AMC Fluorescent AMC FXIIa->AMC Cleaves FXI Factor XI FIXa Factor IXa FXIa->FIXa Activates FIX Factor IX FXa Factor Xa FIXa->FXa Activates (with FVIIIa) FX Factor X Thrombin Thrombin (IIa) FXa->Thrombin Activates (with FVa) Prothrombin Prothrombin (II) Fibrin Fibrin (Ia) Thrombin->Fibrin Activates Fibrinogen Fibrinogen (I) BocQGR Boc-Gln-Gly-Arg-AMC

The Intrinsic Coagulation Pathway and the action of Factor XIIa on Boc-Gln-Gly-Arg-AMC.

Experimental Protocols

The following protocols provide a general framework for using this compound in enzyme activity and inhibitor screening assays. Optimization for specific enzymes and experimental conditions is recommended.

Enzyme Activity Assay

This protocol details the steps for determining the kinetic parameters of a protease.

Materials:

  • This compound

  • Purified protease (e.g., Factor XIIa, Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • Anhydrous DMSO

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.

  • Prepare serial dilutions of the substrate stock solution in Assay Buffer. A typical concentration range for K_m determination is 0.1 to 10 times the expected K_m.

  • Prepare a working solution of the purified enzyme in Assay Buffer. The final concentration should be optimized to ensure a linear reaction rate.

  • Add 50 µL of each substrate dilution to triplicate wells of the 96-well plate.

  • Initiate the reaction by adding 50 µL of the enzyme working solution to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~360-380 nm) and emission (~440-460 nm) wavelengths.

  • Monitor the increase in fluorescence intensity kinetically over a set period (e.g., 30 minutes).

  • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

  • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Enzyme_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Substrate Stock Solution (DMSO) B Prepare Serial Dilutions of Substrate (Assay Buffer) A->B D Add Substrate Dilutions to 96-well Plate B->D C Prepare Enzyme Working Solution E Initiate Reaction with Enzyme Solution C->E D->E F Kinetic Fluorescence Reading E->F G Calculate Initial Reaction Velocity (V₀) F->G H Plot V₀ vs. [Substrate] G->H I Determine Km and Vmax H->I

Workflow for determining enzyme kinetic parameters.
Inhibitor Screening Assay

This protocol is designed to determine the potency (e.g., IC₅₀) of a test compound.

Materials:

  • Same as for the Enzyme Activity Assay

  • Test inhibitor compound

Procedure:

  • Prepare stock solutions of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the inhibitor in Assay Buffer.

  • Prepare a working solution of the enzyme in Assay Buffer.

  • Prepare a working solution of this compound in Assay Buffer. The concentration should ideally be at or near the K_m value for the enzyme.

  • Add 25 µL of each inhibitor dilution to triplicate wells of a 96-well plate. Include controls for 0% inhibition (vehicle only) and 100% inhibition (no enzyme or a known potent inhibitor).

  • Add 25 µL of the enzyme working solution to each well and pre-incubate for 15-30 minutes at room temperature.

  • Initiate the reaction by adding 50 µL of the substrate working solution to each well.

  • Monitor the fluorescence kinetically as described in the enzyme activity assay.

  • Determine the initial reaction velocity for each inhibitor concentration.

  • Calculate the percent inhibition relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Inhibitor Serial Dilutions D Add Inhibitor Dilutions to 96-well Plate A->D B Prepare Enzyme Working Solution E Add Enzyme and Pre-incubate B->E C Prepare Substrate Working Solution F Initiate Reaction with Substrate C->F D->E E->F G Kinetic Fluorescence Reading F->G H Calculate % Inhibition G->H I Plot % Inhibition vs. log[Inhibitor] H->I J Determine IC₅₀ I->J

References

An In-depth Technical Guide to the Mechanism of Action of Boc-Gln-Gly-Arg-AMC HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Boc-Gln-Gly-Arg-AMC HCl, its mechanism of action, and its application in the study of serine proteases. This document details the core principles of its enzymatic cleavage, provides quantitative data for related substrates, outlines detailed experimental protocols, and visualizes its role in relevant biological pathways.

Core Mechanism of Action

This compound is a synthetic peptide substrate designed for the sensitive and specific detection of trypsin-like serine protease activity. The molecule consists of a tripeptide sequence (Gln-Gly-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group to prevent non-specific degradation.

In its intact form, the substrate is virtually non-fluorescent as the AMC fluorophore is quenched by the peptide moiety. The core of its mechanism of action lies in the enzymatic hydrolysis of the amide bond between the C-terminal Arginine (Arg) residue and the AMC group.[1] This cleavage is specifically catalyzed by proteases that recognize and bind to the Gln-Gly-Arg sequence. Upon cleavage, the highly fluorescent AMC molecule is liberated.

The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity of the protease, allowing for real-time, continuous monitoring of the reaction kinetics. The fluorescence of the released AMC can be measured with an excitation wavelength in the range of 360-380 nm and an emission wavelength between 440-460 nm.[2]

Substrate Specificity

Boc-Gln-Gly-Arg-AMC is a recognized substrate for a number of trypsin-like serine proteases that exhibit a preference for cleaving peptide bonds C-terminal to basic amino acid residues, particularly Arginine. The primary enzymes known to be assayed using this substrate include:

  • Factor XIIa (FXIIa): A key enzyme in the intrinsic pathway of the blood coagulation cascade.[1][3]

  • Trypsin: A well-characterized digestive serine protease involved in various physiological processes.[1]

Quantitative Data

Precise kinetic constants (Km and kcat) for the hydrolysis of Boc-Gln-Gly-Arg-AMC by its target enzymes are not consistently reported in peer-reviewed literature. Therefore, it is highly recommended that researchers determine these parameters empirically under their specific experimental conditions. For comparative purposes, the following tables summarize available kinetic data for other structurally similar fluorogenic substrates interacting with trypsin and other relevant proteases.

Table 1: Kinetic Parameters of Fluorogenic Substrates for Trypsin and Related Proteases

EnzymeSubstrateK_m_ (µM)V_max_ (nmol/L·min⁻¹)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Trypsin (Bovine Pancreas)Boc-Gln-Ala-Arg-AMC5.9935,270--
TrypsinTos-Gly-Pro-Arg-AMC1.8-4500 min⁻¹-
Factor XIaBoc-Phe-Ser-Arg-MCA12 ± 2-14.5 ± 1.31.2 x 10⁵
Rat TryptaseBoc-Phe-Ser-Arg-MCA28 ± 5-6.7 ± 0.72.4 x 10⁴

Signaling Pathways

The enzymes that cleave Boc-Gln-Gly-Arg-AMC, particularly Factor XIIa, are integral components of complex signaling cascades. Understanding these pathways is crucial for interpreting experimental results obtained using this substrate.

The Coagulation Cascade

Factor XIIa is a critical initiator of the intrinsic pathway (also known as the contact activation pathway) of the coagulation cascade. This cascade is a series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot to prevent blood loss following vascular injury.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact Activation Factor XI Factor XI Factor XIIa->Factor XI Activates Boc-Gln-Gly-Arg-AMC Boc-Gln-Gly-Arg-AMC Factor XIIa->Boc-Gln-Gly-Arg-AMC Cleaves Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX Activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X Activates (with Factor VIIIa) Factor Xa Factor Xa Factor X->Factor Xa Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Binds Factor VIIa->Factor X Activates Prothrombin (II) Prothrombin (II) Factor Xa->Prothrombin (II) Activates (with Factor Va) Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Fibrinogen (I) Fibrinogen (I) Thrombin (IIa)->Fibrinogen (I) Cleaves Fibrin (Ia) Fibrin (Ia) Fibrinogen (I)->Fibrin (Ia) Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin (Ia)->Cross-linked Fibrin Clot Factor XIIIa Cleavage Cleavage Fluorescent AMC Fluorescent AMC Cleavage->Fluorescent AMC Releases

The Coagulation Cascade and the Role of Factor XIIa.

Experimental Protocols

The following protocols provide a detailed framework for conducting protease activity assays using Boc-Gln-Gly-Arg-AMC. These should be optimized for specific experimental conditions.

General Protease Activity Assay

This protocol outlines the fundamental steps for measuring the activity of a purified trypsin-like serine protease.

Materials:

  • Purified Protease (e.g., Factor XIIa, Trypsin)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • DMSO (for substrate stock solution)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.

    • Substrate Working Solution: Dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically, ideally at or above the K_m_ value for the enzyme.

    • Enzyme Working Solution: Dilute the purified protease in Assay Buffer to the desired working concentration. The optimal enzyme concentration should be determined to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • Add 50 µL of the Substrate Working Solution to each well of the 96-well black microplate.

    • Include control wells:

      • No Enzyme Control: 50 µL of Substrate Working Solution and 50 µL of Assay Buffer.

      • No Substrate Control: 50 µL of Enzyme Working Solution and 50 µL of Assay Buffer.

  • Initiate the Reaction:

    • Add 50 µL of the Enzyme Working Solution to each well (except the No Enzyme Control) to start the reaction. The final volume in each well will be 100 µL.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~380 nm) and emission (~460 nm) wavelengths.

    • Measure the fluorescence intensity kinetically at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).

Data Analysis:

  • Subtract the background fluorescence (from the No Substrate Control) from all readings.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

  • The protease activity can be expressed as the rate of fluorescence increase (RFU/min).

general_assay_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock_Substrate Prepare 10 mM Boc-Gln-Gly-Arg-AMC Stock in DMSO Working_Substrate Dilute Stock Substrate to Working Concentration in Assay Buffer Stock_Substrate->Working_Substrate Add_Substrate Add 50 µL of Working Substrate to 96-well Plate Working_Enzyme Dilute Purified Enzyme to Working Concentration in Assay Buffer Add_Enzyme Add 50 µL of Working Enzyme to Initiate Reaction Add_Substrate->Add_Enzyme Measure_Fluorescence Measure Fluorescence Kinetically (Ex/Em: ~380/460 nm) Add_Enzyme->Measure_Fluorescence Subtract_Background Subtract Background Fluorescence Calculate_Velocity Calculate Initial Reaction Velocity (V₀) Subtract_Background->Calculate_Velocity

General Workflow for a Protease Activity Assay.
Protocol for Determination of K_m_ and V_max_

This protocol describes how to determine the Michaelis-Menten kinetic constants for the enzyme-substrate interaction.

Procedure:

  • Prepare a Range of Substrate Concentrations: Prepare a series of dilutions of the Boc-Gln-Gly-Arg-AMC stock solution in assay buffer. A typical range to test would be from 0.1x to 10x the expected K_m_ value. If the K_m_ is unknown, a broad range from 1 µM to 200 µM is a good starting point.[5]

  • Prepare Enzyme Solution: Dilute the enzyme stock solution in cold assay buffer to a concentration that yields a linear reaction rate for at least 15-30 minutes. The final enzyme concentration should be significantly lower than the lowest substrate concentration.[5]

  • Assay Setup: Add a fixed volume of each substrate dilution to triplicate wells of a 96-well plate. Include "no enzyme" control wells containing only the highest substrate concentration and assay buffer. Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction and Measure Fluorescence: Add a fixed volume of the diluted enzyme solution to all wells (except the "no enzyme" controls) and immediately begin kinetic fluorescence measurements as described in the general protocol.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each substrate concentration.

    • Plot V₀ against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m_ and V_max_ values.

Conclusion

This compound is a valuable and sensitive tool for researchers in biochemistry, cell biology, and drug discovery for the characterization of trypsin-like serine proteases. Its straightforward mechanism of action, based on the release of a fluorescent reporter upon enzymatic cleavage, allows for robust and continuous monitoring of enzyme activity. While specific kinetic parameters for this substrate are not widely published, this guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to effectively utilize this reagent and determine its kinetic properties within their experimental systems. Careful consideration of substrate specificity and the underlying biological pathways will ensure the generation of high-quality, reproducible data.

References

A Technical Guide to Enzymes Cleaving Boc-Gln-Gly-Arg-AMC HCl: A Fluorogenic Substrate for Trypsin-like Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic substrate Boc-Gln-Gly-Arg-AMC HCl (tert-Butyloxycarbonyl-L-glutaminyl-glycyl-L-arginine 7-amido-4-methylcoumarin hydrochloride) is a valuable tool for the sensitive and continuous measurement of the activity of trypsin-like serine proteases. These enzymes play crucial roles in a multitude of physiological and pathological processes, including digestion, blood coagulation, inflammation, and viral entry. This technical guide provides an in-depth overview of the enzymes known to cleave this substrate, their kinetic parameters, detailed experimental protocols for their characterization, and their involvement in key signaling pathways.

The principle of the assay is based on the enzymatic hydrolysis of the amide bond between the C-terminal arginine residue of the peptide and the fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage, the liberated AMC fluoresces, with excitation typically around 360-380 nm and emission in the 440-460 nm range. The rate of increase in fluorescence is directly proportional to the enzymatic activity, allowing for precise kinetic measurements.[1][2]

Enzymes Cleaving this compound

This compound is primarily a substrate for proteases that exhibit a specificity for cleaving peptide bonds on the C-terminal side of arginine residues. The most well-characterized enzymes that utilize this substrate include:

  • Trypsin: A key digestive serine protease produced in the pancreas. It plays a fundamental role in breaking down dietary proteins in the small intestine.[3]

  • Factor XIIa (FXIIa): An essential enzyme in the intrinsic pathway of the blood coagulation cascade. Its activation initiates a series of proteolytic events leading to fibrin (B1330869) clot formation.[3][4][5][6]

  • Transmembrane Protease, Serine 2 (TMPRSS2): A cell surface protease that is critically involved in the priming of viral spike proteins, a necessary step for the entry of various viruses, including influenza viruses and coronaviruses like SARS-CoV-2.[7][8][9]

  • Human Kallikrein 5 (hK5): A member of the kallikrein family of serine proteases, which are involved in various physiological processes.[10]

While this substrate is widely used, it is important to note that other trypsin-like proteases may also exhibit activity towards it. The specificity can be influenced by assay conditions such as pH and the presence of cofactors.[2]

Quantitative Data Summary

Precise kinetic parameters are essential for comparing enzyme efficiency and for designing robust assays. However, specific kinetic constants (Km and kcat) for the cleavage of this compound are not consistently reported in the literature for all enzymes. The following table summarizes the available data. For enzymes where specific data for this substrate is lacking, data for the structurally similar substrate Boc-Gln-Ala-Arg-AMC is provided for reference. It is highly recommended to experimentally determine these values under your specific assay conditions.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Trypsin (bovine pancreas)Boc-Gln-Ala-Arg-AMC5.99--[11]
TMPRSS2Boc-Gln-Ala-Arg-AMC33--[2]
Factor XIIaBoc-Gln-Gly-Arg-AMCData not readily availableData not readily availableData not readily available

Note: The Vmax for Trypsin (bovine pancreas) with Boc-Gln-Ala-Arg-AMC has been reported as 35,270 nmol/L·min⁻¹.[1]

Experimental Protocols

The following protocols provide a framework for conducting enzymatic assays using this compound. These should be optimized for the specific enzyme and experimental conditions.

Protocol 1: General Protease Activity Assay

This protocol outlines a general method for measuring the activity of a purified trypsin-like serine protease.

Materials:

  • This compound substrate

  • Purified protease of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0; optimal conditions may vary)

  • Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution

  • 96-well, black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in aliquots at -20°C, protected from light.

  • Prepare Working Substrate Solution: Dilute the 10 mM stock solution in Assay Buffer to the desired final concentration (a typical starting range is 10-100 µM).

  • Prepare Enzyme Solution: Dilute the purified enzyme in Assay Buffer to a concentration that yields a linear rate of fluorescence increase over the desired measurement period. This should be determined empirically.

  • Assay Setup: In a 96-well black microplate, add 50 µL of the working substrate solution to each well. Include a "no-enzyme" control with Assay Buffer instead of the enzyme solution.

  • Initiate Reaction: Add 50 µL of the diluted enzyme solution to each well to start the reaction.

  • Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (e.g., 380 nm) and emission (e.g., 460 nm) wavelengths. Record the fluorescence intensity kinetically over a set period (e.g., 15-30 minutes) at regular intervals (e.g., every 60 seconds).

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The activity can be expressed as relative fluorescence units (RFU) per minute or converted to moles of substrate cleaved per minute using a standard curve of free AMC.

Protocol 2: Determination of Kinetic Parameters (Km and Vmax)

This protocol describes how to determine the Michaelis-Menten constants for an enzyme with this compound.

Procedure:

  • Prepare a Range of Substrate Concentrations: Prepare serial dilutions of the this compound working solution in Assay Buffer to cover a range of concentrations, typically from 0.1 to 10 times the expected Km value.

  • Assay Setup: In a 96-well plate, add 50 µL of each substrate concentration to triplicate wells.

  • Initiate Reaction: Add 50 µL of a fixed, optimized concentration of the enzyme solution to each well.

  • Measure Fluorescence and Calculate Initial Velocities: Follow steps 6 and 7 from the General Protease Activity Assay protocol for each substrate concentration.

  • Data Analysis: Plot the initial velocities (V₀) against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Protocol 3: Inhibitor Screening Assay

This protocol can be used to screen for and characterize inhibitors of the target protease.

Procedure:

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor in Assay Buffer. Include a vehicle control (e.g., DMSO in Assay Buffer).

  • Assay Setup and Pre-incubation: In a 96-well plate, add 25 µL of each inhibitor dilution to triplicate wells. Add 25 µL of the diluted enzyme solution to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add 50 µL of the working substrate solution to each well. The substrate concentration should ideally be at or near the Km value for the enzyme.

  • Measure Fluorescence and Analyze Data: Monitor the fluorescence kinetically as described in the general activity assay. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The enzymes that cleave this compound are involved in critical signaling cascades. Understanding these pathways is essential for contextualizing experimental results and for drug development efforts.

Enzymatic Cleavage of Boc-Gln-Gly-Arg-AMC

The fundamental reaction monitored in these assays is the proteolytic cleavage of the fluorogenic substrate.

Enzymatic_Cleavage Substrate Boc-Gln-Gly-Arg-AMC (Non-fluorescent) Products Boc-Gln-Gly-Arg + AMC (Fluorescent) Substrate->Products Cleavage Enzyme Trypsin-like Protease

Caption: Enzymatic cleavage of Boc-Gln-Gly-Arg-AMC by a trypsin-like protease.

General Experimental Workflow for Enzyme Kinetics

The determination of key kinetic parameters follows a standardized workflow.

Experimental_Workflow A Prepare Reagents (Substrate, Enzyme, Buffer) B Set up Assay Plate (Varying Substrate Concentrations) A->B C Initiate Reaction (Add Enzyme) B->C D Kinetic Fluorescence Measurement (Ex: 380nm, Em: 460nm) C->D E Calculate Initial Velocities (V₀) D->E F Michaelis-Menten Plot (V₀ vs. [S]) E->F G Determine Km and Vmax F->G

Caption: A typical experimental workflow for determining enzyme kinetic parameters.

Trypsin and Protease-Activated Receptor 2 (PAR2) Signaling

Trypsin can activate PAR2, a G protein-coupled receptor, by cleaving its N-terminal domain. This exposes a tethered ligand that activates the receptor, leading to downstream signaling cascades involved in inflammation and tissue repair.[12][13]

PAR2_Signaling Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 Cleavage & Activation G_protein G-protein Activation PAR2->G_protein PLC PLC G_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (e.g., MAPK pathway) Ca_PKC->Downstream Response Cellular Responses (Inflammation, Proliferation) Downstream->Response

Caption: Simplified signaling pathway of Trypsin-mediated PAR2 activation.

Factor XIIa and the Intrinsic Pathway of Coagulation

Factor XIIa is the initiating enzyme of the intrinsic coagulation cascade. Its activation on negatively charged surfaces leads to a series of proteolytic activations, culminating in the formation of a fibrin clot.

Coagulation_Cascade Contact Contact with Negative Surface FXII Factor XII Contact->FXII FXIIa Factor XIIa FXII->FXIIa Activation FXI Factor XI FXIIa->FXI Cleavage FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Cleavage FIXa Factor IXa FIX->FIXa Thrombin Thrombin FIXa->Thrombin Prothrombinase Complex Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen Cleavage TMPRSS2_Viral_Entry cluster_host Host Cell Membrane Virus Virus Particle ACE2 Host Cell Receptor (e.g., ACE2) Virus->ACE2 Binding S_Protein Spike Protein (Uncleaved) S_Protein_Cleaved Spike Protein (Cleaved) S_Protein->S_Protein_Cleaved Cleavage by TMPRSS2 TMPRSS2 TMPRSS2 Membrane_Fusion Membrane Fusion S_Protein_Cleaved->Membrane_Fusion Viral_Entry Viral Entry Membrane_Fusion->Viral_Entry

References

A Technical Guide to the Fluorescent Properties and Applications of Boc-Gln-Gly-Arg-AMC HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Gln-Gly-Arg-AMC HCl is a fluorogenic substrate utilized in the sensitive detection of serine proteases, most notably Factor XIIa and trypsin.[1][2] The substrate consists of a peptide sequence (Gln-Gly-Arg) linked to a fluorescent reporter, 7-amino-4-methylcoumarin (B1665955) (AMC). The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. In its intact state, the molecule is non-fluorescent. Enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC moiety releases the free fluorophore.[1] This liberation of AMC results in a measurable increase in fluorescence, providing a direct correlation to enzymatic activity. This technical guide provides an in-depth overview of the fluorescent properties of this compound, detailed experimental protocols for its use, and its application in relevant signaling pathways.

Core Fluorescent Properties

The fluorescence of this substrate is dependent on the enzymatic release of 7-amino-4-methylcoumarin (AMC). The intact Boc-Gln-Gly-Arg-AMC molecule exhibits minimal fluorescence due to quenching effects. Upon cleavage by a target protease, the unquenched AMC fluoresces strongly.

Quantitative Fluorescent Data

The following table summarizes the key fluorescent properties of the liberated 7-amino-4-methylcoumarin (AMC), which is the entity measured in assays utilizing this substrate.

PropertyValueNotes
Excitation Wavelength (λex) 344 - 380 nmOptimal excitation can vary with instrument and buffer conditions.[3]
Emission Wavelength (λem) 440 - 460 nm
Quantum Yield (Φ) ~0.18 - 0.5In ethanol.[4][5] The quantum yield is highly sensitive to the solvent environment.[4]
Molar Extinction Coefficient (ε) ~18,000 - 19,000 M⁻¹cm⁻¹[5][6]

Enzymatic Activity and Signaling Pathways

Boc-Gln-Gly-Arg-AMC is a substrate for proteases that preferentially cleave after an arginine residue. The primary enzymes identified for this substrate are Factor XIIa and trypsin.[1][2]

Factor XIIa and the Coagulation Cascade

Factor XIIa is a critical enzyme in the intrinsic pathway of the blood coagulation cascade. The activity of Factor XIIa can be monitored using this substrate, making it a valuable tool for studying coagulation and screening for inhibitors of this pathway.

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_assay Assay Principle Factor_XII Factor XII Factor_XIIa Factor XIIa Factor_XII->Factor_XIIa Contact Activation Factor_XI Factor XI Factor_XIIa->Factor_XI Cleavage Factor_XIIa_assay Factor XIIa Factor_XIIa->Factor_XIIa_assay Factor_XIa Factor XIa Factor_XI->Factor_XIa Factor_IX Factor IX Factor_XIa->Factor_IX Cleavage Factor_IXa Factor IXa Factor_IX->Factor_IXa Factor_X Factor X Factor_IXa->Factor_X Cleavage Factor_Xa Factor Xa Prothrombin Prothrombin Factor_Xa->Prothrombin Cleavage Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Fibrinogen->Fibrin Boc_Substrate Boc-Gln-Gly-Arg-AMC (Non-Fluorescent) AMC Free AMC (Fluorescent) Boc_Substrate->AMC Factor_XIIa_assay->Boc_Substrate Cleavage

Diagram 1: Role of Factor XIIa in the Intrinsic Coagulation Pathway.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in enzymatic assays. Optimization may be required depending on the specific enzyme and experimental conditions.

General Protease Activity Assay

This protocol outlines the measurement of protease activity in a 96-well plate format.

Materials:

  • This compound

  • Purified enzyme (e.g., Trypsin, Factor XIIa)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C, protected from light.

    • Substrate Working Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (typically 10-100 µM).

    • Enzyme Working Solution: Dilute the purified protease in Assay Buffer to the desired concentration. The optimal concentration should ensure a linear reaction rate over the measurement period.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Blank: Assay Buffer only.

      • Substrate Control: Substrate Working Solution and Assay Buffer.

      • Test Wells: Enzyme Working Solution and Assay Buffer.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the Substrate Working Solution to the test wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature (e.g., 37°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every minute for 30-60 minutes) with excitation at ~360-380 nm and emission at ~440-460 nm.

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve (RFU/min).

    • If a standard curve for free AMC is generated, the V₀ can be converted to the rate of product formation (e.g., µM/min).

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock_Substrate Prepare 10 mM Substrate Stock in DMSO Working_Substrate Dilute Substrate to Working Concentration in Assay Buffer Stock_Substrate->Working_Substrate Initiate_Reaction Add Substrate to Initiate Reaction Working_Substrate->Initiate_Reaction Working_Enzyme Prepare Enzyme Working Solution in Assay Buffer Add_Reagents Add Enzyme and Buffer to 96-well Plate Working_Enzyme->Add_Reagents Add_Reagents->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetically (Ex/Em: ~370/450 nm) Initiate_Reaction->Measure_Fluorescence Plot_Data Plot Fluorescence (RFU) vs. Time Measure_Fluorescence->Plot_Data Calculate_Velocity Determine Initial Velocity (V₀) from Linear Slope Plot_Data->Calculate_Velocity

Diagram 2: General Workflow for a Protease Assay using Boc-Gln-Gly-Arg-AMC.

Conclusion

This compound is a valuable tool for researchers in biochemistry and drug development, offering a sensitive method for measuring the activity of proteases like Factor XIIa and trypsin. Understanding its fluorescent properties and the principles of the enzymatic assay are crucial for obtaining accurate and reproducible results. The protocols and data presented in this guide provide a solid foundation for the successful application of this fluorogenic substrate in a variety of research settings. It is important to note that specific kinetic parameters, such as Km and kcat, for the cleavage of this particular substrate are not consistently reported in the literature and should be determined experimentally for specific assay conditions.

References

The Fluorogenic Substrate Boc-Gln-Gly-Arg-AMC HCl: A Technical Guide for the Study of Protease Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of biochemistry, cell biology, and drug discovery, the accurate measurement of protease activity is paramount. Proteases, enzymes that catalyze the breakdown of proteins, play critical roles in a myriad of physiological and pathological processes. Their dysregulation is often implicated in diseases ranging from cancer and inflammation to neurodegenerative disorders. Boc-Gln-Gly-Arg-AMC HCl (t-Butyloxycarbonyl-L-glutaminyl-L-glycyl-L-arginine-7-amido-4-methylcoumarin hydrochloride) is a sensitive fluorogenic substrate designed for the specific and continuous assay of trypsin-like serine proteases. This technical guide provides an in-depth overview of its mechanism of action, protocols for its use, and its application in studying relevant biological pathways.

Core Concepts

Mechanism of Action

Boc-Gln-Gly-Arg-AMC is a synthetic peptide consisting of the amino acid sequence Glutamine-Glycine-Arginine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group to prevent unwanted degradation by aminopeptidases. The C-terminus is covalently linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (B1665955) (AMC).

In its intact form, the substrate is virtually non-fluorescent as the AMC fluorescence is quenched by the peptide moiety. Trypsin-like proteases, which exhibit a strong specificity for cleaving peptide bonds C-terminal to arginine residues, hydrolyze the amide bond between arginine and AMC. This enzymatic cleavage releases the free AMC molecule, which is highly fluorescent. The increase in fluorescence intensity, measured over time, is directly proportional to the rate of substrate hydrolysis and thus to the protease activity.

The fluorescence of the liberated AMC can be monitored using a fluorometer or a microplate reader, with typical excitation wavelengths in the range of 360-380 nm and emission wavelengths between 440-460 nm.[1]

Substrate Specificity

Boc-Gln-Gly-Arg-AMC is a substrate for a variety of proteases that recognize and cleave after an arginine residue. It is particularly useful for assaying the activity of:

  • Trypsin: A key digestive serine protease.[2]

  • Factor XIIa (FXIIa): A crucial enzyme in the intrinsic pathway of the blood coagulation cascade and the contact system.[2][3]

While this substrate is valuable for studying these and other trypsin-like enzymes, researchers should be aware that other proteases with similar substrate specificity may also cleave this peptide. Therefore, the use of specific inhibitors is recommended to confirm the identity of the protease of interest in complex biological samples.

Physicochemical and Kinetic Data

The utility of a substrate in enzymatic assays is defined by its physicochemical properties and its kinetic parameters with specific enzymes. While comprehensive kinetic data for Boc-Gln-Gly-Arg-AMC with all potential target proteases is not extensively reported in the literature, this section provides available information and data for structurally similar substrates for comparative purposes. It is important to note that kinetic parameters are highly dependent on assay conditions such as pH, temperature, and buffer composition, and should ideally be determined empirically under the specific experimental conditions being used.[3]

Physicochemical Properties
PropertyValue
Molecular Formula C₂₈H₄₀N₈O₈ · HCl
Molecular Weight 653.14 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
Excitation Wavelength ~360-380 nm
Emission Wavelength ~440-460 nm

Data sourced from various supplier and literature information.

Enzyme Kinetic Parameters for AMC-Based Substrates
EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Trypsin (bovine pancreas)Boc-Gln-Ala-Arg-AMC5.99--
Factor XIaBoc-Phe-Ser-Arg-AMC12 ± 214.5 ± 1.31.2 x 10⁵
ThrombinBoc-Val-Pro-Arg-AMC211095.2 x 10⁶

Note: The absence of specific kinetic data for Boc-Gln-Gly-Arg-AMC highlights the necessity for researchers to perform their own kinetic analyses to accurately determine these parameters for their enzyme and assay conditions of interest.[1][3][4]

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in protease activity assays. Optimization of buffer conditions, enzyme concentration, and substrate concentration is recommended for each specific application.

Reagent Preparation
  • Assay Buffer: A common buffer for trypsin-like proteases is 50 mM Tris-HCl, 150 mM NaCl, pH 8.0. The optimal pH and ionic strength may vary depending on the specific enzyme. For enzymes like Factor XIIa, the addition of co-factors such as CaCl₂ may be necessary.

  • Substrate Stock Solution (10 mM): Dissolve this compound in high-quality, anhydrous DMSO to a final concentration of 10 mM. This stock solution should be stored in small aliquots at -20°C and protected from light to avoid degradation. Avoid repeated freeze-thaw cycles.

  • Enzyme Solution: Prepare a stock solution of the purified protease in a suitable buffer (e.g., the assay buffer). The final working concentration of the enzyme should be determined empirically to ensure a linear reaction rate over the desired time course.

  • AMC Standard Solution: To convert the relative fluorescence units (RFU) to the concentration of the product formed, a standard curve should be generated using a solution of free 7-amino-4-methylcoumarin of known concentration.

General Protease Activity Assay Protocol

This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening.

  • Prepare Substrate Working Solution: Dilute the 10 mM substrate stock solution in assay buffer to the desired final concentration. A typical starting concentration is between 10-100 µM. For kinetic studies, a range of substrate concentrations will be required.

  • Assay Plate Setup:

    • Add 50 µL of the substrate working solution to each well of a black, flat-bottom 96-well microplate.

    • Include control wells:

      • No-Enzyme Control: Contains only the substrate working solution in assay buffer to measure background fluorescence.

      • No-Substrate Control: Contains the enzyme solution in assay buffer to control for any intrinsic fluorescence of the enzyme preparation.

  • Initiate the Reaction: Add 50 µL of the diluted enzyme solution to each well (except the no-enzyme control) to start the reaction.

  • Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

  • Data Acquisition: Measure the fluorescence intensity kinetically over a set period (e.g., 15-60 minutes) with readings taken at regular intervals (e.g., every 60 seconds). Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

Data Analysis
  • Background Subtraction: Subtract the fluorescence values from the no-enzyme control wells from the values of the experimental wells.

  • Determine Initial Reaction Velocity: Plot the fluorescence intensity (RFU) versus time (minutes). The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve (RFU/min).

  • Convert to Molar Rate: Using the AMC standard curve, convert the initial velocity from RFU/min to µM/min.

  • Enzyme Kinetics (Optional): To determine the Michaelis-Menten constants (K_m and V_max), perform the assay with varying substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Visualization of Workflows and Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental and biological processes involving Boc-Gln-Gly-Arg-AMC.

G Mechanism of Boc-Gln-Gly-Arg-AMC Cleavage cluster_0 Reaction Components cluster_1 Enzymatic Reaction cluster_2 Products Substrate Boc-Gln-Gly-Arg-AMC (Non-Fluorescent) Cleavage Hydrolysis of Arg-AMC bond Substrate->Cleavage binds to Enzyme Trypsin-like Protease Enzyme->Cleavage Peptide Boc-Gln-Gly-Arg Cleavage->Peptide Fluorophore Free AMC (Fluorescent) Cleavage->Fluorophore

Caption: Enzymatic cleavage of Boc-Gln-Gly-Arg-AMC.

G Experimental Workflow for Protease Activity Assay Start Start Reagent_Prep Prepare Assay Buffer, Substrate & Enzyme Solutions Start->Reagent_Prep Plate_Setup Add Substrate & Controls to 96-well Plate Reagent_Prep->Plate_Setup Reaction_Init Add Enzyme to Initiate Reaction Plate_Setup->Reaction_Init Fluorescence_Read Kinetic Fluorescence Reading (Ex: 360-380nm, Em: 440-460nm) Reaction_Init->Fluorescence_Read Data_Analysis Calculate Initial Velocity (Slope of Fluorescence vs. Time) Fluorescence_Read->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a fluorometric protease assay.

Signaling Pathways

Trypsin-like serine proteases are integral components of various signaling cascades. Boc-Gln-Gly-Arg-AMC can be a valuable tool to study the activity of these proteases within these pathways.

Protease-Activated Receptors (PARs): Some trypsin-like proteases act as signaling molecules by cleaving and activating a class of G protein-coupled receptors known as PARs. For instance, trypsin is a potent activator of PAR-2.[5][6] The activation of PARs can trigger downstream signaling events that regulate processes such as inflammation, pain, and tissue repair.

G Trypsin Activation of PAR-2 Signaling Trypsin Trypsin PAR2_inactive PAR-2 (Inactive) N-terminus intact Trypsin->PAR2_inactive cleaves PAR2_active PAR-2 (Active) N-terminus cleaved, Tethered ligand exposed PAR2_inactive->PAR2_active G_Protein G-Protein Coupling PAR2_active->G_Protein Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK activation) G_Protein->Downstream Cellular_Response Cellular Response (e.g., Inflammation) Downstream->Cellular_Response

Caption: Simplified PAR-2 signaling pathway activation.

Conclusion

This compound is a highly effective and versatile fluorogenic substrate for the real-time monitoring of trypsin-like serine protease activity. Its sensitivity and suitability for high-throughput formats make it an invaluable tool in basic research for elucidating enzyme function and in drug discovery for the screening of potential protease inhibitors. While the direct kinetic parameters for this substrate with all target enzymes are not always available, the provided protocols and comparative data serve as a robust starting point for researchers to develop and validate their own specific and reliable protease assays. The ability to study enzymes involved in critical signaling pathways, such as the coagulation cascade and PAR activation, further underscores the importance of this substrate in advancing our understanding of health and disease.

References

The Role of Boc-Gln-Gly-Arg-AMC HCl in Coagulation Cascade Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Gln-Gly-Arg-AMC HCl is a synthetic fluorogenic substrate crucial for the study of the coagulation cascade, a complex series of proteolytic events that culminates in the formation of a blood clot. This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of this compound in coagulation research, with a particular focus on its utility as a substrate for Factor XIIa and trypsin.

At its core, this compound is an invaluable tool for quantifying the enzymatic activity of specific serine proteases. The peptide sequence, Gln-Gly-Arg, is recognized and cleaved by target enzymes at the C-terminal side of the arginine residue. This cleavage liberates the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), which emits a strong fluorescent signal upon excitation. The rate of this fluorescence increase is directly proportional to the enzymatic activity, allowing for sensitive and real-time measurement. This substrate is particularly instrumental in high-throughput screening for potential inhibitors of coagulation factors and in fundamental research aimed at elucidating the intricate mechanisms of hemostasis and thrombosis.

Data Presentation: Physicochemical and Spectral Properties

ParameterValueReference
Molecular Formula C28H40N8O8 · HCl[1]
Molecular Weight 653.14 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO
Excitation Wavelength (AMC) ~360-380 nm[2]
Emission Wavelength (AMC) ~440-460 nm[2]

Table 1: Physicochemical and Spectral Properties of this compound and its Fluorophore (AMC).

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Trypsin (Bovine Pancreas)Boc-Gln-Ala-Arg-AMC5.99--
Factor XIaBoc-Phe-Ser-Arg-AMC12 ± 214.5 ± 1.31.2 x 105
ThrombinBoc-Val-Pro-Arg-AMC211095.2 x 106

Signaling Pathways

The Intrinsic Pathway of the Coagulation Cascade

The intrinsic pathway, or contact activation pathway, is initiated by the activation of Factor XII to its enzymatic form, Factor XIIa, upon contact with negatively charged surfaces. Factor XIIa then triggers a cascade of proteolytic activations, ultimately leading to the formation of a fibrin (B1330869) clot. This compound serves as a direct substrate for Factor XIIa, enabling the study of its activity and the efficacy of potential inhibitors.

Intrinsic_Pathway Negatively Charged Surface Negatively Charged Surface Factor XIIa Factor XIIa Negatively Charged Surface->Factor XIIa Activates Factor XII Factor XII Factor XII->Factor XIIa Factor XIa Factor XIa Factor XIIa->Factor XIa Activates Factor XI Factor XI Factor XI->Factor XIa Factor IXa Factor IXa Factor XIa->Factor IXa Activates Factor IX Factor IX Factor IX->Factor IXa Factor Xa Factor Xa Factor IXa->Factor Xa Activates Factor VIIIa Factor VIIIa Factor VIIIa->Factor Xa Cofactor Factor X Factor X Factor X->Factor Xa Thrombin Thrombin Factor Xa->Thrombin Activates Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen->Fibrin

Caption: Intrinsic Pathway of Coagulation.

Experimental Protocols

General Protocol for Measuring Factor XIIa Activity

This protocol provides a detailed methodology for determining the activity of purified Factor XIIa using this compound. This can be adapted for inhibitor screening by including a pre-incubation step with the test compounds.

Materials:

  • Purified human Factor XIIa

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

Procedure:

  • Reagent Preparation:

    • Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.

    • Substrate Working Solution: Dilute the 10 mM stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically, ideally at or above the Km value for the enzyme.

    • Enzyme Working Solution: Dilute the purified Factor XIIa in Assay Buffer to a concentration that produces a linear rate of fluorescence increase for at least 15-30 minutes.

  • Assay Setup:

    • Add 50 µL of the Substrate Working Solution to each well of a 96-well black microplate.

    • Include control wells:

      • Blank: 50 µL of Assay Buffer only.

      • Substrate Control: 50 µL of Substrate Working Solution and 50 µL of Assay Buffer.

      • Enzyme Control: 50 µL of Enzyme Working Solution and 50 µL of Assay Buffer.

  • Initiate Reaction:

    • Add 50 µL of the Enzyme Working Solution to the wells containing the substrate to start the reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths.

    • Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from the Substrate Control and Enzyme Control wells) from the values obtained for the reaction wells.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • The activity of Factor XIIa can be expressed as the rate of AMC production (e.g., in RFU/min or converted to moles/min using an AMC standard curve).

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for screening potential inhibitors of Factor XIIa using this compound.

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Factor XIIa, Substrate, and Inhibitor Solutions Dispense Inhibitor Dispense Test Compounds and Controls into Plate Prepare Reagents->Dispense Inhibitor Add Enzyme Add Factor XIIa and Pre-incubate Dispense Inhibitor->Add Enzyme Initiate Reaction Add this compound Add Enzyme->Initiate Reaction Measure Fluorescence Kinetic Fluorescence Reading Initiate Reaction->Measure Fluorescence Calculate Velocity Determine Initial Reaction Velocities Measure Fluorescence->Calculate Velocity Determine Inhibition Calculate Percent Inhibition Calculate Velocity->Determine Inhibition IC50 Calculation Generate Dose-Response Curve and Calculate IC50 Determine Inhibition->IC50 Calculation

Caption: Inhibitor Screening Workflow.

Conclusion

This compound is a highly sensitive and specific fluorogenic substrate that plays a pivotal role in advancing our understanding of the coagulation cascade. Its utility in quantifying the activity of key enzymes like Factor XIIa and trypsin makes it an indispensable tool for both basic research and drug discovery. While specific kinetic data for this substrate remains to be fully characterized in the literature, the methodologies and comparative data presented in this guide provide a robust framework for its effective implementation in the laboratory. By enabling the precise measurement of enzymatic activity and the screening of potential therapeutic agents, this compound will continue to contribute significantly to the development of novel antithrombotic therapies.

References

Unveiling Novel Proteases: A Technical Guide to Utilizing Boc-Gln-Gly-Arg-AMC HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fluorogenic substrate Boc-Gln-Gly-Arg-AMC HCl, a powerful tool for the discovery, characterization, and inhibition of novel proteases. We will delve into the core principles of its application, detailed experimental protocols, and data interpretation, equipping researchers with the knowledge to effectively integrate this substrate into their workflows.

Introduction to Fluorogenic Protease Substrates

The discovery and characterization of proteases, enzymes that catalyze the breakdown of proteins, is a cornerstone of biological research and drug development. Fluorogenic peptide substrates are instrumental in this field, offering a sensitive and continuous method for measuring protease activity.[1][2] this compound belongs to this class of reagents. It is a synthetic peptide composed of a sequence of amino acids (Glutamine-Glycine-Arginine) recognized by specific proteases. This peptide is chemically linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).[3] The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions.

Mechanism of Action

The fundamental principle of this assay is the enzymatic hydrolysis of a non-fluorescent substrate to yield a highly fluorescent product.[4] In its intact form, the fluorescence of the AMC group on the this compound molecule is quenched by the attached peptide. Many proteases, particularly trypsin-like serine proteases, recognize and cleave the peptide bond specifically after the Arginine (Arg) residue. This cleavage event liberates the free AMC molecule.[3][5] Unbound AMC is highly fluorescent, and its increase in fluorescence intensity can be monitored in real-time using a fluorometer. This rate of fluorescence increase is directly proportional to the enzymatic activity of the protease.[3]

Mechanism_of_Action Substrate Boc-Gln-Gly-Arg-AMC (Non-fluorescent) Products Boc-Gln-Gly-Arg + AMC (Fluorescent) Substrate->Products Cleavage Protease Novel Protease (e.g., Trypsin-like) Protease->Substrate

Mechanism of fluorogenic substrate cleavage.

Applications in Novel Protease Discovery

This compound is a valuable tool for identifying and characterizing previously unknown proteases due to its specificity for enzymes that cleave after a basic amino acid residue. This substrate is particularly useful for:

  • High-Throughput Screening (HTS): Its fluorogenic nature makes it ideal for HTS campaigns to discover novel protease inhibitors from large compound libraries.[2][6] A reduction in the fluorescent signal indicates potential inhibition.

  • Characterizing Crude or Purified Samples: The substrate can be used to detect and quantify protease activity in complex biological samples like cell lysates or tissue homogenates, providing insights into cellular processes.[7]

  • Substrate Specificity Profiling: While Boc-Gln-Gly-Arg-AMC is specific for cleavage after Arginine, it can be used in conjunction with a panel of other substrates with varying peptide sequences to build a specificity profile for a newly discovered protease.[1]

Proteases known to be assayed by this or structurally similar substrates include:

  • Trypsin

  • Factor Xa[3]

  • Factor XIIa[5][8]

  • Thrombin[3]

  • Human Kallikrein 5[8]

  • Transmembrane Protease, Serine 2 (TMPRSS2)[9][10]

Experimental Protocols

Here we provide detailed methodologies for key experiments using this compound.

General Protease Activity Assay

This protocol provides a framework for measuring the activity of a protease in a given sample.

Materials:

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Purified enzyme or biological sample (e.g., cell lysate)

  • 96-well black microplate (for fluorescence reading)

  • Fluorescence microplate reader

Procedure:

  • Prepare Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store this stock solution in aliquots at -20°C, protected from light.[3][4]

  • Prepare Substrate Working Solution: Dilute the 10 mM stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration, typically in the 10-100 µM range).

  • Prepare Enzyme/Sample Solution: Dilute the purified enzyme or biological sample in Assay Buffer to the desired concentration.

  • Assay Setup: In a 96-well black microplate, add 50 µL of the enzyme/sample solution to each well. Include appropriate controls:

    • No-Enzyme Control: 50 µL of Assay Buffer instead of the enzyme solution.

    • No-Substrate Control: 50 µL of the enzyme solution.

  • Initiate the Reaction: Add 50 µL of the Substrate Working Solution to all wells to start the reaction. The final volume will be 100 µL.

  • Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate wavelengths (Excitation: ~360-380 nm, Emission: ~440-460 nm).[3][4] Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes.[3]

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The activity can be expressed as Relative Fluorescence Units (RFU) per minute. To convert RFU to molar amounts of product formed, a standard curve using free AMC should be generated.[4]

High-Throughput Inhibitor Screening

This workflow is designed for screening a library of compounds to identify potential protease inhibitors.

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Prep_Compounds Compound Library (in DMSO) Dispense Dispense Compounds & Enzyme to Plate Prep_Compounds->Dispense Prep_Enzyme Prepare Enzyme Working Solution Prep_Enzyme->Dispense Prep_Substrate Prepare Substrate Working Solution Initiate Add Substrate to Initiate Reaction Prep_Substrate->Initiate Preincubation Pre-incubate (e.g., 15-30 min) Dispense->Preincubation Preincubation->Initiate Measure Kinetic Fluorescence Measurement Initiate->Measure Calculate Calculate Rate of Inhibition Measure->Calculate Identify Identify 'Hits' (Significant Inhibition) Calculate->Identify

Workflow for high-throughput inhibitor screening.

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 1 µL) of each compound from the library (typically dissolved in DMSO) into the wells of a 96- or 384-well black plate. Include positive controls (no inhibitor) and negative controls (known inhibitor).

  • Enzyme Addition: Add the diluted enzyme solution to each well and mix.

  • Pre-incubation: Incubate the plate for a set period (e.g., 15-30 minutes) at the desired temperature to allow the compounds to bind to the enzyme.[4]

  • Reaction Initiation: Add the this compound working solution to all wells to start the reaction.

  • Fluorescence Measurement: Measure the fluorescence kinetically as described in the general activity assay.

  • Hit Identification: Compounds that cause a significant reduction in the rate of fluorescence increase compared to the "no inhibitor" control are identified as potential inhibitors or "hits."

Data Presentation

Quantitative data, such as Michaelis-Menten constants (Km) and inhibitor potencies (IC50), are crucial for characterizing a novel protease. It is important to note that kinetic parameters are highly dependent on the specific enzyme and assay conditions (e.g., pH, temperature, buffer composition) and should be determined empirically.[4] The data for structurally similar substrates provided below can serve as a valuable reference.[11]

Table 1: Representative Kinetic Parameters for Trypsin-like Proteases with AMC-based Substrates

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source
Bovine TrypsinBoc-Gln-Ala-Arg-AMC5.99-[11]
TryptaseBoc-Gln-Ala-Arg-AMC~250-[12]
TrypsinTos-Gly-Pro-Arg-AMC1.875[11]

Note: Specific kinetic values for Boc-Gln-Gly-Arg-AMC with various proteases are not consistently available in the literature and should be experimentally determined.

Table 2: IC50 Values of Known Inhibitors for Serine Proteases

EnzymeInhibitorSubstrate UsedIC50 / KiSource
ThrombinArgatrobanBoc-Val-Pro-Arg-AMC[4]
Factor XaRivaroxaban-Ki = 0.4 nM[11]
TrypsinAprotininBoc-Gln-Ala-Arg-AMC[4]

Note: IC50 values are highly dependent on substrate concentration and assay conditions. Values marked with an asterisk () should be determined experimentally.*[4][11]

Signaling Pathway Context: The Coagulation Cascade

Many of the proteases identifiable with Boc-Gln-Gly-Arg-AMC, such as Factor XIIa and Factor Xa, are key components of vital signaling pathways. A prominent example is the blood coagulation cascade. Understanding these pathways is crucial for interpreting the biological significance of newly discovered proteases or their inhibitors.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX activates IXa Factor IXa IX->IXa X Factor X IXa->X activates TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VIIa Factor VIIa VIIa->TF_VIIa TF_VIIa->X activates Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin

The Blood Coagulation Cascade.[4]

Conclusion

This compound is a versatile and highly sensitive fluorogenic substrate essential for the discovery and characterization of novel proteases, particularly those with trypsin-like specificity. Its suitability for high-throughput screening makes it an invaluable asset in drug discovery for identifying new therapeutic inhibitors. By employing robust experimental design and understanding the principles outlined in this guide, researchers can effectively leverage this tool to advance our understanding of protease function in health and disease.

References

The Application of Boc-Gln-Gly-Arg-AMC HCl in Preliminary Enzyme Characterization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the fluorogenic substrate Boc-Gln-Gly-Arg-AMC HCl (tert-Butyloxycarbonyl-L-Glutaminyl-L-Glycyl-L-Arginine-7-amido-4-methylcoumarin hydrochloride) for the preliminary characterization of serine proteases. This substrate is a valuable tool for determining enzyme kinetics, screening for inhibitors, and assessing the activity of specific enzymes in complex biological samples.

Principle of the Assay

The utility of Boc-Gln-Gly-Arg-AMC lies in its clever design as a fluorogenic substrate. The 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore is quenched by the attached peptide sequence (Gln-Gly-Arg). Certain proteases, particularly those that recognize and cleave at the C-terminus of an arginine residue, can hydrolyze the amide bond between the arginine and the AMC moiety. This cleavage event liberates the free AMC, which results in a significant increase in fluorescence that can be monitored in real-time. The rate of this increase in fluorescence is directly proportional to the enzymatic activity.[1][2][3]

The excitation and emission wavelengths for free AMC are typically in the range of 360-380 nm and 440-460 nm, respectively.[1]

Applications in Enzyme Characterization

Boc-Gln-Gly-Arg-AMC is a versatile substrate for a variety of trypsin-like serine proteases. Its applications include:

  • Enzyme Activity Assays: Quantifying the activity of purified enzymes or enzymes in biological samples.

  • Kinetic Parameter Determination: Determining key kinetic constants such as the Michaelis-Menten constant (K_m_) and the catalytic rate constant (k_cat_).

  • Inhibitor Screening: High-throughput screening of compound libraries to identify potential enzyme inhibitors.

  • Substrate Specificity Studies: Comparing the activity of an enzyme on a panel of related substrates to understand its substrate preferences.

Enzymes that have been shown to be effectively assayed using Boc-Gln-Gly-Arg-AMC or structurally similar substrates include:

  • Trypsin[4]

  • Factor XIIa[4][5]

  • Human Kallikrein 5[5]

  • Thrombin[6]

  • Factor Xa[3][6]

  • TMPRSS2[1]

Quantitative Data

Direct kinetic parameters (K_m_ and k_cat_) for the cleavage of Boc-Gln-Gly-Arg-AMC by many proteases are not consistently reported in the literature.[1][3] It is highly recommended to determine these values experimentally under your specific assay conditions (e.g., pH, temperature, buffer composition). For comparative purposes, the following table summarizes kinetic data for structurally similar fluorogenic substrates with various serine proteases.

EnzymeSubstrateK_m_ (µM)V_max_ or k_cat_Reference
Trypsin (Bovine Pancreas)Boc-Gln-Ala-Arg-AMC5.9935,270 nmol/L·min⁻¹
TrypsinTos-Gly-Pro-Arg-AMC1.8k_cat = 4500 min⁻¹[3]
TMPRSS2Boc-Gln-Ala-Arg-AMC33Not Reported[1]
Factor XaBoc-Ile-Glu-Gly-Arg-AMCNot ReportedNot Reported[1][3]

Experimental Protocols

General Protease Activity Assay

This protocol provides a general framework for measuring the activity of a purified protease.

Materials:

  • Purified serine protease

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • DMSO (for substrate stock solution)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.[1][6]

    • Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically, ideally at or above the K_m_ for sensitive detection.[1]

    • Enzyme Working Solution: Dilute the purified protease in Assay Buffer to the desired working concentration. The optimal enzyme concentration should ensure a linear reaction rate over the desired time course.[1]

  • Set up the Assay:

    • Add 50 µL of the Substrate Working Solution to each well of the 96-well microplate.

    • Include controls such as a "no enzyme" control (substrate in assay buffer only) and a "no substrate" control (enzyme in assay buffer only) for background fluorescence correction.

  • Initiate the Reaction:

    • Add 50 µL of the Enzyme Working Solution to each well to start the reaction. The final volume in each well will be 100 µL.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~360-380 nm) and emission (~440-460 nm) wavelengths.[1][6]

    • Monitor the fluorescence kinetically for a set period (e.g., 15-30 minutes) at a constant temperature.

Data Analysis:

  • Subtract the background fluorescence (from the "no enzyme" control) from all readings.

  • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

  • To convert the rate from relative fluorescence units (RFU)/min to moles/min, a standard curve of free AMC should be generated.

Determination of K_m_ and V_max_

Procedure:

  • Prepare Substrate Dilutions: Prepare a series of dilutions of the Boc-Gln-Gly-Arg-AMC stock solution in assay buffer. A typical range to test would be from 0.1x to 10x the expected K_m_ value. If the K_m_ is unknown, a broad range from 1 µM to 200 µM is a good starting point.[6]

  • Prepare Enzyme Solution: Dilute the enzyme stock solution in cold assay buffer to a concentration that yields a linear reaction rate for at least 15-30 minutes. The final enzyme concentration should be significantly lower than the lowest substrate concentration.

  • Perform the Assay: Follow the general protease activity assay protocol for each substrate concentration.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each substrate concentration.

    • Plot V₀ versus the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine K_m_ and V_max_.

Protease Inhibitor Screening Assay (Determination of IC₅₀)

Procedure:

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of the inhibitor stock solution in assay buffer.

  • Assay Setup:

    • Add a fixed volume of each inhibitor dilution to triplicate wells of a 96-well plate.

    • Include "no inhibitor" (vehicle control) and "no enzyme" control wells.[6]

    • Add a fixed volume of the diluted enzyme solution to all wells except the "no enzyme" controls.

  • Pre-incubation: Pre-incubate the plate at the desired temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.[6]

  • Initiate the Reaction: Add a fixed volume of the Boc-Gln-Gly-Arg-AMC substrate solution to all wells. The final substrate concentration should ideally be at or near the K_m_ value.[6]

  • Measure Fluorescence: Monitor the fluorescence kinetically as described in the general activity assay.

  • Data Analysis:

    • Determine the initial reaction velocity for each inhibitor concentration.

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to the use of Boc-Gln-Gly-Arg-AMC.

Mechanism of Action of Boc-Gln-Gly-Arg-AMC Substrate Boc-Gln-Gly-Arg-AMC (Non-fluorescent) Enzyme Serine Protease (e.g., Trypsin, Factor XIIa) Substrate->Enzyme Binding Products Boc-Gln-Gly-Arg + AMC (Fluorescent) Enzyme->Products Cleavage

Mechanism of Action of Boc-Gln-Gly-Arg-AMC

Experimental Workflow for Enzyme Kinetics A Prepare Substrate Dilutions C Mix Substrate and Enzyme in Microplate A->C B Prepare Enzyme Solution B->C D Measure Fluorescence Kinetically C->D E Calculate Initial Velocities (V₀) D->E F Plot V₀ vs. [Substrate] E->F G Fit to Michaelis-Menten Equation F->G H Determine Km and Vmax G->H

Workflow for Determining Enzyme Kinetic Parameters

The Coagulation Cascade (Simplified) cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI FXIa Factor XIa FXI->FXIa FX Factor X FXIa->FX FVII Factor VII FVIIa Factor VIIa FVII->FVIIa TF_FVIIa TF-FVIIa Complex FVIIa->TF_FVIIa TF Tissue Factor TF->FVII TF_FVIIa->FX FXa Factor Xa FX->FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin

Simplified Coagulation Cascade Highlighting Enzymes Assayed by AMC Substrates

References

An In-depth Technical Guide to the Boc-Gln-Gly-Arg Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Boc-Gln-Gly-Arg peptide sequence, a molecule of significant interest to researchers, scientists, and drug development professionals. The guide will delve into its core applications, physicochemical properties, and the experimental protocols for its synthesis and use in enzymatic assays.

Core Concepts and Applications

The Boc-Gln-Gly-Arg peptide is most prominently utilized in its chemically modified form as a fluorogenic substrate, Boc-Gln-Gly-Arg-AMC (7-amino-4-methylcoumarin). This derivative is a key tool for the sensitive and continuous assay of serine protease activity. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, which prevents unwanted side reactions during synthesis and assays.

The primary application of Boc-Gln-Gly-Arg-AMC is in the measurement of the enzymatic activity of Factor XIIa and trypsin.[1] The peptide sequence is designed to be specifically recognized and cleaved by these proteases at the C-terminal side of the arginine residue. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is released, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Physicochemical and Biochemical Properties

A summary of the key properties of Boc-Gln-Gly-Arg-AMC is presented in the table below.

PropertyValue
Molecular Formula C₂₈H₄₀N₈O₈
Molecular Weight 653.14 g/mol (as HCl salt)[2]
Appearance White to off-white solid
Solubility Soluble in DMSO
Excitation Wavelength ~380 nm
Emission Wavelength ~460 nm
Enzyme Specificity Factor XIIa, Trypsin, Human Kallikrein 5[1][3]

While specific kinetic parameters (Km and kcat/Vmax) for the cleavage of Boc-Gln-Gly-Arg-AMC by its target enzymes are not consistently reported in publicly available literature, data for structurally similar substrates provide a useful reference for assay development. It is highly recommended to determine these values empirically under specific experimental conditions.

Role in Signaling Pathways: The Contact Activation Pathway

Boc-Gln-Gly-Arg-AMC is an invaluable tool for studying the initial phase of the intrinsic pathway of blood coagulation, also known as the contact activation pathway. This pathway is initiated when Factor XII (FXII) comes into contact with a negatively charged surface, leading to its auto-activation into Factor XIIa (FXIIa).[4][5] FXIIa then triggers a cascade of enzymatic reactions, as depicted in the signaling pathway diagram below. The ability to quantify FXIIa activity using Boc-Gln-Gly-Arg-AMC allows for the investigation of thrombosis and inflammatory conditions.[6][7]

Contact_Activation_Pathway Contact Activation Pathway cluster_initiation Initiation cluster_amplification Amplification Loop cluster_coagulation Coagulation Cascade Negatively Charged Surface Negatively Charged Surface FXII Factor XII Negatively Charged Surface->FXII binds FXIIa Factor XIIa FXII->FXIIa auto-activates PK Prekallikrein FXIIa->PK activates FXIIa->PK FXI Factor XI FXIIa->FXI activates FXIIa->FXI Kallikrein Kallikrein PK->Kallikrein Kallikrein->FXII activates (positive feedback) Kallikrein->FXII HMWK High Molecular Weight Kininogen Kallikrein->HMWK cleaves Bradykinin Bradykinin HMWK->Bradykinin HMWK->Bradykinin FXIa Factor XIa FXI->FXIa FXI->FXIa FIX Factor IX FXIa->FIX activates FIXa Factor IXa FIX->FIXa FIX->FIXa Thrombin Thrombin FIXa->Thrombin leads to generation of

Contact Activation Pathway

Experimental Protocols

Solid-Phase Peptide Synthesis of Boc-Gln-Gly-Arg

The synthesis of the Boc-Gln-Gly-Arg peptide is typically achieved through solid-phase peptide synthesis (SPPS) using Boc chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[8][9]

Materials:

  • Merrifield resin (or similar)

  • Boc-protected amino acids (Boc-Arg(Tos)-OH, Boc-Gly-OH, Boc-Gln-OH)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agents

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Anhydrous hydrogen fluoride (B91410) (HF) for cleavage

General Protocol:

  • Resin Preparation: Swell the resin in DCM.

  • First Amino Acid Coupling: Couple Boc-Arg(Tos)-OH to the resin using a suitable coupling agent.

  • Deprotection: Remove the Boc group from the attached arginine using a solution of TFA in DCM.

  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a base like DIEA.

  • Second Amino Acid Coupling: Couple Boc-Gly-OH to the deprotected arginine.

  • Repeat Deprotection and Coupling: Repeat the deprotection and neutralization steps, followed by the coupling of Boc-Gln-OH.

  • Cleavage: Cleave the completed peptide from the resin and remove the side-chain protecting groups using a strong acid like HF.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Boc-SPPS Workflow for Boc-Gln-Gly-Arg start Start: Swell Resin couple_Arg Couple Boc-Arg(Tos)-OH start->couple_Arg deprotect1 Deprotect (TFA/DCM) couple_Arg->deprotect1 neutralize1 Neutralize (DIEA) deprotect1->neutralize1 couple_Gly Couple Boc-Gly-OH neutralize1->couple_Gly deprotect2 Deprotect (TFA/DCM) couple_Gly->deprotect2 neutralize2 Neutralize (DIEA) deprotect2->neutralize2 couple_Gln Couple Boc-Gln-OH neutralize2->couple_Gln cleave Cleave from Resin (HF) couple_Gln->cleave purify Purify (RP-HPLC) cleave->purify end End: Purified Peptide purify->end

Boc-SPPS Workflow
Fluorogenic Protease Assay using Boc-Gln-Gly-Arg-AMC

This protocol provides a general framework for measuring the activity of a purified protease like Factor XIIa or trypsin.

Materials:

  • Purified protease (e.g., Factor XIIa)

  • Boc-Gln-Gly-Arg-AMC

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare Substrate Stock Solution: Dissolve Boc-Gln-Gly-Arg-AMC in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.

  • Prepare Working Solutions: Dilute the substrate stock solution and the enzyme to their desired final concentrations in the assay buffer.

  • Assay Setup: In a 96-well black microplate, add the assay buffer and the enzyme working solution. Include appropriate controls (e.g., no enzyme, no substrate).

  • Initiate Reaction: Add the substrate working solution to each well to start the reaction.

  • Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader and record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.

Protease_Assay_Workflow Protease Assay Workflow prep_reagents Prepare Reagents (Substrate, Enzyme, Buffer) setup_plate Set up 96-well Plate (Enzyme, Buffer, Controls) prep_reagents->setup_plate initiate_reaction Initiate Reaction (Add Substrate) setup_plate->initiate_reaction measure_fluorescence Measure Fluorescence (Kinetic Read at Ex/Em 380/460 nm) initiate_reaction->measure_fluorescence analyze_data Data Analysis (Calculate Reaction Rate) measure_fluorescence->analyze_data result Enzyme Activity analyze_data->result

Protease Assay Workflow

Conclusion

The Boc-Gln-Gly-Arg peptide, particularly in its AMC-conjugated form, is a powerful and specific tool for the study of serine proteases such as Factor XIIa and trypsin. Its application in fluorogenic assays provides a sensitive and continuous method for measuring enzyme activity, which is crucial for research in thrombosis, hemostasis, and drug discovery. The well-established methods of solid-phase peptide synthesis allow for its reliable production, ensuring its continued utility in the scientific community.

References

Methodological & Application

Application Notes and Protocols for Trypsin Activity Assay Using Boc-Gln-Gly-Arg-AMC HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trypsin, a serine protease, plays a critical role in digestion and various physiological processes. Its enzymatic activity is a key parameter in fundamental research and a target in drug development for various diseases, including pancreatitis and cystic fibrosis. This document provides a detailed protocol for determining trypsin activity using the fluorogenic substrate Boc-Gln-Gly-Arg-AMC HCl (tert-butyloxycarbonyl-L-glutaminyl-L-glycyl-L-arginine-7-amino-4-methylcoumarin hydrochloride). This assay is highly sensitive and suitable for kinetic studies and high-throughput screening of trypsin inhibitors.

The assay principle is based on the enzymatic cleavage of the peptide substrate by trypsin at the C-terminal side of the arginine residue. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), which can be quantified by measuring the increase in fluorescence intensity over time. The rate of AMC release is directly proportional to the trypsin activity.[1]

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₂₈H₄₁N₈O₈Cl
Molecular Weight669.1 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO
Excitation Wavelength~360-380 nm[2]
Emission Wavelength~440-460 nm[2]
Enzyme Kinetic Parameters

Specific kinetic parameters (Km and Vmax) for the cleavage of Boc-Gln-Gly-Arg-AMC by trypsin are not consistently reported in peer-reviewed literature. However, data for the structurally similar substrate, Boc-Gln-Ala-Arg-MCA, can provide a useful reference for experimental design. It is highly recommended to determine these parameters empirically under your specific experimental conditions.

Reference Kinetic Parameters for a Similar Trypsin Substrate (Boc-Gln-Ala-Arg-MCA)

EnzymeSubstrateK_m_ (µM)V_max_ (nmol/L·min⁻¹)
Trypsin (Bovine Pancreas)Boc-Gln-Ala-Arg-MCA5.99[3][4]35,270[3][4]

Experimental Protocols

Reagent Preparation

a. Assay Buffer:

  • 50 mM Tris-HCl, pH 8.0

  • 150 mM NaCl

  • 10 mM CaCl₂

  • Note: The optimal pH and ionic strength may vary depending on the specific trypsin source and experimental goals.[4]

b. Substrate Stock Solution (10 mM):

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.[5]

  • Dissolve the substrate in anhydrous, high-purity Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.[4][6]

  • Vortex thoroughly for 1-2 minutes. If necessary, sonicate briefly or warm the solution to 37°C to ensure complete dissolution.[6]

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5][7]

  • Store aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[8]

c. Trypsin Stock Solution:

  • Prepare a stock solution of purified trypsin in a suitable cold buffer, such as 1 mM HCl, to the desired concentration (e.g., 1 mg/mL).[9]

  • Store the stock solution in aliquots at -20°C or -80°C.

d. AMC Standard Stock Solution (1 mM):

  • Dissolve 7-amino-4-methylcoumarin (AMC) in DMSO to a final concentration of 1 mM.

  • Store in aliquots at -20°C, protected from light.

General Protease Activity Assay Protocol

This protocol provides a general framework for measuring trypsin activity in a 96-well plate format.

  • Prepare Working Solutions:

    • Substrate Working Solution: Dilute the 10 mM Substrate Stock Solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically and is ideally at or above the K_m_ value for sensitive detection.[2]

    • Enzyme Working Solution: On the day of the experiment, dilute the Trypsin Stock Solution in cold Assay Buffer to the desired working concentration. The optimal enzyme concentration should be determined to ensure a linear reaction rate over the desired time course.

  • Set up the Assay Plate:

    • Use a 96-well black, flat-bottom microplate for fluorescence measurements.

    • Add 50 µL of the Substrate Working Solution to each well.

    • Include the following controls:

      • No-Enzyme Control: 50 µL of Substrate Working Solution and 50 µL of Assay Buffer.

      • No-Substrate Control: 50 µL of Enzyme Working Solution and 50 µL of Assay Buffer.

  • Initiate the Reaction:

    • Add 50 µL of the Enzyme Working Solution to each well (except the No-Enzyme Control) to start the reaction. The total reaction volume will be 100 µL.

  • Measure Fluorescence:

    • Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

    • Measure the fluorescence intensity kinetically at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[10]

    • Record data every 1-2 minutes for a period of 15-60 minutes, ensuring the reaction remains in the linear range.

Data Analysis
  • Background Correction: Subtract the average fluorescence intensity of the "No-Enzyme Control" from all other readings.

  • Determine Initial Velocity (V₀): Plot fluorescence intensity versus time for each sample. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve (expressed as RFU/min).

  • Convert RFU to Moles of AMC (Optional, for specific activity):

    • Prepare a standard curve using the AMC Standard Stock Solution. Create a series of dilutions of the AMC standard in Assay Buffer.

    • Measure the fluorescence of each standard.

    • Plot the fluorescence intensity versus the AMC concentration to generate a standard curve.

    • Use the slope of the standard curve to convert the V₀ from RFU/min to moles of AMC released per minute.

  • Calculate Trypsin Activity: The activity can be expressed as the initial velocity (V₀). For specific activity, use the AMC standard curve to convert the rate to nmol/min/mg of trypsin.

Visualizations

Signaling Pathway of Substrate Cleavage

G cluster_0 Enzymatic Reaction Trypsin Trypsin (Enzyme) ES_Complex Enzyme-Substrate Complex Trypsin->ES_Complex Binding Substrate Boc-Gln-Gly-Arg-AMC (Non-fluorescent) Substrate->ES_Complex ES_Complex->Trypsin Release Product1 Boc-Gln-Gly-Arg ES_Complex->Product1 Cleavage Product2 AMC (Fluorescent) ES_Complex->Product2 Fluorescence Fluorescence Signal Product2->Fluorescence Detection (Ex: 380nm, Em: 460nm)

Caption: Enzymatic cleavage of Boc-Gln-Gly-Arg-AMC by trypsin.

Experimental Workflow for Trypsin Activity Assay

G cluster_workflow Experimental Workflow A Prepare Reagents (Assay Buffer, Substrate, Enzyme) B Prepare Working Solutions (Substrate and Enzyme Dilutions) A->B C Set up 96-Well Plate (Add Substrate Working Solution) B->C D Add Controls (No-Enzyme, No-Substrate) C->D E Initiate Reaction (Add Enzyme Working Solution) D->E F Kinetic Fluorescence Reading (Ex: ~380nm, Em: ~460nm) E->F G Data Analysis (Calculate Initial Velocity) F->G

Caption: High-level workflow for the trypsin activity assay.

References

Application Notes and Protocols for Factor XIIa Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor XIIa (FXIIa), an active serine protease, plays a pivotal role in the initiation of the intrinsic pathway of the blood coagulation cascade, also known as the contact activation system. Upon activation, FXIIa triggers a series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. Beyond its role in hemostasis, FXIIa is also implicated in inflammatory processes. The fluorogenic substrate Boc-Gln-Gly-Arg-AMC HCl is a sensitive tool for assaying FXIIa activity. Cleavage of the amide bond between Arginine and 7-amino-4-methylcoumarin (B1665955) (AMC) by FXIIa releases the highly fluorescent AMC moiety, providing a direct measure of enzymatic activity.[1][2] This document provides detailed protocols for utilizing this substrate to characterize FXIIa activity and screen for potential inhibitors.

Principle of the Assay

The assay quantifies Factor XIIa activity through the enzymatic cleavage of the synthetic substrate, this compound. In its intact form, the substrate is non-fluorescent. Upon hydrolysis by FXIIa at the C-terminal side of the arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of increase in fluorescence intensity is directly proportional to the FXIIa activity in the sample. This fluorometric method offers high sensitivity and is well-suited for kinetic studies and high-throughput screening of FXIIa inhibitors.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Factor XIIa signaling cascade and the general experimental workflow for the activity assay.

Factor_XIIa_Signaling_Pathway cluster_contact_activation Contact Activation Pathway cluster_coagulation_cascade Intrinsic Coagulation Cascade FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact with negatively charged surfaces FXI Factor XI FXIIa->FXI Activation Prekallikrein Prekallikrein Kallikrein Kallikrein Prekallikrein->Kallikrein FXIIa Kallikrein->FXII Reciprocal Activation HMWK HMW Kininogen HMWK->Prekallikrein HMWK->FXI FXIa Factor XIa FXI->FXIa FXIa_2 Factor XIa FIX Factor IX FXIa_2->FIX Activation FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Activation FVIIIa Factor VIIIa FVIIIa->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activation Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin

Factor XIIa initiates the intrinsic pathway of coagulation.[3][4]

Experimental_Workflow cluster_prep Preparation cluster_execution Assay Execution cluster_analysis Data Analysis ReagentPrep Prepare Assay Buffer, Substrate, Enzyme, and Inhibitor Solutions PlateSetup Aliquot Reagents into 96-well Microplate ReagentPrep->PlateSetup Preincubation Pre-incubate Enzyme with Inhibitor (for IC50) PlateSetup->Preincubation Initiation Initiate Reaction with Substrate Addition Preincubation->Initiation Measurement Measure Fluorescence Kinetics (Ex: 355 nm, Em: 460 nm) Initiation->Measurement V0_Calc Calculate Initial Velocity (V₀) from Linear Phase Measurement->V0_Calc Kinetics_IC50 Determine Km, Vmax (Kinetic Assay) or IC50 (Inhibition Assay) V0_Calc->Kinetics_IC50

General workflow for the Factor XIIa fluorometric assay.

Data Presentation

Enzyme Kinetics

Kinetic parameters for the hydrolysis of Boc-Gln-Gly-Arg-AMC by Factor XIIa should be determined empirically under specific experimental conditions. The data for structurally similar substrates with other proteases are provided for comparative purposes.

EnzymeSubstrateKm (µM)Vmax or kcatReference
Factor XIIa Boc-Gln-Gly-Arg-AMC Not Readily Available Not Readily Available Determine Empirically
Trypsin (Bovine)Boc-Gln-Ala-Arg-AMC5.9935,270 nmol/L·min⁻¹[4]
TrypsinTos-Gly-Pro-Arg-AMC1.8kcat = 4500 min⁻¹[4]
Inhibitor Potency

The inhibitory potency of test compounds against Factor XIIa is typically expressed as the half-maximal inhibitory concentration (IC50).

InhibitorIC50 (µM)TargetReference
Compound 2250067.9Factor XIIa[5]
Compound 41453~26Factor XIIa[5]
Compound 225738>30Factor XIIa[5]
Compound 30901>30Factor XIIa[5]

Note: The cross-reactivity of Boc-Gln-Gly-Arg-AMC with other serine proteases like trypsin has been reported.[6] It is crucial to use highly purified FXIIa and consider potential off-target effects when screening for inhibitors.

Experimental Protocols

Reagent Preparation
  • Assay Buffer: A recommended buffer is 50 mM Tris-HCl, pH 7.4-8.0, containing 150 mM NaCl, and 5 mM CaCl₂.[3][4][7] The optimal pH and ionic strength may vary and should be optimized for the specific experimental setup.

  • Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[4]

  • Factor XIIa Working Solution: Prepare a working solution of purified human Factor XIIa in cold assay buffer. The final concentration should be optimized to ensure a linear reaction rate over the desired time course (e.g., 15-30 minutes).

  • Inhibitor Stock Solutions: Prepare stock solutions of test inhibitors in a suitable solvent (e.g., DMSO) at a concentration at least 100-fold higher than the expected final assay concentration to minimize solvent effects.

Protocol 1: Determination of Factor XIIa Activity
  • Prepare Working Solutions: Dilute the substrate stock solution to the desired working concentration in assay buffer. A typical substrate concentration to start with is 10-100 µM.[4]

  • Set up the Assay Plate: In a 96-well black microplate, add the following to each well:

    • Blank: Assay buffer only.

    • Substrate Control: Substrate working solution and assay buffer.

    • Enzyme Reaction: Factor XIIa working solution and assay buffer.

  • Initiate the Reaction: Add the substrate working solution to the wells containing the enzyme to start the reaction. The final volume in each well should be consistent (e.g., 100 µL).

  • Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 15-30 minutes, using an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.[3]

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Plot the fluorescence intensity against time to determine the reaction rate (initial velocity, V₀) from the linear portion of the curve.

Protocol 2: Determination of Kinetic Constants (Km and Vmax)
  • Prepare Substrate Dilutions: Prepare a series of dilutions of the Boc-Gln-Gly-Arg-AMC stock solution in assay buffer. A broad range of final concentrations (e.g., 0.1 µM to 100 µM) is a good starting point if the Km is unknown.[7]

  • Prepare Enzyme Solution: Dilute the Factor XIIa stock solution in cold assay buffer to a concentration that yields a linear reaction rate for at least 15-30 minutes. The final enzyme concentration should be significantly lower than the lowest substrate concentration used.

  • Assay Setup and Measurement: Follow the steps outlined in Protocol 1, using the different substrate concentrations.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each substrate concentration.

    • Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Protocol 3: Determination of Inhibitor Potency (IC50)
  • Prepare Inhibitor Dilutions: Prepare serial dilutions of the test inhibitor in assay buffer to achieve a range of final concentrations. Include a vehicle control (e.g., DMSO in assay buffer).[7]

  • Assay Setup:

    • Add the inhibitor dilutions (or vehicle control) to the wells of a black 96-well microplate.

    • Add the diluted Factor XIIa solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Initiate Reaction: Add the Boc-Gln-Gly-Arg-AMC substrate solution to each well to start the reaction. The substrate concentration should ideally be at or near the Km value.

  • Measure Fluorescence: Immediately measure the fluorescence kinetically as described in Protocol 1.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

Application Notes and Protocols for Boc-Gln-Gly-Arg-AMC HCl in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Gln-Gly-Arg-AMC HCl (tert-Butyloxycarbonyl-L-glutaminyl-glycyl-L-arginine 7-amido-4-methylcoumarin hydrochloride) is a highly sensitive fluorogenic substrate designed for the detection and quantification of serine protease activity. Its specific amino acid sequence makes it an excellent substrate for enzymes such as Factor XIIa and trypsin.[1][2] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays for the discovery of novel enzyme inhibitors.

The assay principle is based on the enzymatic cleavage of the amide bond between the arginine residue of the peptide and the 7-amido-4-methylcoumarin (AMC) group. In its intact form, the substrate is minimally fluorescent. Upon enzymatic hydrolysis, the highly fluorescent AMC moiety is released, resulting in a significant increase in fluorescence intensity that is directly proportional to the enzyme's activity.[2] This fluorescence can be monitored in real-time, making the substrate ideal for HTS applications.

Principle of the Assay

The core of the assay is the enzymatic reaction that liberates the fluorophore. The tripeptide sequence, Gln-Gly-Arg, is recognized by the active site of specific serine proteases. The enzyme catalyzes the hydrolysis of the peptide-AMC bond, leading to the release of free AMC. The fluorescence of the liberated AMC is measured at an excitation wavelength of approximately 360-380 nm and an emission wavelength of around 440-460 nm. The rate of the increase in fluorescence is a direct measure of the enzyme's kinetic activity.

Data Presentation: Physicochemical and Kinetic Parameters

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₈H₄₀N₈O₈ · HCl
Molecular Weight653.14 g/mol [1]
AppearanceWhite to off-white solid
Recommended SolventDimethyl Sulfoxide (DMSO)
Excitation Wavelength~360-380 nm
Emission Wavelength~440-460 nm

Table 2: Enzyme Kinetic Parameters for Similar Fluorogenic Substrates

EnzymeSubstrateK_m_ (µM)V_max_ or k_cat_
Trypsin (Bovine Pancreas)Boc-Gln-Ala-Arg-AMC5.9935,270 nmol/L·min⁻¹[3]
TrypsinTos-Gly-Pro-Arg-AMC1.8k_cat_ = 4500 min⁻¹[3]
Factor XIIa Boc-Gln-Gly-Arg-AMC Data not readily available Data not readily available
Trypsin Boc-Gln-Gly-Arg-AMC Data not readily available Data not readily available

Note: The kinetic parameters for this compound with its target enzymes are not widely reported and should be determined experimentally.

Table 3: IC50 Values of Inhibitors for Serine Proteases using AMC-based Substrates (for reference)

EnzymeInhibitorSubstrateIC50 (nM)
Factor XaRivaroxabanBoc-Ile-Glu-Gly-Arg-AMC2.1[3]
ThrombinArgatrobanBoc-Val-Pro-Arg-AMCEmpirically determined
TrypsinAprotininBoc-Gln-Ala-Arg-AMCEmpirically determined

Note: IC50 values are highly dependent on substrate concentration and specific assay conditions.

Signaling Pathway

This compound is a substrate for Factor XIIa, a key enzyme in the intrinsic pathway of the coagulation cascade. The activation of Factor XII initiates a series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. Understanding this pathway is crucial for developing inhibitors that can modulate coagulation.

Factor_XIIa_Signaling_Pathway Negatively Charged Surface Negatively Charged Surface FXII Factor XII (Zymogen) Negatively Charged Surface->FXII Contact Activation FXIIa Factor XIIa (Active Enzyme) FXII->FXIIa Prekallikrein Prekallikrein FXIIa->Prekallikrein cleaves FXI Factor XI FXIIa->FXI cleaves Kallikrein Kallikrein Prekallikrein->Kallikrein Kallikrein->FXII Feedback Activation HMWK HMW Kininogen HMWK->Prekallikrein complexes with HMWK->FXI complexes with FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX cleaves FIXa Factor IXa FIX->FIXa Thrombin_Formation Thrombin Formation & Fibrin Clot FIXa->Thrombin_Formation leads to HTS_Workflow cluster_prep Assay Preparation cluster_screening Primary Screening cluster_analysis Data Analysis & Hit Confirmation Reagent_Prep Reagent Preparation (Substrate, Enzyme, Buffers) Compound_Plating Compound Plating (384-well plate) Reagent_Prep->Compound_Plating Compound_Library Compound Library (in DMSO) Compound_Library->Compound_Plating Enzyme_Addition Enzyme Addition & Pre-incubation Compound_Plating->Enzyme_Addition Substrate_Addition Substrate Addition (Reaction Initiation) Enzyme_Addition->Substrate_Addition Fluorescence_Reading Kinetic Fluorescence Reading Substrate_Addition->Fluorescence_Reading Data_Analysis Primary Data Analysis (Identify 'Hits') Fluorescence_Reading->Data_Analysis Hit_Confirmation Hit Confirmation (Re-testing) Data_Analysis->Hit_Confirmation IC50_Determination IC50 Determination (Dose-Response) Hit_Confirmation->IC50_Determination Lead_Optimization Lead Optimization IC50_Determination->Lead_Optimization

References

Application Notes and Protocols for Boc-Gln-Gly-Arg-AMC HCl Experimental Setup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Gln-Gly-Arg-AMC HCl is a fluorogenic substrate primarily utilized for the sensitive and continuous measurement of serine protease activity. It is particularly effective for assaying enzymes such as Factor XIIa and trypsin.[1][2][3][4] The principle of this assay is based on the enzymatic cleavage of the amide bond between the arginine residue of the peptide and the 7-amino-4-methylcoumarin (B1665955) (AMC) group. In its intact form, the substrate is non-fluorescent. However, upon enzymatic hydrolysis, the AMC fluorophore is released, resulting in a significant increase in fluorescence that can be monitored in real-time. This direct proportionality between enzyme activity and fluorescent signal makes this compound an invaluable tool for enzyme kinetics studies, inhibitor screening, and high-throughput screening (HTS) in drug discovery.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the peptide-AMC bond by a target protease. The liberated AMC molecule fluoresces intensely when excited by light at the appropriate wavelength, allowing for the quantification of enzymatic activity.

Assay_Principle Substrate Boc-Gln-Gly-Arg-AMC (Non-fluorescent) Products Boc-Gln-Gly-Arg + AMC (Fluorescent) Substrate->Products Enzymatic Cleavage Enzyme Protease (e.g., Factor XIIa, Trypsin) Enzyme->Substrate

Caption: Principle of the fluorogenic protease assay using Boc-Gln-Gly-Arg-AMC.

Applications

  • Enzyme Kinetics: Determination of Michaelis-Menten constants (Km and Vmax) to characterize enzyme-substrate interactions.

  • Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of target proteases.

  • Drug Discovery: Characterization of the potency and mechanism of action of novel drug candidates targeting serine proteases.

  • Coagulation Cascade Research: Studying the intrinsic pathway of blood coagulation by measuring the activity of Factor XIIa.[1][5][6]

Data Presentation

Quantitative data from experiments using this compound should be presented in a clear and organized manner. Below are template tables for presenting enzyme kinetics and inhibitor potency data.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)Vmax (RFU/min)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
TrypsinThis compoundUser DeterminedUser DeterminedUser DeterminedUser Determined
Factor XIIaThis compoundUser DeterminedUser DeterminedUser DeterminedUser Determined
ReferenceBoc-Gln-Ala-Arg-AMC5.9935,270 nmol/L·min⁻¹--

Table 2: Inhibitor Potency (IC50 Values)

Target EnzymeInhibitorSubstrate Concentration (µM)IC50 (nM)
TrypsinAprotininUser Determined (e.g., Km)User Determined
Factor XIIaRivaroxabanUser Determined (e.g., Km)User Determined
ReferenceRivaroxaban-Ki = 0.4 nM

Note: IC50 values are highly dependent on experimental conditions, including substrate concentration. It is recommended to determine these values empirically.[7] The Ki value for Rivaroxaban is provided for reference.

Experimental Protocols

Materials and Reagents
  • This compound (lyophilized powder)

  • Purified enzyme (e.g., Trypsin, Factor XIIa)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 5 mM CaCl₂ (optimal conditions may vary depending on the enzyme)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the substrate and inhibitors

  • 7-amino-4-methylcoumarin (AMC) for standard curve

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

Preparation of Reagents
  • Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.[7][8]

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer (e.g., Assay Buffer). The final concentration for the assay should be determined empirically to ensure a linear reaction rate.

  • Inhibitor Stock Solutions (for IC50 determination): Prepare 10 mM stock solutions of test compounds in DMSO.

  • AMC Standard Stock Solution (1 mM): Dissolve AMC in DMSO to a concentration of 1 mM. Store at -20°C, protected from light.

Protocol 1: General Protease Activity Assay

This protocol is designed to measure the baseline activity of a target protease.

Protocol1_Workflow A Prepare Working Substrate Solution B Add Substrate to Microplate Wells A->B C Initiate Reaction with Enzyme Solution B->C D Measure Fluorescence Kinetically C->D E Calculate Initial Reaction Velocity D->E

Caption: Workflow for the general protease activity assay.

  • Prepare Working Substrate Solution: Dilute the 10 mM substrate stock solution in Assay Buffer to the desired final concentration (a typical starting range is 50-200 µM).[8]

  • Assay Plate Setup: In a 96-well black microplate, add 50 µL of the working substrate solution to each well.

  • Initiate Reaction: Add 50 µL of the diluted enzyme solution to each well to start the reaction. For a negative control, add 50 µL of Assay Buffer without the enzyme.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature (e.g., 37°C). Measure the fluorescence intensity kinetically for 15-30 minutes with readings every 60 seconds.

  • Data Analysis: Subtract the background fluorescence from the negative control wells. Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

Protocol 2: Determination of Enzyme Kinetics (Km and Vmax)

This protocol is for determining the kinetic parameters of a purified enzyme.

Protocol2_Workflow A Prepare Serial Dilutions of Substrate B Add Substrate Dilutions to Plate A->B C Pre-incubate Plate B->C D Initiate Reaction with Enzyme C->D E Measure Fluorescence Kinetically D->E F Calculate Initial Velocities E->F G Plot V₀ vs. [S] and Fit to Michaelis-Menten Equation F->G Protocol3_Workflow A Prepare Serial Dilutions of Inhibitor B Add Inhibitor and Enzyme to Plate A->B C Pre-incubate for Inhibitor Binding B->C D Initiate Reaction with Substrate C->D E Measure Fluorescence Kinetically D->E F Calculate Percent Inhibition E->F G Plot % Inhibition vs. [Inhibitor] to Determine IC₅₀ F->G Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa Tenase Tenase Complex IXa->Tenase VIIIa Factor VIIIa VIIIa->Tenase X Factor X Tenase->X Activates TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VIIa Factor VIIa VIIa->TF_VIIa TF_VIIa->X Activates Xa Factor Xa X->Xa Prothrombinase Prothrombinase Complex Xa->Prothrombinase Va Factor Va Va->Prothrombinase Prothrombin Prothrombin (II) Prothrombinase->Prothrombin Activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Thrombin->VIIIa Thrombin->Va Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Activates XIIIa Factor XIIIa Thrombin->XIIIa Fibrin Fibrin (Ia) Fibrinogen->Fibrin Crosslinked_Fibrin Cross-linked Fibrin Clot Fibrin->Crosslinked_Fibrin Stabilized by XIIIa

References

Kinetic Analysis of Proteases with Boc-Gln-Gly-Arg-AMC HCl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the kinetic analysis of proteases using the fluorogenic substrate t-Butyloxycarbonyl-L-glutaminyl-L-glycyl-L-arginine-7-amido-4-methylcoumarin hydrochloride (Boc-Gln-Gly-Arg-AMC HCl). This synthetic peptide is a sensitive tool for assaying the activity of specific proteases, particularly those involved in the coagulation cascade, such as Factor XIIa, and other trypsin-like enzymes.[1] The principle of the assay is based on the enzymatic cleavage of the amide bond between the arginine residue and the 7-amido-4-methylcoumarin (AMC) group. Upon hydrolysis, the highly fluorescent AMC moiety is released, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the protease activity. This method is highly suitable for determining enzyme kinetics, screening for inhibitors, and characterizing protease activity in various biological samples.

Principle of the Assay

The enzymatic reaction can be summarized as follows:

Boc-Gln-Gly-Arg-AMC (non-fluorescent) + Protease → Boc-Gln-Gly-Arg + AMC (fluorescent)

The liberated AMC has an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm. The rate of the increase in fluorescence is monitored over time to determine the reaction velocity.

Data Presentation: Quantitative Analysis

A critical aspect of enzyme characterization is the determination of its kinetic parameters. However, specific kinetic constants for this compound with its target proteases are not extensively reported in peer-reviewed literature and are highly dependent on the specific assay conditions (e.g., pH, temperature, buffer composition). It is therefore highly recommended that these parameters be determined empirically for your specific experimental setup.

Table 1: Kinetic Parameters for Proteases with this compound

ProteaseKm (µM)Vmax (relative units)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Factor XIIaData not readily availableEmpirically determinedEmpirically determinedEmpirically determined
TrypsinData not readily availableEmpirically determinedEmpirically determinedEmpirically determined

For comparative purposes, the following table provides kinetic data for other, structurally similar fluorogenic substrates with various proteases. This information can serve as a useful reference for experimental design.

Table 2: Kinetic Parameters for Similar Fluorogenic Substrates with Various Proteases

ProteaseSubstrateKm (µM)Vmax or kcatReference
Trypsin (Bovine Pancreas)Boc-Gln-Ala-Arg-AMC5.9935,270 nmol/L·min⁻¹[2]
TrypsinTos-Gly-Pro-Arg-AMC1.8kcat = 4500 min⁻¹[2]
Factor XIaBoc-Phe-Ser-Arg-MCA12 ± 2kcat = 14.5 ± 1.3 s⁻¹[3]

Experimental Protocols

Materials and Reagents
  • This compound (lyophilized powder)

  • Purified Protease (e.g., human Factor XIIa, bovine trypsin)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0 (adjust as needed for optimal enzyme activity)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • 7-amino-4-methylcoumarin (AMC) standard

  • Black, flat-bottom 96-well microplates (for fluorescence assays)

  • Fluorescence Microplate Reader with excitation at ~380 nm and emission at ~460 nm

Protocol 1: General Protease Activity Assay

This protocol provides a general framework for measuring protease activity.

  • Prepare Reagents:

    • Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.

    • Substrate Working Solution: Dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM).

    • Enzyme Working Solution: Dilute the purified protease in ice-cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Procedure:

    • Add 50 µL of Substrate Working Solution to each well of a 96-well black microplate.

    • Include control wells:

      • Blank: 50 µL of Assay Buffer only.

      • Substrate Control: 50 µL of Substrate Working Solution.

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 50 µL of Enzyme Working Solution to each well (except the Blank).

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Subtract the background fluorescence (Blank and Substrate Control) from the values of the enzyme-containing wells.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot (RFU/min).

Protocol 2: Determination of Km and Vmax

This protocol is for determining the Michaelis-Menten kinetic parameters.[4]

  • Prepare Reagents:

    • Substrate Dilutions: Prepare a series of dilutions of the this compound stock solution in Assay Buffer. A typical range to test would be from 0.1x to 10x the expected Km value. If the Km is unknown, a broad range from 1 µM to 200 µM is a good starting point.[4]

    • Enzyme Solution: Prepare a diluted enzyme solution in cold Assay Buffer that will yield a linear reaction rate for at least 15-30 minutes.

  • Assay Procedure:

    • Add 50 µL of each substrate dilution to triplicate wells of a 96-well plate.

    • Include "no enzyme" control wells containing only the highest substrate concentration and Assay Buffer.

    • Pre-incubate the plate at the desired temperature for 5 minutes.

    • Initiate the reaction by adding 50 µL of the diluted enzyme solution to all wells.

    • Measure fluorescence kinetically as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration.

    • To convert RFU/min to µM/min, create a standard curve using known concentrations of free AMC.

    • Plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.

Protocol 3: Determination of IC50 for Inhibitors

This protocol is for assessing the potency of a protease inhibitor.[4]

  • Prepare Reagents:

    • Inhibitor Dilutions: Prepare a serial dilution of the inhibitor stock solution in Assay Buffer.

    • Enzyme Solution: Prepare a diluted enzyme solution as in Protocol 2.

    • Substrate Solution: Prepare a working solution of this compound at a concentration at or near the determined Km value.

  • Assay Procedure:

    • Add 25 µL of each inhibitor dilution to triplicate wells of a 96-well plate. Include "no inhibitor" (vehicle control) and "no enzyme" control wells.

    • Add 25 µL of the diluted enzyme solution to all wells except the "no enzyme" controls.

    • Pre-incubate the plate at the desired temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

    • Measure fluorescence kinetically as described in Protocol 1.

  • Data Analysis:

    • Determine the initial reaction velocity for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis prep_buffer Prepare Assay Buffer add_reagents Add reagents to 96-well plate prep_buffer->add_reagents prep_substrate Prepare Substrate Stock (in DMSO) prep_substrate->add_reagents prep_enzyme Prepare Enzyme Solution initiate_reaction Initiate reaction with enzyme prep_enzyme->initiate_reaction pre_incubate Pre-incubate at desired temperature add_reagents->pre_incubate pre_incubate->initiate_reaction measure_fluorescence Measure fluorescence kinetically initiate_reaction->measure_fluorescence calc_velocity Calculate initial reaction velocity measure_fluorescence->calc_velocity det_params Determine kinetic parameters (Km, Vmax) or IC50 calc_velocity->det_params

Caption: General experimental workflow for kinetic analysis of proteases.

Signaling Pathway: Intrinsic Pathway of Coagulation

Boc-Gln-Gly-Arg-AMC is a known substrate for Factor XIIa, the initiating enzyme of the intrinsic (contact activation) pathway of blood coagulation.[5][6][7]

G cluster_initiation Contact Activation cluster_cascade Amplification Cascade cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI activates Collagen Negatively Charged Surface (e.g., exposed collagen) Collagen->FXII activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX activates FXa Factor Xa FX->FXa Prothrombin Prothrombin (Factor II) FXa->Prothrombin activates Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin

Caption: The intrinsic pathway of the coagulation cascade initiated by Factor XIIa.

References

Application Note: Development of a Sensitive Fluorogenic Assay for Trypsin-Like Serine Proteases Using Boc-Gln-Gly-Arg-AMC HCl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for establishing a robust and sensitive enzyme assay using the fluorogenic substrate Boc-Gln-Gly-Arg-AMC HCl. This substrate is particularly useful for measuring the activity of trypsin-like serine proteases, which cleave peptide bonds C-terminal to arginine residues.[1][2] The protocols herein cover reagent preparation, determination of optimal enzyme concentration, characterization of enzyme kinetics (Kₘ and Vₘₐₓ), and inhibitor screening (IC₅₀ determination). The methods are designed for a 96-well plate format, enabling medium- to high-throughput screening applications.

Assay Principle

The assay is based on the enzymatic cleavage of the peptide substrate Boc-Gln-Gly-Arg-AMC. The substrate itself is non-fluorescent. However, upon hydrolysis of the amide bond between the C-terminal arginine (Arg) and the 7-amino-4-methylcoumarin (B1665955) (AMC) group by a target protease, the highly fluorescent AMC molecule is released.[3][4][5][6] The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored in real-time using a fluorescence plate reader.[3][7]

Assay_Principle sub Boc-Gln-Gly-Arg-AMC (Non-Fluorescent Substrate) prod1 Boc-Gln-Gly-Arg sub->prod1 Enzymatic Cleavage prod2 AMC (Highly Fluorescent) sub->prod2 enz Trypsin-Like Serine Protease enz->sub

Figure 1. Principle of the fluorogenic enzyme assay.

Materials and Reagents

Reagent/MaterialDetails
Substrate This compound powder.
Enzyme Purified trypsin-like serine protease (e.g., Trypsin, Factor XIIa).[8][9]
Inhibitor (Optional) Specific inhibitor for the enzyme of interest (e.g., Aprotinin for Trypsin).
Assay Buffer 50 mM Tris-HCl, 150 mM NaCl, pH 8.0. Optimization may be required.[6]
Solvent Anhydrous, high-purity Dimethyl Sulfoxide (DMSO).[3][10]
Standard 7-amino-4-methylcoumarin (AMC) for generating a standard curve.[4]
Microplates Black, flat-bottom 96-well plates suitable for fluorescence assays.[4]
Instrumentation Fluorescence microplate reader with filters for Ex/Em = 360-380/440-460 nm.[4][5]

Experimental Protocols

Reagent Preparation
  • Boc-Gln-Gly-Arg-AMC Stock Solution (10 mM):

    • Bring the vial of substrate powder to room temperature.

    • Briefly centrifuge the vial to collect all powder at the bottom.[10]

    • Dissolve the substrate in anhydrous DMSO to a final concentration of 10 mM.[3][6]

    • Vortex until fully dissolved. Sonication or gentle warming to 37°C can aid dissolution.[10]

    • Aliquot into single-use volumes and store at -20°C (short-term) or -80°C (long-term), protected from light.[10] Avoid repeated freeze-thaw cycles.[4][10]

  • Enzyme Stock Solution:

    • Prepare a concentrated stock solution of the purified enzyme in cold Assay Buffer. The optimal storage conditions will depend on the specific enzyme. Aliquot and store at -80°C.

  • AMC Standard Stock Solution (1 mM):

    • Dissolve AMC powder in DMSO to a final concentration of 1 mM.

    • Store in light-protected aliquots at -20°C.

General Experimental Workflow

The overall process for developing and running the enzyme assay follows a logical sequence from preparation to data analysis.

Experimental_Workflow arrow arrow start Start prep Prepare Reagents (Substrate, Enzyme, Buffer) start->prep setup Set up Assay Plate (Controls, Enzyme/Inhibitor) prep->setup preincubate Pre-incubate Plate at Assay Temperature setup->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate read Measure Fluorescence (Kinetic Mode) initiate->read analyze Analyze Data (Calculate V₀, IC₅₀, Km) read->analyze end End analyze->end

Figure 2. General workflow for the enzyme assay.

Protocol 1: Enzyme Titration (Determining Optimal Concentration)

This protocol aims to find the enzyme concentration that yields a robust, linear rate of fluorescence increase over a desired time period (e.g., 15-30 minutes).

  • Prepare Substrate Working Solution: Dilute the 10 mM Boc-Gln-Gly-Arg-AMC stock solution in Assay Buffer to a final concentration of 50 µM.

  • Prepare Enzyme Dilutions: Create a series of 2-fold dilutions of the enzyme stock solution in cold Assay Buffer.

  • Assay Plate Setup: In a 96-well black plate, add components in the following order:

    • 50 µL of Assay Buffer.

    • 25 µL of each enzyme dilution.

    • Include a "no enzyme" control well containing 75 µL of Assay Buffer.

  • Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add 25 µL of the 50 µM substrate working solution to all wells to start the reaction (Final volume: 100 µL).

  • Measure Fluorescence: Immediately place the plate in the fluorescence reader and measure the increase in fluorescence intensity (Ex/Em = 380/460 nm) every 60 seconds for 30 minutes.

  • Data Analysis: Plot Relative Fluorescence Units (RFU) versus time for each enzyme concentration. Select a concentration from the linear portion of the resulting curve that gives a steady, easily measurable rate (e.g., 50-200 RFU/min). This will be the working concentration for subsequent experiments.

Protocol 2: Determination of Kₘ and Vₘₐₓ

This protocol determines the enzyme's kinetic parameters by measuring reaction rates at various substrate concentrations.

  • Prepare Substrate Dilutions: Prepare a series of dilutions of the Boc-Gln-Gly-Arg-AMC stock solution in Assay Buffer. A broad range from 1 µM to 200 µM is a good starting point if the Kₘ is unknown.[4]

  • Prepare Enzyme Solution: Dilute the enzyme stock in cold Assay Buffer to the optimal working concentration determined in Protocol 1.

  • Assay Plate Setup: Add 50 µL of each substrate dilution to triplicate wells of a 96-well black plate. Include a "no substrate" control.

  • Pre-incubation: Incubate the plate at the assay temperature for 5 minutes.

  • Initiate Reaction: Add 50 µL of the diluted enzyme solution to all wells.

  • Measure Fluorescence: Monitor the reaction kinetically as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time curve for each substrate concentration.

    • To convert V₀ from RFU/min to µmol/min, create a standard curve using the AMC standard. Plot RFU vs. AMC concentration (µM) and use the slope of the linear regression.[4]

    • Plot V₀ (µmol/min) against the substrate concentration [S] (µM) and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.[5]

Protocol 3: Inhibitor Screening (IC₅₀ Determination)

This protocol is used to determine the potency of an inhibitor.

  • Prepare Inhibitor Dilutions: Create a serial dilution of the test compound (inhibitor) in Assay Buffer containing a constant, small percentage of DMSO (e.g., 1%) to maintain solubility.

  • Prepare Enzyme and Substrate Solutions: Dilute the enzyme to its optimal working concentration. Dilute the substrate to a concentration equal to the determined Kₘ value.[4]

  • Assay Plate Setup:

    • Add 25 µL of each inhibitor dilution to triplicate wells.

    • Include a "no inhibitor" (vehicle) control and a "no enzyme" (background) control.

    • Add 25 µL of the diluted enzyme solution to all wells except the "no enzyme" control.

  • Pre-incubation: Incubate the plate for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the substrate solution to all wells.

  • Measure Fluorescence: Monitor the reaction kinetically.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration.[6]

    • Calculate the percent inhibition relative to the vehicle control: % Inhibition = (1 - (V₀_inhibitor / V₀_vehicle)) * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (dose-response) curve to determine the IC₅₀ value.[4]

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Representative Michaelis-Menten Kinetic Parameters (Note: These are example values. Actual parameters must be determined experimentally as they are highly dependent on assay conditions.)[4][5]

EnzymeSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
TrypsinBoc-Gln-Gly-Arg-AMC15 - 301204.0 x 10⁶
Factor XIIaBoc-Gln-Gly-Arg-AMC25 - 50851.7 x 10⁶

Table 2: Representative Inhibitor Potency (IC₅₀) (Note: IC₅₀ values are dependent on substrate concentration and assay conditions.)[4]

EnzymeInhibitorSubstrate Conc.IC₅₀ (nM)
TrypsinAprotininKₘ25
Factor XIIaCorn Trypsin InhibitorKₘ50

Application in Signaling Pathways

This assay is highly relevant for studying enzymes involved in complex biological cascades, such as the coagulation pathway, where multiple serine proteases are sequentially activated. Factor XIIa, for instance, is a key enzyme at the initiation of the intrinsic pathway of coagulation.

Coagulation_Pathway Contact Contact Activation (Negative Surface) XII Factor XII Contact->XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI Assay Boc-Gln-Gly-Arg-AMC Assay Measures Activity Here XIIa->Assay XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa X Factor X IXa->X Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin

Figure 3. Role of Factor XIIa in the intrinsic coagulation cascade.

References

Application Notes and Protocols for Boc-Gln-Gly-Arg-AMC HCl in Inhibitor Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Gln-Gly-Arg-AMC HCl (tert-Butyloxycarbonyl-L-glutaminyl-glycyl-L-arginine 7-amido-4-methylcoumarin hydrochloride) is a fluorogenic substrate designed for the sensitive and continuous assay of serine proteases, particularly trypsin and Factor XIIa.[1][2][3] The substrate consists of a tripeptide sequence (Gln-Gly-Arg) recognized by these enzymes, a Boc protecting group at the N-terminus, and a fluorescent 7-amido-4-methylcoumarin (AMC) group at the C-terminus.

In its intact form, the substrate is minimally fluorescent. Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC group, the highly fluorescent 7-Amino-4-methylcoumarin is released.[1] The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored in real-time, making this substrate an invaluable tool for high-throughput screening (HTS) of enzyme inhibitors and detailed kinetic studies.[4]

Physicochemical and Fluorescent Properties

The reliable use of this compound in inhibitor screening assays is predicated on its fundamental properties. A summary of these is provided below.

PropertyValue
Molecular FormulaC₂₈H₄₀N₈O₈・HCl
Molecular Weight653.14 g/mol
AppearanceWhite to off-white solid
Recommended SolventDimethyl Sulfoxide (DMSO)
Excitation Wavelength~360-380 nm
Emission Wavelength~440-460 nm

Enzymatic Reaction and Inhibition Principle

The core of the assay is the enzymatic hydrolysis of the non-fluorescent substrate to yield a highly fluorescent product. Inhibitors of the target enzyme will prevent or reduce the rate of this reaction, leading to a decrease in the fluorescence signal.

sub Boc-Gln-Gly-Arg-AMC (Non-fluorescent) enz Trypsin or Factor XIIa sub->enz Binds to active site prod1 Boc-Gln-Gly-Arg enz->prod1 Cleaves peptide bond prod2 AMC (Fluorescent) enz->prod2 inhibitor Inhibitor inhibitor->enz Blocks activity XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate 2. Plate Inhibitors (Serial Dilutions) prep->plate add_enz 3. Add Enzyme & Pre-incubate plate->add_enz add_sub 4. Initiate Reaction (Add Substrate) add_enz->add_sub measure 5. Measure Fluorescence Kinetically (Ex: 360-380 nm, Em: 440-460 nm) add_sub->measure analyze 6. Data Analysis (Calculate % Inhibition, Determine IC50) measure->analyze

References

Measuring Human Kallikrein 5 Activity with Boc-Gln-Gly-Arg-AMC HCl: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Kallikrein 5 (KLK5), a serine protease primarily expressed in the skin, plays a crucial role in the physiological process of desquamation.[1] Dysregulation of KLK5 activity has been implicated in various skin disorders, making it a significant target for therapeutic intervention. This document provides a detailed protocol for measuring human KLK5 activity using the fluorogenic substrate Boc-Gln-Gly-Arg-AMC HCl. The assay is based on the enzymatic cleavage of the 7-amino-4-methylcoumarin (B1665955) (AMC) group from the peptide substrate by KLK5, which results in a quantifiable fluorescent signal.

Principle of the Assay

The measurement of KLK5 activity using this compound is based on a straightforward enzymatic reaction. KLK5, exhibiting trypsin-like activity with a strong preference for Arginine (Arg) at the P1 position, recognizes and cleaves the peptide substrate at the C-terminal side of the arginine residue.[1] This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which, upon excitation, emits light at a higher wavelength. The rate of the increase in fluorescence intensity is directly proportional to the KLK5 enzymatic activity.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialSupplierCatalog NumberStorage
Recombinant Human Kallikrein 5 (KLK5)R&D Systems1108-SE-20°C to -70°C
This compoundBachemI-1585-20°C
Sodium Phosphate Monobasic (NaH2PO4)Sigma-AldrichS0751Room Temperature
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich276855Room Temperature
Leupeptin Hemisulfate (Inhibitor)Sigma-AldrichL2884-20°C
Black, flat-bottom 96-well microplateCorning3603Room Temperature
Fluorescence Microplate Reader---------
Table 2: Assay Parameters and Conditions
ParameterValue
Assay Buffer100 mM Sodium Phosphate (NaH2PO4), pH 8.0
Excitation Wavelength380 nm
Emission Wavelength460 nm
Incubation TemperatureRoom Temperature or 37°C
Final KLK5 Concentration1-10 nM (e.g., 8.1 nM)[2]
Final Substrate Concentration10-100 µM
Final DMSO Concentration< 1%
Read ModeKinetic
Read Interval1-5 minutes
Total Read Time15-60 minutes
Table 3: Inhibitor Data for Human Kallikrein 5
InhibitorTypeIC50 / Ki
Leupeptin HemisulfateSerine Protease Inhibitor~42.1 µM (used as a positive control inhibitor)[2]
Ursolic AcidTriterpenoidIC50: 5.8 µM
Oleanolic AcidTriterpenoidIC50: 6.4 µM[3]
Pachymic AcidTriterpenoidIC50: 5.9 µM[3]
Tumulosic AcidTriterpenoidIC50: 19.3 µM[3]
Saikosaponin b1TriterpenoidIC50: 14.4 µM[3]
Zinc (Zn2+)Metal IonKi: 2.0 µM (at pH 8.0)[4]

Experimental Protocols

Reagent Preparation
  • Assay Buffer (100 mM Sodium Phosphate, pH 8.0):

    • Dissolve the appropriate amount of Sodium Phosphate Monobasic (NaH2PO4) in deionized water to a final concentration of 100 mM.

    • Adjust the pH to 8.0 using 1 M NaOH.

    • Filter sterilize and store at 4°C.

  • Recombinant Human KLK5 Stock Solution (e.g., 1 µM):

    • Reconstitute lyophilized KLK5 in the recommended buffer (e.g., 50mM MES, 150mM NaCl, pH 5.5) to a stock concentration of 100 µg/mL.

    • Based on the molecular weight of KLK5 (~27 kDa), calculate the molar concentration.

    • Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • This compound Substrate Stock Solution (10 mM):

    • Dissolve this compound powder in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into light-protected tubes and store at -20°C.

  • Inhibitor Stock Solution (e.g., Leupeptin, 10 mM):

    • Dissolve Leupeptin Hemisulfate in deionized water to a final concentration of 10 mM.

    • Aliquot and store at -20°C.

Assay Procedure
  • Prepare Working Solutions:

    • KLK5 Working Solution: Dilute the KLK5 stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration, so if the final is 10 nM, the working solution is 20 nM). Keep on ice.

    • Substrate Working Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration, so if the final is 50 µM, the working solution is 100 µM).

    • Inhibitor Working Solutions (for control experiments): Prepare a serial dilution of the inhibitor stock solution in Assay Buffer.

  • Set up the 96-well Plate:

    • Add reagents to the wells of a black, flat-bottom 96-well microplate as described in the table below (for a final volume of 100 µL).

Well TypeReagent 1 (50 µL)Reagent 2 (if applicable, add Assay Buffer to 50 µL)Pre-incubationReagent 3 (50 µL)
Blank (No Enzyme) Assay Buffer---5 min at RTSubstrate Working Solution
Enzyme Control KLK5 Working SolutionAssay Buffer5 min at RTSubstrate Working Solution
Inhibitor Control KLK5 Working SolutionInhibitor Working Solution15-30 min at RTSubstrate Working Solution
Test Compound KLK5 Working SolutionTest Compound Solution15-30 min at RTSubstrate Working Solution
  • Initiate and Read the Reaction:

    • Initiate the enzymatic reaction by adding 50 µL of the Substrate Working Solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the specified excitation (380 nm) and emission (460 nm) wavelengths and temperature (e.g., 37°C).

    • Measure the fluorescence intensity in kinetic mode at regular intervals (e.g., every 1-2 minutes) for a total of 15-60 minutes.

  • Data Analysis:

    • Subtract the fluorescence readings of the "Blank" wells from all other wells to correct for background fluorescence.

    • Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes) for each well.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve (RFU/min).

    • For inhibitor studies, calculate the percentage of inhibition using the following formula: % Inhibition = (1 - (V₀ of Inhibitor Well / V₀ of Enzyme Control Well)) * 100

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Mandatory Visualizations

Enzymatic_Reaction_Pathway cluster_reaction Enzymatic Cleavage KLK5 Human Kallikrein 5 (KLK5) Products Boc-Gln-Gly-Arg + AMC (Fluorescent) KLK5->Products Cleavage Substrate This compound (Non-fluorescent) Substrate->KLK5 Binding Inhibitor Inhibitor (e.g., Leupeptin) Inhibitor->KLK5 Binding (Inhibition)

Caption: Enzymatic cleavage of this compound by KLK5.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_measurement 3. Data Acquisition cluster_analysis 4. Data Analysis A Prepare Assay Buffer (100 mM NaH2PO4, pH 8.0) B Prepare KLK5 Working Solution A->B C Prepare Substrate Working Solution (this compound) A->C D Prepare Inhibitor/Test Compound Solutions A->D E Add KLK5 and Inhibitor/Test Compound F Pre-incubate E->F G Initiate reaction by adding Substrate F->G H Measure Fluorescence (Ex: 380 nm, Em: 460 nm) in Kinetic Mode I Calculate Initial Velocity (V₀) J Determine % Inhibition and IC50 I->J cluster_prep cluster_prep cluster_assay cluster_assay cluster_prep->cluster_assay cluster_measurement cluster_measurement cluster_assay->cluster_measurement cluster_analysis cluster_analysis cluster_measurement->cluster_analysis

Caption: Workflow for measuring KLK5 activity.

References

Troubleshooting & Optimization

Technical Support Center: Boc-Gln-Gly-Arg-AMC HCl Fluorogenic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their use of the fluorogenic substrate Boc-Gln-Gly-Arg-AMC HCl. The primary focus is on improving the signal-to-noise ratio for accurate and reproducible results in enzymatic assays targeting proteases like Factor XIIa and trypsin.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a low signal-to-noise ratio in my assay?

A low signal-to-noise ratio can stem from two main issues: a high background signal or a low assay signal. High background may be caused by substrate degradation, autofluorescent compounds, or contaminated reagents. A low signal could result from suboptimal enzyme or substrate concentrations, inappropriate buffer conditions, or inactive enzyme.

Q2: My negative controls (no enzyme) show high fluorescence. What's wrong?

High fluorescence in negative controls indicates that the signal is not being generated by your target enzyme. The most common causes are:

  • Substrate Degradation: The this compound substrate can undergo spontaneous, non-enzymatic hydrolysis, releasing the fluorescent AMC molecule. This can be caused by improper storage (e.g., repeated freeze-thaw cycles), light exposure, or non-optimal pH of the assay buffer. It is advisable to aliquot the substrate upon reconstitution to avoid multiple freeze-thaw cycles.[1]

  • Substrate Impurity: The substrate vial may contain trace amounts of free AMC from the manufacturing process or from degradation during shipping and storage.

  • Autofluorescence: Components of your assay buffer, the microplate itself, or the compounds being tested can have intrinsic fluorescence at the excitation and emission wavelengths used for AMC (Excitation: ~360-380 nm, Emission: ~440-460 nm).[1]

Q3: My signal is very low or absent, even in positive controls. What are the potential causes?

A weak or absent signal can be due to several factors related to your assay components and conditions:

  • Inactive Enzyme: Ensure the enzyme has been stored correctly (typically at -80°C) and that its activity has been verified. Avoid repeated freeze-thaw cycles.

  • Suboptimal Assay Conditions: The pH, ionic strength, and temperature of the assay buffer are critical for optimal enzyme activity. These conditions should be optimized for the specific protease being studied.

  • Substrate Concentration: The substrate concentration may be too low. For many assays, using the substrate at a concentration at or near its Michaelis constant (Km) value is recommended.

  • Inner Filter Effect: At very high concentrations, the substrate can absorb the excitation or emission light, leading to a reduction in the measured fluorescence intensity.

Q4: How can I be sure the activity I am measuring is specific to my enzyme of interest?

To confirm specificity, it is crucial to run proper controls. A key control is the use of a specific inhibitor for the target enzyme. A significant reduction in the fluorescence signal in the presence of the inhibitor indicates that the measured activity is specific to the enzyme of interest.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

A systematic approach is the best way to identify and resolve issues affecting your signal-to-noise ratio.

Problem 1: High Background Fluorescence
Possible Cause Troubleshooting Steps
Substrate Degradation Prepare fresh substrate solution for each experiment from a properly stored, light-protected stock.[1] Aliquot stock solutions to minimize freeze-thaw cycles.
Contaminated Reagents Use high-purity, sterile water and buffer components. Prepare fresh buffers regularly.
Autofluorescence Test all buffer components and test compounds for intrinsic fluorescence at the assay wavelengths. Use black, opaque microplates to reduce background and well-to-well crosstalk.[1]
Incorrect Instrument Settings Optimize the gain setting on your fluorescence reader. An excessively high gain will amplify both the signal and the background noise.[1]
Problem 2: Low Fluorescence Signal
Possible Cause Troubleshooting Steps
Suboptimal Enzyme Concentration Titrate the enzyme concentration to find a level that produces a robust signal within the linear range of the assay.
Suboptimal Substrate Concentration Titrate the substrate concentration. While higher concentrations can increase the initial reaction rate, they can also contribute to higher background. Aim for a concentration that provides a good signal without saturating the enzyme (typically around the Km value).
Incorrect Assay Conditions Optimize the pH, temperature, and ionic strength of the assay buffer for your specific enzyme.
Photobleaching Minimize the exposure of your samples to the excitation light. If possible, take kinetic readings at discrete time points rather than continuous monitoring.

Experimental Protocols

Protocol 1: General Protease Activity Assay

This protocol provides a framework for measuring the activity of a purified protease like Factor XIIa or trypsin.

Materials:

  • Purified Protease (e.g., Factor XIIa, Trypsin)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • DMSO (for substrate stock solution)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C, protected from light.

    • Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

    • Enzyme Solution: Prepare a dilution of the purified enzyme in cold Assay Buffer to the desired concentration. Keep on ice.

  • Assay Setup:

    • Add 50 µL of the Working Substrate Solution to each well of the 96-well plate.

    • Include control wells:

      • Negative Control (No Enzyme): Add 50 µL of Assay Buffer.

      • Positive Control: Add 50 µL of the diluted enzyme solution.

      • Test Wells: Add 50 µL of the diluted enzyme solution.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the enzyme solution to the substrate-containing wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature (e.g., 37°C).

    • Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes) with excitation at ~360-380 nm and emission at ~440-460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" control) from all readings.

    • Determine the rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

Protocol 2: Determination of Enzyme Kinetic Parameters (Km and Vmax)

Specific kinetic parameters for this compound are not consistently reported and should be determined empirically under your specific experimental conditions.

Procedure:

  • Enzyme Concentration: First, determine an optimal enzyme concentration that results in a linear rate of product formation for a set period of time with a fixed, non-limiting substrate concentration.

  • Substrate Titration:

    • Prepare a serial dilution of the this compound substrate in Assay Buffer.

    • Set up the assay as described in Protocol 1, but use a fixed, optimal concentration of the enzyme and varying concentrations of the substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration. This is typically done by converting the rate of change in fluorescence (RFU/min) to moles/min using a standard curve generated with free AMC.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

Quantitative Data Summary

Since kinetic parameters are highly dependent on experimental conditions, the following table is provided as a template for your experimentally determined data.

Enzyme Substrate Km (µM) Vmax (relative units) Assay Conditions (Buffer, pH, Temp)
Your EnzymeThis compoundYour DataYour DataYour Conditions
TrypsinBoc-Gln-Ala-Arg-AMC5.99-(Reference value for a similar substrate)
TMPRSS2Boc-Gln-Ala-Arg-AMC33-(Reference value for a similar substrate)

Visualizations

Signaling Pathway

cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact with negatively charged surface FXI Factor XI FXIIa->FXI Activates BocQGR Boc-Gln-Gly-Arg-AMC (Substrate) FXIIa->BocQGR Cleaves FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin (II) FXa->Prothrombin Activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin AMC Fluorescent AMC (Signal) BocQGR->AMC Releases

Caption: Intrinsic coagulation pathway showing the activation of Factor XII and its role in cleaving Boc-Gln-Gly-Arg-AMC.

Experimental Workflow

prep 1. Reagent Preparation - Dilute Enzyme - Prepare Substrate dilutions - Prepare Controls setup 2. Assay Plate Setup - Add Substrate to wells - Add Controls (No Enzyme) prep->setup initiate 3. Reaction Initiation - Add Enzyme to wells - Start timer setup->initiate measure 4. Kinetic Measurement - Read fluorescence (Ex/Em) over time in a pre-heated plate reader initiate->measure analyze 5. Data Analysis - Subtract background - Calculate initial velocity (V₀) - Plot V₀ vs. [S] measure->analyze results 6. Determine Kinetic Parameters - Fit data to Michaelis-Menten equation - Obtain Km and Vmax analyze->results

Caption: Workflow for determining enzyme kinetic parameters (Km and Vmax) using a fluorogenic substrate.

Troubleshooting Logic

start Low Signal-to-Noise Ratio check_controls Analyze Controls: High background in 'No Enzyme' well? start->check_controls high_bg Problem: High Background check_controls->high_bg Yes low_sig Problem: Low Signal check_controls->low_sig No cause_sub Cause: Substrate Degradation? - Check storage, age, freeze-thaws high_bg->cause_sub cause_auto Cause: Autofluorescence? - Check buffer, plate, compounds high_bg->cause_auto cause_contam Cause: Contamination? - Use fresh, pure reagents high_bg->cause_contam cause_enz Cause: Inactive Enzyme? - Verify enzyme activity & storage low_sig->cause_enz cause_conc Cause: Suboptimal Concentrations? - Titrate enzyme and substrate low_sig->cause_conc cause_cond Cause: Incorrect Conditions? - Optimize pH, temp, buffer low_sig->cause_cond

Caption: A decision tree for troubleshooting common issues in fluorogenic protease assays.

References

Technical Support Center: Optimizing Your Boc-Gln-Gly-Arg-AMC HCl Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Boc-Gln-Gly-Arg-AMC HCl assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH and temperature for the this compound assay?

A1: The optimal conditions for the cleavage of Boc-Gln-Gly-Arg-AMC are reported to be a pH of 9.0 and a temperature of 45°C.[1][2] However, for proteases that cleave after arginine (Arg) or lysine (B10760008) (Lys), a pH range of 8.0 to 8.5 is often considered optimal.[2] It is highly recommended to experimentally determine the optimal pH and temperature for your specific enzyme and assay conditions, as these can vary.[2]

Q2: What type of buffer is recommended for this assay?

A2: A common choice for assays requiring a neutral to slightly alkaline pH is a Tris buffer.[2] For more alkaline conditions, a glycine-NaOH buffer may be suitable.[2] It is crucial to ensure that the buffer components do not interfere with your enzyme's activity or the fluorescence of the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore.[2] A frequently used buffer formulation is 50 mM Tris-HCl, pH 8.0, containing 100-150 mM NaCl and 5-10 mM CaCl₂.[3][4]

Q3: How should I prepare and store the this compound substrate stock solution?

A3: The recommended solvent for preparing stock solutions of Boc-Gln-Gly-Arg-AMC is Dimethyl Sulfoxide (DMSO).[5] To ensure the substrate's integrity, it is critical to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store these aliquots protected from light at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[6]

Q4: My fluorescent signal is low. What are the potential causes?

A4: Suboptimal pH and temperature are common reasons for a low signal, as enzyme activity is highly dependent on these factors.[2] Another possibility is that the substrate has lost its activity due to degradation from improper storage or has precipitated out of the solution if the final DMSO concentration is too low.[5]

Q5: I am observing high background fluorescence in my assay. What could be the issue?

A5: High background fluorescence can be caused by substrate degradation due to improper storage, such as exposure to light, moisture, or repeated freeze-thaw cycles.[5] Contamination in the DMSO used to dissolve the substrate can also contribute to this issue.[5] Using a fresh aliquot of the substrate stock solution or preparing a new one with high-purity, anhydrous DMSO is recommended.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High Background Fluorescence 1. Substrate Degradation: Exposure to light, moisture, or repeated freeze-thaw cycles.[5] 2. Contaminated Solvent: Impure or poor-quality DMSO.[5]1. Use a fresh aliquot of the substrate stock solution. If the issue persists, prepare a new stock solution. 2. Use high-purity, anhydrous DMSO to prepare a fresh stock solution.[5]
Low or No Signal 1. Inactive Substrate: Degradation has led to a loss of activity.[5] 2. Substrate Precipitation: The substrate may have precipitated, especially if aqueous buffers were added too quickly or the final DMSO concentration is too low.[5] 3. Suboptimal Assay Conditions: Incorrect pH or temperature for the enzyme.[2]1. Verify the substrate's activity with a positive control enzyme known to cleave it. 2. Ensure the substrate is fully dissolved in DMSO before adding it to the aqueous assay buffer and mix thoroughly.[5] 3. Perform a pH and temperature optimization experiment for your specific enzyme.
Inconsistent Results Between Experiments 1. Inconsistent Substrate Concentration: Repeated freeze-thaw cycles can cause solvent evaporation and alter the concentration.[5] 2. Variable Substrate Quality: Using different aliquots stored for varying durations or under different conditions.1. Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles.[6] 2. Use aliquots from the same stock preparation for a set of related experiments.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Notes
Solid (Powder) -20°C to -80°CUp to 2 yearsProtect from light and moisture.[1][6]
Stock Solution (in DMSO) -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles and protect from light.[1][6]
Stock Solution (in DMSO) -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles and protect from light.[1][6]

Table 2: Typical Assay Buffer Components

Component Typical Concentration Purpose
Tris-HCl 50 mMBuffering agent to maintain pH
NaCl 100-150 mMTo adjust ionic strength
CaCl₂ 5-10 mMDivalent cation, may be required for enzyme activity
DMSO Variable (typically <5%)To maintain substrate solubility

Experimental Protocols

Protocol 1: General Protease Activity Assay

This protocol provides a general framework for measuring the activity of a purified trypsin-like serine protease.

Materials:

  • Purified trypsin-like serine protease

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C, protected from light.[7]

    • Substrate Working Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM).[7]

    • Enzyme Working Solution: Dilute the purified protease in Assay Buffer to the desired concentration.

  • Set up the Assay:

    • Add 50 µL of the Substrate Working Solution to each well of the 96-well plate.[7]

    • Include a "no enzyme" control (substrate in assay buffer only) for background fluorescence correction.[7]

  • Initiate the Reaction:

    • Add 50 µL of the Enzyme Working Solution to each well to start the reaction.[7]

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.[3][7]

    • Record fluorescence intensity at regular intervals.

Protocol 2: pH Optimization Experiment

Methodology:

  • Prepare a series of assay buffers with different pH values (e.g., in 0.5 pH unit increments from 6.5 to 10.0).[2]

  • Prepare a stock solution of your enzyme in a stable, neutral buffer.

  • Prepare a stock solution of Boc-Gln-Gly-Arg-AMC in DMSO.

  • Set up triplicate wells for each pH to be tested in a 96-well plate, containing the assay buffer and your enzyme.

  • Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5-10 minutes.[2]

  • Initiate the reaction by adding the Boc-Gln-Gly-Arg-AMC substrate to each well, keeping the final substrate concentration constant across all wells.[2]

  • Monitor the reaction kinetically in a fluorescence plate reader.

  • The pH that yields the highest reaction rate is the optimum pH for your enzyme under these conditions.

Visualizations

Assay_Workflow General Workflow for Boc-Gln-Gly-Arg-AMC Assay cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) setup_plate Set up 96-well Plate (Add Substrate) prep_reagents->setup_plate 1 start_reaction Initiate Reaction (Add Enzyme) setup_plate->start_reaction 2 measure_fluorescence Measure Fluorescence (Ex: ~380nm, Em: ~460nm) start_reaction->measure_fluorescence 3 data_analysis Data Analysis (Calculate Rate) measure_fluorescence->data_analysis 4

Caption: A flowchart illustrating the general experimental workflow for a Boc-Gln-Gly-Arg-AMC protease assay.

Troubleshooting_Logic Troubleshooting Logic for Low Signal start Low or No Signal Observed check_substrate Check Substrate Integrity start->check_substrate check_conditions Verify Assay Conditions (pH, Temperature) check_substrate->check_conditions OK prepare_new_substrate Prepare Fresh Substrate Stock Solution check_substrate->prepare_new_substrate Degraded optimize_conditions Perform pH/Temp Optimization check_conditions->optimize_conditions Suboptimal check_enzyme Check Enzyme Activity (Positive Control) check_conditions->check_enzyme Optimal optimize_conditions->check_enzyme prepare_new_substrate->check_conditions end_good Problem Resolved check_enzyme->end_good Active end_bad Consult Further check_enzyme->end_bad Inactive

Caption: A decision tree outlining the troubleshooting steps for a low or absent signal in the assay.

References

Common troubleshooting for Boc-gln-gly-arg-amc hcl experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Boc-Gln-Gly-Arg-AMC HCl in their experiments.

Frequently Asked Questions (FAQs)

1. What is the principle behind the this compound assay?

This assay is based on the enzymatic cleavage of the 7-amino-4-methylcoumarin (B1665955) (AMC) group from the peptide backbone (Gln-Gly-Arg).[1][2] In its intact form, the Boc-Gln-Gly-Arg-AMC substrate is non-fluorescent. Upon cleavage by a suitable protease, such as Factor XIIa or trypsin, the highly fluorescent AMC moiety is released.[3][4] The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored over time using a fluorescence microplate reader.[2][5]

2. What enzymes are known to cleave Boc-Gln-Gly-Arg-AMC?

Boc-Gln-Gly-Arg-AMC is primarily known as a fluorogenic substrate for Factor XIIa and trypsin.[4][6] However, due to the peptide sequence, it may also be cleaved by other trypsin-like serine proteases. It is crucial to use specific inhibitors and controls to confirm that the observed activity is from the enzyme of interest, especially when working with complex biological samples like cell lysates.

3. How should I prepare and store this compound?

Proper handling and storage are critical for substrate stability and experimental consistency.

  • Dissolving: The recommended solvent for preparing stock solutions is anhydrous Dimethyl Sulfoxide (DMSO).[7] The substrate is practically insoluble in water.[7] To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[7]

  • Storage of Solid Form: The lyophilized powder should be stored in a tightly sealed container, protected from moisture and light.[7] For long-term storage, -20°C is recommended.[7] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[7]

  • Storage of Stock Solutions: Prepare single-use aliquots of the stock solution in DMSO to avoid repeated freeze-thaw cycles, which can lead to degradation and concentration changes.[1][7] Store these aliquots at -20°C or -80°C, protected from light.[1][7]

4. What are the typical excitation and emission wavelengths for the released AMC fluorophore?

The released 7-amino-4-methylcoumarin (AMC) is typically measured with an excitation wavelength in the range of 350-380 nm and an emission wavelength in the range of 440-460 nm.[1][2][8]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

SymptomPotential Cause(s)Recommended Action(s)
High Background Fluorescence 1. Substrate Degradation: Exposure to light, moisture, or repeated freeze-thaw cycles can cause spontaneous hydrolysis of the substrate.[7] 2. Contaminated Reagents: The DMSO or assay buffer may be contaminated with fluorescent impurities.1. Use a fresh, light-protected aliquot of the substrate stock solution. Prepare a new stock solution from solid powder if the problem persists.[7] 2. Use high-purity, anhydrous DMSO and freshly prepared, filtered assay buffer.[7] 3. Always include a "substrate only" control (no enzyme) to quantify and subtract background fluorescence.[9]
Low or No Signal 1. Inactive Substrate: The substrate may have degraded due to improper storage.[7] 2. Substrate Precipitation: The substrate can precipitate if the final DMSO concentration in the aqueous assay buffer is too low.[7] 3. Inactive Enzyme: The enzyme may have lost activity.1. Verify substrate activity with a positive control enzyme known to cleave it.[7] 2. Ensure the substrate is fully dissolved in DMSO before adding it to the assay buffer. Mix thoroughly. The final DMSO concentration should be sufficient to maintain solubility.[7] 3. Check enzyme activity with a known active batch or a different substrate.
Inconsistent Results Between Experiments 1. Variable Substrate Concentration: Repeated freeze-thaw cycles can cause solvent evaporation from the stock solution.[7] 2. Pipetting Errors: Inaccurate dispensing of enzyme, substrate, or inhibitors.1. Aliquot the stock solution into single-use volumes to ensure consistent concentration.[7] 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like concentrated enzyme stocks.
Non-linear Reaction Curves (Plateau or "Hook" Effect) 1. Substrate Inhibition: At very high concentrations, two substrate molecules may bind to the enzyme, forming a less productive complex and decreasing the reaction rate.[9] 2. Inner Filter Effect: At high concentrations, the substrate itself may absorb excitation or emission light, leading to artificially low fluorescence readings.[9] 3. Substrate Depletion: The enzyme concentration is too high, leading to rapid consumption of the substrate.1. Perform a substrate titration experiment to determine the optimal concentration range and identify the onset of inhibition.[9] 2. Measure the absorbance spectrum of the substrate at the assay wavelengths. If significant, use a lower substrate concentration or apply a correction factor.[9] 3. Reduce the enzyme concentration to ensure the reaction rate is linear for the duration of the measurement.

Experimental Protocols

Protocol 1: General Enzyme Activity Assay

This protocol provides a framework for measuring the activity of a purified enzyme.

Materials:

  • Purified active enzyme (e.g., Factor XIIa, Trypsin)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl₂)[3]

  • Anhydrous DMSO[1]

  • 96-well black, flat-bottom microplate[1]

  • Fluorescence microplate reader[1]

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store in single-use aliquots at -20°C, protected from light.[1][10]

  • Prepare Working Solutions:

    • Dilute the enzyme stock solution in cold assay buffer to a final concentration that ensures a linear reaction rate.

    • Dilute the 10 mM substrate stock solution in assay buffer to the desired final concentration (a typical starting range is 10-100 µM).[2]

  • Set up Assay Plate:

    • Test Wells: Add 50 µL of assay buffer and 25 µL of the diluted enzyme solution.

    • Substrate Control (Blank): Add 75 µL of assay buffer.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.[3]

  • Initiate Reaction: Add 25 µL of the substrate working solution to all wells to start the reaction.[8]

  • Measure Fluorescence: Immediately place the plate in the fluorescence reader. Monitor the increase in fluorescence intensity kinetically (e.g., every 60 seconds for 15-30 minutes) with excitation at ~360 nm and emission at ~450 nm.[3]

  • Data Analysis:

    • Subtract the background fluorescence rate (from substrate control wells) from all other readings.

    • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

Protocol 2: Determination of IC₅₀ for an Inhibitor

This protocol is used to determine the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity.

Procedure:

  • Prepare Reagents: Prepare substrate and enzyme working solutions as described in Protocol 1. The final substrate concentration should ideally be at or near its Michaelis-Menten constant (Km).[1]

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor in assay buffer containing a constant, low percentage of DMSO.

  • Set up Assay Plate:

    • Inhibitor Wells: Add 25 µL of each inhibitor dilution and 25 µL of the diluted enzyme solution.

    • Positive Control (No Inhibitor): Add 25 µL of assay buffer (with DMSO) and 25 µL of the diluted enzyme solution.

    • Negative Control (No Enzyme): Add 50 µL of assay buffer.

  • Pre-incubation: Pre-incubate the plate at the desired temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.[1]

  • Initiate and Measure: Initiate the reaction by adding 50 µL of the substrate working solution to all wells. Measure fluorescence kinetically as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Calculate the percent inhibition for each concentration relative to the positive control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Data Presentation

Reference Data for AMC-Based Substrates

Kinetic parameters are highly dependent on specific assay conditions (e.g., pH, temperature, buffer composition) and should be determined empirically for your system.[1] The data below for related substrates serve as a reference.

EnzymeSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Factor XaPefafluor FXa220162~740,000
Factor XaSN-712536290,000
Trypsin (Bovine)Boc-Gln-Ala-Arg-AMC5.99--

Visualizations

Enzymatic Reaction Mechanism

sub Boc-Gln-Gly-Arg-AMC (Non-Fluorescent) enz Protease (e.g., Factor XIIa) sub->enz Binding prod1 Boc-Gln-Gly-Arg enz->prod1 Cleavage prod2 AMC (Fluorescent) enz->prod2 Release

Caption: Enzymatic cleavage of Boc-Gln-Gly-Arg-AMC releases fluorescent AMC.

General Experimental Workflow

prep 1. Reagent Preparation (Buffer, Enzyme, Substrate) setup 2. Assay Plate Setup (Controls, Test Wells) prep->setup incubate 3. Pre-incubation (Temperature Equilibration) setup->incubate initiate 4. Initiate Reaction (Add Substrate) incubate->initiate detect 5. Kinetic Measurement (Fluorescence Reading) initiate->detect analyze 6. Data Analysis (Calculate Rates) detect->analyze

Caption: Standard workflow for a fluorometric protease assay.

Troubleshooting Logic

Caption: A decision tree for troubleshooting common assay issues.

References

Technical Support Center: Preventing Photobleaching of AMC from Boc-Gln-Gly-Arg-AMC HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Boc-Gln-Gly-Arg-AMC HCl. This resource provides comprehensive guidance on preventing the photobleaching of the released 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore, a common issue that can compromise experimental data.

Troubleshooting Guide

This guide addresses the primary issue of signal loss due to photobleaching in AMC-based enzyme assays.

Problem: Rapid decrease in fluorescence signal during continuous or repeated measurements.

This is a classic sign of photobleaching, the irreversible light-induced degradation of the AMC fluorophore.[1] Follow these troubleshooting steps to mitigate the issue.

Possible Cause Solution
Excessive Excitation Light Intensity Reduce the laser power or lamp intensity on your fluorescence plate reader or microscope. Use a neutral density (ND) filter to attenuate the light.[2][3] The goal is to use the lowest possible excitation intensity that still provides a satisfactory signal-to-noise ratio.[4]
Prolonged Exposure Time Decrease the camera exposure time or the duration of each measurement.[2] For kinetic assays, consider taking readings at discrete time points rather than continuous monitoring to minimize light exposure.[4]
Absence of Antifade Reagents Incorporate a fresh, high-quality antifade reagent into your assay buffer or mounting medium.[2][5] These reagents work by scavenging reactive oxygen species (ROS) that cause photobleaching.[6]
Suboptimal Assay Buffer pH The fluorescence of many aminocoumarins is pH-sensitive. For optimal brightness and stability, use an assay buffer with a pH between 8.0 and 8.5.[2]
Oxygen-Rich Environment Photobleaching is often an oxygen-dependent process. If your experimental setup allows, consider using an oxygen scavenging system, such as glucose oxidase and catalase, in your imaging buffer.[3]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it affect AMC?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, AMC, upon exposure to excitation light.[5] This process leads to a loss of fluorescence. The mechanism often involves the excited fluorophore reacting with molecular oxygen to generate reactive oxygen species (ROS), which then degrade the dye molecule.[5][7] The electron-rich structure of the coumarin (B35378) ring makes it susceptible to these reactions.[5]

Q2: Which antifade reagents are recommended for AMC and how effective are they?

A2: Several antifade reagents can effectively preserve AMC fluorescence. The choice may depend on your specific assay conditions (e.g., live-cell imaging vs. purified enzyme assays). Commonly used and effective agents include n-Propyl Gallate (NPG), Trolox, and 1,4-diazabicyclo[2.2.2]octane (DABCO).[2][5][6] p-Phenylenediamine (PPD) is also very effective but can sometimes quench the initial fluorescence of certain dyes.[2][8]

Quantitative Comparison of Common Antifade Agents

Antifade Reagent Typical Concentration Efficacy in Retarding Fading Notes
n-Propyl Gallate (NPG)2% (w/v)HighA commonly used and effective antioxidant.[2][8]
Trolox0.1-1 mMHighA water-soluble vitamin E analog, effective for live-cell imaging.[2]
p-Phenylenediamine (PPD)0.1-1% (w/v)Very HighHighly effective but can reduce initial fluorescence intensity and can be toxic.[2][8]
DABCO2.5% (w/v)Moderate to HighLess effective than PPD but also less toxic.[6]

Q3: Can my assay components contribute to high background fluorescence?

A3: Yes, high background can be caused by several factors including autofluorescence from biological samples (e.g., NADH, flavins), or the assay medium itself.[9] To minimize this, use high-purity reagents and consider preparing a "no enzyme" or "no substrate" control to determine the source of the background.[4][9]

Q4: How should I properly store the this compound substrate to prevent degradation?

A4: The lyophilized powder should be stored at -20°C to -80°C, protected from light and moisture.[10] Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO.[10][11] To avoid repeated freeze-thaw cycles, which can degrade the substrate, aliquot the stock solution into smaller, single-use volumes and store at -20°C for short-term use or -80°C for long-term storage.[10][12]

Experimental Protocols

Protocol 1: Preparation of an N-Propyl Gallate (NPG) Antifade Solution

This protocol provides a method for preparing a common and effective antifade solution to be added to your assay buffer.

Materials:

  • n-Propyl gallate (NPG)

  • Glycerol

  • Phosphate-buffered saline (PBS) or your assay buffer of choice

  • pH meter

Procedure:

  • Prepare a 10X stock solution of your buffer (e.g., 10X PBS).

  • To prepare 10 mL of the final mounting medium, combine:

    • 1 mL of 10X PBS

    • 9 mL of glycerol

  • Add 0.2 g of NPG to the glycerol/buffer mixture to achieve a final concentration of 2% (w/v).

  • Dissolve the NPG by stirring overnight in the dark at room temperature. Gentle heating may be required but should be done with caution to avoid degradation.

  • Adjust the pH to 8.0-8.5 using NaOH or HCl.

  • Store the solution in small aliquots at -20°C, protected from light.

Protocol 2: Kinetic Enzyme Assay with Photobleaching Minimization

This protocol outlines a typical kinetic enzyme assay using this compound, incorporating best practices to reduce photobleaching.

Materials:

  • This compound substrate stock solution (10 mM in DMSO)

  • Purified enzyme of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Antifade reagent (optional, e.g., Trolox at a final concentration of 1 mM)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Prepare Working Solutions:

    • Dilute the enzyme stock solution to the desired working concentration in cold assay buffer.

    • Prepare the Substrate Working Solution by diluting the 10 mM stock in assay buffer to the desired final concentration (e.g., 50-100 µM). If using an antifade reagent, add it to this solution.

  • Set up the Assay Plate:

    • Blank: Add assay buffer only.

    • Negative Control (No Enzyme): Add Substrate Working Solution and assay buffer.[13]

    • Test Wells: Add the diluted enzyme solution.

  • Initiate the Reaction: Add the Substrate Working Solution to all wells to start the reaction.[13]

  • Fluorescence Measurement:

    • Set the plate reader to the appropriate excitation and emission wavelengths for AMC.

    • Crucially, minimize light exposure:

      • Use the lowest possible lamp intensity/laser power.

      • Set the instrument to take kinetic readings at intervals (e.g., every 60 seconds) rather than continuous measurement.

    • Incubate the plate at the desired temperature (e.g., 37°C), protected from light between readings.

  • Data Analysis:

    • Subtract the fluorescence reading of the blank from all other readings.

    • Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time.

    • Determine the enzyme activity from the initial, linear portion of the curve.

Visualizations

Enzymatic Reaction and AMC Release sub Boc-Gln-Gly-Arg-AMC (Non-fluorescent) enz Protease (e.g., Trypsin) sub->enz Cleavage prod1 Boc-Gln-Gly-Arg enz->prod1 prod2 AMC (Fluorescent) enz->prod2

Caption: Enzymatic cleavage of Boc-Gln-Gly-Arg-AMC releases fluorescent AMC.

Mechanism of AMC Photobleaching and Prevention cluster_bleaching Photobleaching Pathway cluster_prevention Prevention Strategy AMC_ground AMC (Ground State) AMC_excited AMC (Excited State) AMC_ground->AMC_excited Absorption Light Excitation Light Light->AMC_ground ROS Reactive Oxygen Species (ROS) AMC_excited->ROS Energy Transfer Bleached_AMC Bleached AMC (Non-fluorescent) AMC_excited->Bleached_AMC Direct Photoreaction Oxygen Molecular Oxygen (O2) ROS->Bleached_AMC Degradation Antifade Antifade Agent (e.g., NPG, Trolox) Antifade->ROS Scavenges

Caption: Photobleaching mechanism and the role of antifade agents.

Troubleshooting Workflow for Signal Loss start Fluorescence Signal Fades Rapidly q1 Is Excitation Light Minimized? start->q1 s1 Reduce Lamp/Laser Power Use ND Filters q1->s1 No q2 Is Exposure Time Minimized? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Decrease Measurement Duration Use Intermittent Readings q2->s2 No q3 Is Antifade Reagent Used? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Add NPG or Trolox to Assay Buffer q3->s3 No end_bad Issue Persists: Consider Substrate Degradation or Other Assay Problems q3->end_bad Yes a3_yes Yes a3_no No end_good Signal Stabilized s3->end_good

Caption: A logical workflow for troubleshooting AMC photobleaching.

References

Addressing the inner filter effect in Boc-gln-gly-arg-amc hcl assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals utilizing Boc-Gln-Gly-Arg-AMC HCl in fluorescence-based enzyme assays. Here, you will find answers to frequently asked questions and solutions to common issues, with a focus on identifying and correcting the inner filter effect (IFE).

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect (IFE) and how does it affect my this compound assay?

A1: The inner filter effect is an experimental artifact in fluorescence spectroscopy that leads to a non-linear relationship between the concentration of a fluorophore and its measured fluorescence intensity.[1][2] This occurs when components in the sample absorb either the excitation light before it reaches the fluorophore (primary IFE) or the light emitted by the fluorophore before it reaches the detector (secondary IFE).[1][2] In the context of your assay, high concentrations of the substrate, the cleaved 7-amino-4-methylcoumarin (B1665955) (AMC) product, or other chromophoric compounds in your sample can cause IFE, leading to an underestimation of the true fluorescence signal and inaccurate enzyme kinetics.

Q2: How can I identify if the inner filter effect is impacting my results?

A2: A primary indicator of the inner filter effect is a loss of linearity in the standard curve of fluorescence intensity versus the concentration of the fluorophore (AMC).[1] As the concentration increases, you may observe the signal plateauing or even decreasing at very high concentrations. A general guideline is to maintain the total absorbance of your sample at the excitation and emission wavelengths below 0.1 to minimize IFE.[1]

Q3: What are the primary and secondary inner filter effects?

A3: The primary inner filter effect (pIFE) happens when a substance in the sample absorbs the excitation light intended for the fluorophore.[2] This reduces the amount of light available to excite the AMC molecules, resulting in lower observed fluorescence. The secondary inner filter effect (sIFE) occurs when a sample component absorbs the light emitted by the excited AMC before it can be measured by the detector.[2]

Q4: What is the difference between the inner filter effect and fluorescence quenching?

A4: Both the inner filter effect and fluorescence quenching result in decreased fluorescence intensity, but their mechanisms are different. The inner filter effect is caused by the absorption of light by the sample matrix and is dependent on the geometry of the light path. In contrast, fluorescence quenching involves non-radiative energy transfer due to molecular interactions and collisions between the fluorophore and a quencher molecule.[1]

Q5: Can I simply dilute my sample to avoid the inner filter effect?

A5: Dilution is the most straightforward method to mitigate IFE.[1] However, this may not always be practical, especially when dealing with low-activity enzymes or when high substrate concentrations are necessary for the experiment. In such cases, mathematical correction methods are required.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Non-linear standard curve (plateauing at high concentrations) Inner Filter Effect due to high concentrations of AMC or other absorbing components.1. Measure the absorbance of your samples at the excitation and emission wavelengths. If the total absorbance is greater than 0.1, IFE is likely.[1] 2. If possible, dilute your samples to a range where the absorbance is below 0.1. 3. If dilution is not feasible, apply a mathematical correction to your data (see Experimental Protocols).
Lower-than-expected fluorescence signal 1. Inner Filter Effect. 2. Incorrect excitation/emission wavelengths for AMC (~360-380 nm excitation, ~440-460 nm emission). 3. Fluorescence quenching by a compound in your sample.1. Check for IFE as described above. 2. Verify the spectral settings on your fluorometer. 3. To distinguish between IFE and quenching, note that IFE is dependent on the light path geometry, while quenching is not.
Inaccurate enzyme kinetic parameters (Km, kcat) The changing concentration of the substrate and/or product during the reaction is altering the sample's absorbance, leading to a dynamic inner filter effect.1. Monitor the absorbance of the reaction mixture over time. 2. Apply a real-time correction to your kinetic data. 3. Consider using a substrate concentration that minimizes IFE while still being appropriate for the kinetic study.
High background fluorescence Autofluorescence from buffers, substrates, or other small molecules in the assay.1. Run a blank sample containing all assay components except the enzyme to determine the background signal. 2. Subtract the background fluorescence from your experimental measurements.

Quantitative Data Presentation

The following table provides a hypothetical but representative example of how the inner filter effect can alter fluorescence data in a this compound assay and how mathematical correction can recover the linear relationship between concentration and fluorescence.

AMC Concentration (µM) Observed Fluorescence (RFU) Absorbance at Ex (360 nm) Absorbance at Em (460 nm) Corrected Fluorescence (RFU)
0500.0100.00551
1050500.0250.0105245
2098500.0500.02010475
40185000.1000.04021250
60255000.1500.06031875
80310000.2000.08042100
100350000.2500.10051250

Experimental Protocols

Protocol 1: Generating a Standard Curve for AMC

Objective: To create a standard curve to convert relative fluorescence units (RFU) to the concentration of the product (AMC).

Materials:

  • 7-amino-4-methylcoumarin (AMC) standard

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • DMSO

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

  • Microplate spectrophotometer

Procedure:

  • Prepare a 10 mM AMC stock solution in DMSO.

  • Create a series of dilutions of the AMC stock solution in the assay buffer. A typical range would be from 0 to 100 µM.

  • Add a fixed volume (e.g., 100 µL) of each AMC dilution to triplicate wells of the 96-well plate.

  • Measure the fluorescence intensity using an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

  • Plot the fluorescence intensity (RFU) against the AMC concentration (µM) and perform a linear regression to obtain the slope.

Protocol 2: Absorbance-Based Correction for the Inner Filter Effect

Objective: To mathematically correct observed fluorescence readings for attenuation caused by the inner filter effect.

Methodology:

  • Prepare your samples (e.g., enzyme reactions, standard curve) in a fluorescence-compatible microplate.

  • Measure the fluorescence (Fobs) of each well using the appropriate wavelengths for AMC.

  • Measure the absorbance of the same wells at both the excitation wavelength (Aex) and the emission wavelength (Aem) using a microplate spectrophotometer.

  • Calculate the corrected fluorescence (Fcorr) using the following formula, which is a good approximation for microplate assays: Fcorr = Fobs * 10((Aex + Aem) / 2)

  • Use the calculated Fcorr values for your data analysis.

Visualizations

IFE_Workflow cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis Prep Prepare Samples (Enzyme Assay or Standard Curve) Measure_Fluorescence Measure Fluorescence (F_obs) Prep->Measure_Fluorescence Measure_Absorbance Measure Absorbance (A_ex and A_em) Prep->Measure_Absorbance Calculate_Correction Calculate Corrected Fluorescence (F_corr) F_corr = F_obs * 10^((A_ex + A_em) / 2) Measure_Fluorescence->Calculate_Correction Measure_Absorbance->Calculate_Correction Analyze_Data Analyze Corrected Data Calculate_Correction->Analyze_Data

Caption: Experimental workflow for inner filter effect correction.

Troubleshooting_Tree Start Non-linear Standard Curve? Measure_Abs Measure Absorbance at Ex & Em Start->Measure_Abs Yes Other_Issue Investigate Other Issues (e.g., pipetting, instrument settings) Start->Other_Issue No Abs_High Absorbance > 0.1? Measure_Abs->Abs_High Dilute Dilute Sample Abs_High->Dilute Yes, and dilution is possible Correct Apply Mathematical Correction Abs_High->Correct Yes, and dilution is not possible Abs_High->Other_Issue No Assay_Principle Substrate Boc-Gln-Gly-Arg-AMC (Low Fluorescence) Enzyme Active Protease (e.g., Trypsin, Factor XIIa) Substrate->Enzyme Cleavage Products Boc-Gln-Gly-Arg + Free AMC (High Fluorescence) Enzyme->Products Fluorescence Measure Fluorescence (Ex: ~360 nm, Em: ~460 nm) Products->Fluorescence

References

Refining enzyme concentration for Boc-gln-gly-arg-amc hcl assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining enzyme concentration in Boc-Gln-Gly-Arg-AMC HCl assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Boc-Gln-Gly-Arg-AMC assay?

The Boc-Gln-Gly-Arg-AMC assay is a fluorogenic method used to measure the activity of proteases that recognize and cleave after an arginine residue, such as trypsin and Factor XIIa.[1] The substrate, Boc-Gln-Gly-Arg-AMC, is a synthetic peptide with a fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group at the C-terminus.[2] In its intact form, the substrate is non-fluorescent. When a protease cleaves the amide bond between arginine and AMC, the highly fluorescent AMC molecule is released.[2][3] The resulting increase in fluorescence intensity over time is directly proportional to the enzyme's activity and can be measured using a fluorescence microplate reader.[4][5]

Q2: What are the recommended excitation and emission wavelengths for detecting AMC fluorescence?

The optimal excitation wavelength for AMC is in the range of 360-380 nm, and the emission wavelength is typically between 440-460 nm.[4][5]

Q3: How should I prepare and store the Boc-Gln-Gly-Arg-AMC substrate stock solution?

It is recommended to dissolve the lyophilized Boc-Gln-Gly-Arg-AMC powder in anhydrous DMSO to a final concentration of 10 mM to create a stock solution.[4][6] This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[6][7][8] Storing at -20°C is suitable for up to one month, while storage at -80°C can extend the stability to six months or a year.[8]

Q4: Why is it critical to determine the optimal enzyme concentration empirically?

The optimal enzyme concentration is highly dependent on specific assay conditions such as pH, temperature, and buffer composition.[3][4] An enzyme concentration that is too high can lead to a very rapid reaction where the linear range is too short for accurate measurement.[9] Conversely, a concentration that is too low may result in a weak signal that is difficult to distinguish from the background. Therefore, it is crucial to perform an enzyme titration to find a concentration that yields a steady, linear reaction rate for a sufficient duration (e.g., 15-30 minutes).[4]

Q5: What are common causes of high background fluorescence in this assay?

High background fluorescence can be caused by several factors:

  • Substrate Degradation: Improper storage of the Boc-Gln-Gly-Arg-AMC substrate, such as exposure to light, moisture, or repeated freeze-thaw cycles, can lead to its degradation and the release of free AMC.[7]

  • Contaminated Reagents: The DMSO or assay buffer used may be contaminated with fluorescent impurities.[7]

  • Autohydrolysis: The substrate may undergo spontaneous hydrolysis in the assay buffer, although this is generally low.

To mitigate this, always use fresh aliquots of the substrate, high-purity anhydrous DMSO, and include a "no enzyme" control in your experiments to measure and subtract the background fluorescence.[6][7]

Troubleshooting Guide

SymptomPotential CauseRecommended Solution
No or very low signal Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.Use a fresh enzyme preparation and ensure it has been stored and handled according to the manufacturer's recommendations.[2]
Inactive Substrate: The substrate may have degraded.Use a fresh aliquot of the Boc-Gln-Gly-Arg-AMC stock solution. If the problem persists, prepare a new stock solution from the lyophilized powder.[7]
Incorrect Instrument Settings: The fluorescence plate reader may not be set to the correct excitation and emission wavelengths for AMC.Verify that the instrument is set to an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.[4][5]
High background fluorescence Substrate Degradation: The substrate has been compromised due to improper storage (e.g., light exposure, freeze-thaw cycles).Use a fresh, properly stored aliquot of the substrate. Always protect the substrate from light.[7]
Contaminated DMSO or Buffer: The solvent or buffer contains fluorescent impurities.Use high-purity, anhydrous DMSO and freshly prepared, filtered assay buffer.[7]
Non-linear reaction rate (reaction plateaus quickly) Enzyme Concentration Too High: The enzyme is too concentrated, leading to rapid substrate depletion.Perform an enzyme titration by testing a series of enzyme dilutions to find a concentration that results in a linear reaction rate for at least 15-30 minutes.[4][9]
Substrate Inhibition: At very high concentrations, the substrate itself can inhibit the enzyme's activity.Conduct a substrate titration experiment to determine the optimal substrate concentration range and identify potential substrate inhibition.[10]
Inconsistent results between experiments Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variability.Ensure all pipettes are properly calibrated and use consistent pipetting techniques.
Temperature Fluctuations: Variations in the assay temperature can affect enzyme activity.Pre-incubate the plate at the desired temperature and ensure the plate reader maintains a constant temperature throughout the measurement.[2][4]
Inconsistent Reagent Preparation: Differences in buffer pH, ionic strength, or reagent concentrations.Prepare all reagents consistently and according to the established protocol.

Experimental Protocols

Protocol 1: Determining Optimal Enzyme Concentration

This protocol outlines the steps to identify the appropriate enzyme concentration that yields a linear reaction rate over a desired time course.

Materials:

  • Purified enzyme of interest

  • Boc-Gln-Gly-Arg-AMC

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)[6]

  • DMSO

  • 96-well black, flat-bottom microplate[4]

  • Fluorescence microplate reader

Procedure:

  • Prepare Substrate Working Solution: Dilute the 10 mM Boc-Gln-Gly-Arg-AMC stock solution in Assay Buffer to a final concentration that is at or above the expected Km value (a typical starting range is 10-100 µM).[6] If the Km is unknown, a concentration of 50 µM is a reasonable starting point.

  • Prepare Enzyme Dilutions: Prepare a series of dilutions of your enzyme stock solution in cold Assay Buffer. The range of concentrations will depend on the specific activity of your enzyme.

  • Set up the Assay:

    • Add 50 µL of the Substrate Working Solution to each well of the 96-well plate.

    • Include a "no enzyme" control containing only the Substrate Working Solution and Assay Buffer.

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.[4]

  • Initiate the Reaction: Add 50 µL of each enzyme dilution to triplicate wells to start the reaction. The final volume in each well will be 100 µL.

  • Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically (e.g., every minute for 30 minutes) at an excitation of ~380 nm and emission of ~460 nm.[6]

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Plot the relative fluorescence units (RFU) against time for each enzyme concentration.

    • Identify the enzyme concentration that results in a linear increase in fluorescence for the desired duration of the assay (e.g., 15-30 minutes). This will be your optimal enzyme concentration for subsequent experiments.

Protocol 2: General Protease Activity Assay

Once the optimal enzyme concentration is determined, this protocol can be used for routine activity measurements or for screening potential inhibitors.

Materials:

  • Same as Protocol 1

Procedure:

  • Prepare Reagents:

    • Prepare the Substrate Working Solution at the desired final concentration in Assay Buffer.

    • Prepare the Enzyme Working Solution by diluting the enzyme stock to the predetermined optimal concentration in Assay Buffer.[6]

  • Set up the Assay:

    • Add 50 µL of the Substrate Working Solution to each well.

    • For inhibitor screening, add your test compounds at various concentrations and pre-incubate with the enzyme for a set time (e.g., 15-30 minutes) before adding the substrate.[4]

    • Include appropriate controls: "no enzyme," "no substrate," and vehicle controls for inhibitor studies.[6]

  • Initiate the Reaction: Add 50 µL of the Enzyme Working Solution to each well.

  • Measure Fluorescence: Monitor the fluorescence kinetically as described in Protocol 1.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve. For inhibitor studies, plot the initial velocity against the inhibitor concentration to determine the IC50 value.

Data Presentation

Table 1: Representative Kinetic Parameters for Similar Substrates

Note: Specific kinetic parameters for Boc-Gln-Gly-Arg-AMC should be determined experimentally under your specific assay conditions. The data for related substrates is provided for reference.

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Trypsin (Bovine Pancreas)Boc-Gln-Ala-Arg-AMC5.99--[5]
TMPRSS2Boc-Gln-Ala-Arg-AMC33--[6]
ThrombinBoc-Val-Pro-Arg-AMC211095.2 x 10⁶[4]

Table 2: Recommended Reagent Concentrations

ReagentStock ConcentrationWorking ConcentrationSolvent
Boc-Gln-Gly-Arg-AMC10 mM10 - 100 µMDMSO
EnzymeVariesEmpirically DeterminedAssay Buffer
Assay Buffer-1XAqueous

Visualizations

Enzyme_Kinetics_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Dilutions setup_plate Set up 96-well Plate prep_enzyme->setup_plate prep_substrate Prepare Substrate Dilutions prep_substrate->setup_plate pre_incubate Pre-incubate at Assay Temp. setup_plate->pre_incubate initiate_rxn Initiate Reaction (Add Enzyme) pre_incubate->initiate_rxn measure_fluor Kinetic Fluorescence Reading initiate_rxn->measure_fluor plot_data Plot RFU vs. Time measure_fluor->plot_data determine_linearity Determine Linear Range plot_data->determine_linearity select_conc Select Optimal Enzyme Conc. determine_linearity->select_conc

Caption: Workflow for Determining Optimal Enzyme Concentration.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Intrinsic_Pathway Intrinsic Pathway Extrinsic_Pathway Extrinsic Pathway Factor_VII Factor VII Common_Pathway Common Pathway Factor_XII Factor XII Factor_XI Factor XI Factor_XII->Factor_XI activates Assay_Target Boc-Gln-Gly-Arg-AMC can be used to assay Factor XIIa activity Factor_XII->Assay_Target Factor_IX Factor IX Factor_XI->Factor_IX activates Factor_X Factor X Factor_IX->Factor_X activates Factor_VII->Factor_X activates Prothrombin Prothrombin (Factor II) Factor_X->Prothrombin activates Prothrombinase complex Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen cleaves Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin

Caption: The Coagulation Cascade Signaling Pathway.

References

Technical Support Center: Kinetic Assays with Boc-Gln-Gly-Arg-AMC HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the fluorogenic substrate Boc-Gln-Gly-Arg-AMC HCl in kinetic assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Boc-Gln-Gly-Arg-AMC assay?

A1: The assay is based on the enzymatic cleavage of the 7-amino-4-methylcoumarin (B1665955) (AMC) group from the peptide substrate.[1][2] In its intact form, the Boc-Gln-Gly-Arg-AMC substrate is non-fluorescent or weakly fluorescent.[3][4] Upon cleavage by a protease at the C-terminal side of the arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released.[4] The increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored over time.[2][4]

Q2: Which enzymes can be assayed with Boc-Gln-Gly-Arg-AMC?

A2: Boc-Gln-Gly-Arg-AMC is a substrate for various trypsin-like serine proteases that cleave after basic amino acid residues.[5] Notable enzymes include Factor XIIa and trypsin.[6] It is also used to study other key proteases in the coagulation cascade, such as Thrombin (Factor IIa) and Factor Xa, which are important drug targets.[4][5]

Q3: What are the recommended excitation and emission wavelengths for detecting free AMC?

A3: The optimal excitation and emission wavelengths for the liberated AMC fluorophore can vary slightly based on buffer conditions and instrumentation. However, they generally fall within the following ranges:

  • Excitation: 360-380 nm[1][5]

  • Emission: 440-460 nm[1][5]

Q4: How should I prepare and store the Boc-Gln-Gly-Arg-AMC substrate?

A4: Proper handling and storage are critical for substrate stability.

  • Dissolving: The recommended solvent is anhydrous Dimethyl Sulfoxide (DMSO) to prepare a stock solution, typically at 10 mM.[5][7] The substrate is practically insoluble in water.[7] To aid dissolution, you can gently warm the solution to 37°C or use an ultrasonic bath.[7]

  • Storage: The solid powder should be stored at -20°C, protected from light.[8] The DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, also protected from light.[1][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during your kinetic assays.

Problem Possible Cause Solution
High background fluorescence in "no enzyme" control wells 1. Substrate Degradation: The substrate may have degraded due to improper storage (exposure to light, moisture) or repeated freeze-thaw cycles, leading to the spontaneous release of free AMC.[3][7] 2. Contaminated Reagents: The assay buffer or DMSO used for the substrate stock may be contaminated with proteases or fluorescent compounds.[7]1. Use a fresh aliquot of the substrate stock solution. If the issue persists, prepare a new stock solution from the solid powder.[7] Ensure all reagents are protected from light. 2. Use high-purity, sterile reagents. Filter-sterilize buffers if necessary. Use fresh, anhydrous DMSO.[7]
Low or no signal in positive control wells 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity. 3. Sub-optimal Substrate Concentration: The substrate concentration may be too low for sensitive detection.1. Use a fresh aliquot of the enzyme and always keep it on ice unless otherwise specified. 2. Verify that the assay buffer pH and composition are optimal for your specific enzyme.[2] 3. Determine the optimal substrate concentration, which should ideally be at or near the Michaelis constant (Km) value.[1]
Non-linear reaction rate (assay curve plateaus quickly) 1. Substrate Depletion: The enzyme concentration is too high, leading to rapid consumption of the substrate.[3] 2. Enzyme Instability: The enzyme is not stable under the assay conditions for the duration of the measurement. 3. Photobleaching: Prolonged exposure to excitation light can cause the AMC fluorophore to degrade.[3]1. Reduce the enzyme concentration to ensure the reaction rate is linear for at least 15-30 minutes.[1] 2. Check the literature for your enzyme's stability profile and adjust the assay time accordingly. 3. Minimize light exposure. Use the lowest possible excitation intensity and take readings at discrete time points rather than continuous monitoring if photobleaching is suspected.[3]
High variability between replicate wells 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or inhibitor. 2. Incomplete Mixing: Reagents are not mixed thoroughly in the wells. 3. Temperature Gradients: Inconsistent temperature across the microplate.1. Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents to minimize pipetting steps. 2. Gently mix the plate after adding reagents, avoiding bubble formation. 3. Ensure the plate is properly equilibrated to the assay temperature before starting the reaction.
Potential false positives in inhibitor screening 1. Compound Interference: The test compound is itself fluorescent at the assay wavelengths or quenches the fluorescence of AMC.[9] 2. Non-specific Inhibition: The compound inhibits the enzyme through a non-specific mechanism.[9]1. Run a counter-screen by adding the compound to a solution of free AMC to check for quenching effects.[10] Also, measure the fluorescence of the compound alone in the assay buffer. 2. Retest hits using a different assay method to confirm specific inhibition.[9]

Experimental Protocols & Data

Recommended Assay Conditions & Parameters

The optimal conditions should be determined empirically for each specific enzyme and experimental setup.

ParameterRecommended Value/RangeNotes
Excitation Wavelength 360 - 380 nmVaries slightly with instrumentation.[1][5]
Emission Wavelength 440 - 460 nmVaries slightly with instrumentation.[1][5]
Assay Buffer 50 mM Tris-HCl, pH 8.0Often supplemented with NaCl (e.g., 150 mM) and CaCl₂ (e.g., 5 mM).[4][11]
Substrate Stock Conc. 10 mM in anhydrous DMSOAliquot and store at -20°C, protected from light.[5][7]
Final Substrate Conc. 10 - 200 µMShould be at or near the Kₘ for inhibitor studies.[4][5]
Final Enzyme Conc. VariesShould be titrated to achieve a linear reaction rate for the desired time course.[1]
Plate Type Black 96-well or 384-wellMinimizes well-to-well light scatter and background.[5]
Representative Kinetic Parameters

Direct Kₘ values for Boc-Gln-Gly-Arg-AMC are not consistently reported in the literature. It is highly recommended to determine these values under your specific experimental conditions.[2][5] Data for structurally similar substrates are provided for context.

EnzymeSubstrateKₘ (µM)Reference
Trypsin (Bovine Pancreas)Boc-Gln-Ala-Arg-AMC5.99[2]
TMPRSS2Boc-Gln-Ala-Arg-AMC33[5]
Protocol 1: General Protease Activity Assay

This protocol provides a framework for measuring the activity of a purified trypsin-like serine protease.

  • Prepare Reagents:

    • Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.[5]

    • Substrate Stock Solution (10 mM): Dissolve this compound in anhydrous DMSO.[5]

    • Substrate Working Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).

    • Enzyme Working Solution: Dilute the purified protease in cold Assay Buffer to a concentration that yields a linear reaction rate (e.g., 2X the final assay concentration).[1]

  • Set up the Assay:

    • Add 50 µL of the Substrate Working Solution to each well of a 96-well black microplate.[4]

    • Include "no enzyme" controls (50 µL Substrate Working Solution + 50 µL Assay Buffer) for background correction.[5]

  • Initiate the Reaction:

    • Add 50 µL of the Enzyme Working Solution to the substrate-containing wells.[4]

    • Mix gently.

  • Measure Fluorescence:

    • Immediately begin kinetic measurement of fluorescence using a microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.

    • Record readings every 1-2 minutes for 15-30 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from your enzyme reaction wells.

    • Plot fluorescence units versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.

Protocol 2: Inhibitor Screening (IC₅₀ Determination)
  • Prepare Reagents: As in Protocol 1, plus:

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of test compounds, typically in DMSO.[4]

    • Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock solution in Assay Buffer.

  • Set up the Assay:

    • To the wells of a 96-well black microplate, add 25 µL of the serially diluted inhibitor solutions.[4]

    • Include vehicle controls (for 0% inhibition) and "no enzyme" controls.[4]

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the diluted enzyme solution (e.g., 4X the final concentration) to each well.[4]

    • Mix gently and pre-incubate the plate at the desired temperature for 15-30 minutes to allow for inhibitor-enzyme binding.[1][4]

  • Initiate the Reaction:

    • Add 50 µL of the Substrate Working Solution (2X the final concentration) to each well. The final substrate concentration should ideally be at or near the Kₘ value.[1]

  • Measure and Analyze:

    • Measure fluorescence kinetically as described in Protocol 1.

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration.

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[1]

Visualizations

Signaling Pathway Example: The Coagulation Cascade

Boc-Gln-Gly-Arg-AMC is a substrate for key proteases in the coagulation cascade, such as Factor Xa and Thrombin.[4][5] This diagram illustrates a simplified view of this pathway.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX activates IXa Factor IXa IX->IXa X Factor X IXa->X activates TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VIIa Factor VIIa VIIa->TF_VIIa TF_VIIa->X activates Xa Factor Xa (Target for Assay) X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin activates Thrombin Thrombin (IIa) (Target for Assay) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin

Caption: Simplified diagram of the blood coagulation cascade.

Experimental Workflow for Kinetic Assays

This workflow outlines the key steps for performing a kinetic assay using Boc-Gln-Gly-Arg-AMC.

Assay_Workflow cluster_prep 1. Preparation cluster_exec 2. Assay Execution cluster_analysis 3. Detection & Analysis prep_reagents Prepare Assay Buffer, Enzyme, and Inhibitor solutions prep_substrate Prepare Substrate Stock (10 mM in DMSO) prep_reagents->prep_substrate prep_working Prepare Working Solutions (Enzyme, Substrate, Inhibitor) prep_substrate->prep_working setup_plate Dispense Reagents into 96-well black plate (Inhibitor -> Enzyme) prep_working->setup_plate pre_incubate Pre-incubate Enzyme and Inhibitor (15-30 min) setup_plate->pre_incubate initiate Initiate reaction by adding Substrate pre_incubate->initiate measure Measure fluorescence kinetically (Ex: 360-380nm, Em: 440-460nm) initiate->measure calc_rate Calculate Initial Velocity (V₀) (Slope of linear phase) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition determine_ic50 Determine IC₅₀ using Dose-Response Curve calc_inhibition->determine_ic50

Caption: General workflow for an enzyme inhibition assay.

References

Enhancing the sensitivity of a Boc-gln-gly-arg-amc hcl-based assay

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Boc-Gln-Gly-Arg-AMC HCl-Based Assays

Welcome to the technical support center for this compound-based protease assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and standardized protocols for enhancing assay sensitivity and ensuring robust, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues users may encounter during their experiments.

Q1: What is the fundamental principle of the Boc-Gln-Gly-Arg-AMC based assay?

The assay utilizes a synthetic peptide, Boc-Gln-Gly-Arg, which is chemically linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In this intact, conjugated form, the substrate is non-fluorescent because the fluorescence of the AMC group is quenched.[1][2] When a target protease, such as trypsin or Factor XIIa, cleaves the amide bond between the Arginine (Arg) residue and the AMC molecule, the free AMC is released.[3] Liberated AMC is highly fluorescent and can be detected using a fluorometer with excitation wavelengths around 360-380 nm and emission wavelengths of 440-460 nm.[1][4] The rate of increase in fluorescence intensity is directly proportional to the activity of the protease in the sample.[5]

G Assay Principle: Enzymatic Cleavage and Fluorescence sub Boc-Gln-Gly-Arg-AMC (Non-Fluorescent Substrate) enzyme Trypsin-like Protease sub->enzyme Cleavage prod Boc-Gln-Gly-Arg + Free AMC (Highly Fluorescent) signal Emission Signal (440-460 nm) prod->signal Fluorescence enzyme->prod light Excitation Light (360-380 nm) light->prod

Diagram of the Boc-Gln-Gly-Arg-AMC assay principle.
Q2: I am observing a very low or no fluorescence signal. What are the potential causes and how can I improve my assay's sensitivity?

Low signal is a common issue that can stem from several factors, ranging from reagent integrity to suboptimal assay conditions. Follow this troubleshooting workflow to diagnose the problem.

G Troubleshooting Workflow for Low Fluorescence Signal start Start: Low or No Signal q1 Is the AMC Standard Curve working? start->q1 q2 Is the Positive Control Enzyme Active? q1->q2 Yes sol1 Check Fluorometer Settings (Ex/Em Wavelengths, Gain) & Re-run Standard Curve q1->sol1 No q3 Are Assay Conditions Optimal? q2->q3 Yes sol2 Use Fresh Enzyme Aliquot or New Enzyme Stock. Verify Protein Concentration. q2->sol2 No q4 Is the Substrate Intact and Soluble? q3->q4 Yes sol3 Optimize pH, Temperature, Buffer Composition, and Incubation Time. q3->sol3 No sol4 Prepare Fresh Substrate Stock in Anhydrous DMSO. Protect from Light. q4->sol4 No end Problem Resolved q4->end Yes sol1->end sol2->end sol3->end sol4->end

A logical workflow for troubleshooting low assay signals.

Summary of Troubleshooting Steps for Low Signal

Potential CauseRecommended Solution(s)
Incorrect Instrument Settings Verify the fluorometer is set to the correct excitation (~360 nm) and emission (~450 nm) wavelengths.[6] Ensure the gain setting is high enough for detection but not saturated.[7]
Inactive Enzyme Use a positive control enzyme (e.g., Trypsin) known to cleave the substrate to confirm assay setup. Enzyme may be unstable; use fresh aliquots and ensure proper storage and buffer conditions (pH, ionic strength).[8][9]
Suboptimal Assay Conditions pH: Most serine proteases are active at a neutral to slightly alkaline pH (e.g., pH 7.5-9.0).[9][10] Optimize by testing a range of pH values. Temperature: Most assays are run at 37°C, but the optimal temperature can vary.[11] Incubation Time: Increase incubation time, but ensure the reaction remains in the linear phase (less than 15% substrate consumption).[8]
Substrate Degradation/Insolubility The Boc-Gln-Gly-Arg-AMC substrate is sensitive to light and moisture.[12] Prepare fresh stock solutions in anhydrous DMSO, aliquot into single-use tubes, and store at -20°C or -80°C, protected from light.[13] Ensure the final DMSO concentration in the assay is sufficient to maintain solubility but does not inhibit the enzyme.
Presence of Inhibitors Samples (e.g., cell lysates, purified compounds) may contain endogenous or contaminating protease inhibitors. Dilute the sample or use purification methods to remove interfering substances.[7]
Q3: My AMC standard curve is non-linear or has a high background. How can I fix this?

A reliable standard curve is essential for converting relative fluorescence units (RFU) into the molar amount of product formed.[2] Non-linearity or high background can compromise the accuracy of your results.

Common Causes and Solutions:

  • Substrate Contamination: If preparing AMC standards in assay buffer that already contains the Boc-Gln-Gly-Arg-AMC substrate, this will lead to a high background. AMC standards must be prepared in the assay buffer without the protease substrate.

  • Inaccurate Dilutions: Ensure accurate and precise pipetting, especially when performing serial dilutions. It is recommended to prepare standards in triplicate to assess reproducibility.[2]

  • Fluorescent Contaminants: Buffers or water may contain fluorescent impurities. Use high-purity reagents and freshly prepared buffers.[8]

  • Instrument Saturation: If the highest concentrations of AMC are saturating the detector, this will cause the curve to plateau. Reduce the highest concentration of your standard or lower the gain setting on the fluorometer.

  • Microplate Issues: Use black, opaque microplates to minimize background fluorescence and well-to-well crosstalk.[8]

Example AMC Standard Curve Data

AMC Concentration (µM)Avg. RFU (Good)Std. Dev. (Good)Avg. RFU (Bad - Saturated)Std. Dev. (Bad)
01521514812
1.561,845981,855110
3.133,5601803,570210
6.257,1053507,120400
12.514,25071014,300750
2528,4001,45028,5001,500
5056,9002,80059,5003,100
100113,5005,60065,000 (Plateau)3,300
Q4: What are common interfering substances in this assay?

Interference can lead to false-positive or false-negative results. It is crucial to identify and mitigate these effects.

Types of Interfering Compounds

Interference TypeDescriptionMitigation Strategy
Autofluorescence The test compound itself fluoresces at similar excitation/emission wavelengths as AMC, leading to a false-positive signal.[8][14]Run a "compound-only" control (compound + buffer, no enzyme or substrate) and subtract its signal from the test wells.[8]
Fluorescence Quenching The test compound absorbs the excitation or emission light, reducing the detected AMC signal and leading to a false-negative (apparent inhibition).[8]Run a quenching control: add the test compound to a known concentration of free AMC. A signal decrease compared to AMC alone indicates quenching.[8]
Light Scattering Precipitated or aggregated compounds can scatter light, causing artificially high readings.[15][16]Visually inspect wells for precipitation. Reduce compound concentration or adjust solvent (e.g., DMSO) percentage. Filter samples if necessary.
Colored Compounds Compounds that absorb light in the 360-460 nm range can cause an "inner filter effect," reducing the signal.[14]Similar to quenching controls, assess the compound's effect on free AMC fluorescence. If interference is severe, consider a different assay format.

Experimental Protocols

Protocol 1: General Protease Activity Assay

This protocol provides a framework for measuring the activity of a trypsin-like protease.

  • Reagent Preparation :

    • Assay Buffer : Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).[5] The optimal buffer may need to be determined empirically.[9][17]

    • Substrate Stock Solution (10 mM) : Dissolve this compound in anhydrous DMSO.[4] Aliquot and store at -20°C, protected from light.[13]

    • Enzyme Solution : Dilute the purified protease or sample in cold Assay Buffer to the desired concentration. This should be optimized to ensure the reaction rate is linear over the measurement period.

  • Assay Procedure (96-well plate format) :

    • Add 50 µL of your enzyme solution (or sample) to the wells of a black, flat-bottom 96-well plate.

    • Include a "no-enzyme" control (50 µL of Assay Buffer) for background subtraction.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

    • Prepare a Substrate Working Solution by diluting the 10 mM stock into Assay Buffer. The final concentration in the well should be optimized (typically 10-100 µM).

    • Initiate the reaction by adding 50 µL of the Substrate Working Solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature.

  • Data Acquisition :

    • Measure fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) kinetically, with readings every 1-2 minutes for 15-30 minutes.[6][18]

    • Determine the reaction rate (V₀) by calculating the slope of the linear portion of the fluorescence vs. time curve (RFU/min).

Protocol 2: Generating a Free AMC Standard Curve
  • Reagent Preparation :

    • AMC Stock Solution (10 mM) : Dissolve 7-Amino-4-methylcoumarin powder in DMSO.[2] Store in light-protected aliquots at -20°C.

    • Assay Buffer : Use the exact same buffer as in the enzyme assay, but without the Boc-Gln-Gly-Arg-AMC substrate.

  • Procedure (96-well plate format) :

    • Prepare a series of dilutions of the AMC stock solution in Assay Buffer to create standards with known concentrations (e.g., 0 µM to 100 µM).[1][2]

    • Add 100 µL of each AMC dilution to triplicate wells of a 96-well black microplate.

    • Include a blank control (100 µL of Assay Buffer only) for background subtraction.

    • Incubate the plate for 10 minutes at room temperature, protected from light.

    • Measure the endpoint fluorescence (Ex/Em = 360/450 nm).

  • Data Analysis :

    • Calculate the average fluorescence of the blank wells and subtract this value from all other readings.[1]

    • Plot the background-subtracted RFU values against the corresponding AMC concentrations (µM).

    • Perform a linear regression to obtain the equation of the line (y = mx + c). The slope (m) will be used to convert the reaction rates (RFU/min) from the enzyme assay into molar rates (µM/min).[2]

References

Validation & Comparative

Validating the Boc-Gln-Gly-Arg-AMC HCl Assay: A Comparative Guide for Protease Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is critical for advancing research in numerous physiological and pathological processes. The Boc-Gln-Gly-Arg-AMC HCl assay is a fluorogenic method widely employed for the sensitive detection of trypsin-like serine protease activity. This guide provides a comprehensive comparison of this assay with viable alternatives, supported by experimental data and detailed protocols to aid in the validation of its results and to ensure experimental accuracy and reproducibility.

Principle of the Assay

The this compound assay relies on the enzymatic cleavage of a synthetic peptide substrate. The substrate, t-Butyloxycarbonyl-L-glutaminyl-L-glycyl-L-arginine-7-amido-4-methylcoumarin hydrochloride, is composed of a three-amino-acid peptide sequence (Gln-Gly-Arg) recognized by specific proteases. The C-terminus of this peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is minimally fluorescent. However, upon enzymatic cleavage at the C-terminal side of the arginine residue, the highly fluorescent AMC moiety is liberated. The resulting increase in fluorescence intensity, which can be monitored in real-time, is directly proportional to the rate of substrate hydrolysis and thus to the activity of the enzyme.

Data Presentation: Comparison of Fluorogenic Substrates

For comparative purposes, the following table summarizes the kinetic parameters for alternative fluorogenic substrates commonly used for trypsin and other related serine proteases. A lower Michaelis constant (Km) indicates a higher affinity of the enzyme for the substrate, while a higher catalytic rate constant (kcat) signifies a faster turnover rate. The catalytic efficiency is best represented by the kcat/Km ratio.[4]

SubstrateEnzymeKm (µM)Vmax (nmol/L·min⁻¹)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Boc-Gln-Ala-Arg-MCA Trypsin (bovine pancreas)5.9935,270--
Boc-Phe-Ser-Arg-MCA Factor XIa12 ± 2-14.5 ± 1.31.2 x 10⁵
Boc-Phe-Ser-Arg-MCA Yeast Mitochondrial Proteases45 ± 8-8.2 ± 0.91.8 x 10⁴
Boc-Phe-Ser-Arg-MCA Rat Tryptase28 ± 5-6.7 ± 0.72.4 x 10⁴
Pefafluor FXa Factor Xa220-162~740,000
SN-7 Factor Xa125-36290,000

Note: The absence of publicly available kinetic data for Boc-Gln-Gly-Arg-AMC with its primary target enzymes necessitates the use of data from structurally similar substrates for comparative purposes. The kinetic parameters are highly dependent on assay conditions and should be determined experimentally.

Mandatory Visualization

Assay_Principle cluster_substrate Intact Substrate cluster_enzyme Enzyme cluster_products Cleavage Products Boc_QGR_AMC Boc-Gln-Gly-Arg-AMC (Non-fluorescent) Protease Trypsin-like Protease (e.g., Factor XIIa, Trypsin) Boc_QGR_AMC->Protease Binding & Cleavage Boc_QGR Boc-Gln-Gly-Arg Protease->Boc_QGR AMC AMC (Fluorescent) Protease->AMC

Mechanism of the this compound Assay.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup cluster_reaction 3. Reaction Initiation & Measurement cluster_analysis 4. Data Analysis Prep_Buffer Prepare Assay Buffer Add_Reagents Add Buffer, Enzyme, and Controls to 96-well Plate Prep_Buffer->Add_Reagents Prep_Substrate Prepare Substrate Stock Solution (in DMSO) Add_Substrate Initiate Reaction by Adding Substrate Prep_Substrate->Add_Substrate Prep_Enzyme Prepare Enzyme Working Solution Prep_Enzyme->Add_Reagents Add_Reagents->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically (Ex: ~360-380 nm, Em: ~440-460 nm) Add_Substrate->Measure_Fluorescence Calc_Rate Calculate Initial Reaction Velocity (V₀) Measure_Fluorescence->Calc_Rate Det_Kinetics Determine Kinetic Parameters (Km, Vmax) Calc_Rate->Det_Kinetics

General workflow for a fluorometric protease assay.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following is a generalized protocol for a protease activity assay using a fluorogenic AMC substrate.

Materials and Reagents
  • This compound or alternative fluorogenic substrate

  • Purified protease of interest (e.g., Trypsin, Factor XIIa)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 5 mM CaCl₂)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader capable of excitation at 360-380 nm and emission at 440-460 nm

  • 7-amino-4-methylcoumarin (AMC) standard for generating a standard curve

Protocol for Determining Enzyme Kinetics (Km and Vmax)
  • Reagent Preparation:

    • Substrate Stock Solution (10 mM): Dissolve the lyophilized fluorogenic substrate in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.

    • Substrate Working Solutions: Prepare a series of dilutions of the substrate stock solution in Assay Buffer. A typical range to test would be from 0.1x to 10x the expected Km value. If the Km is unknown, a broad range from 1 µM to 200 µM is a suitable starting point.

    • Enzyme Working Solution: Dilute the enzyme stock solution in cold Assay Buffer to a concentration that yields a linear reaction rate for at least 15-30 minutes. The final enzyme concentration should be significantly lower than the lowest substrate concentration.

    • AMC Standard Curve: Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer to obtain concentrations ranging from 0 to 50 µM.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of a 96-well black microplate.

    • Add 25 µL of the various substrate working solutions to their respective wells.

    • Include control wells:

      • No Enzyme Control: 25 µL of Assay Buffer instead of the enzyme solution for each substrate concentration.

      • Substrate Blank: 25 µL of the highest concentration of substrate working solution and 25 µL of Assay Buffer without enzyme.

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add 25 µL of the enzyme working solution to each well.

    • Immediately place the plate in the fluorescence microplate reader, pre-warmed to the desired temperature (e.g., 37°C).

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • AMC Standard Curve: Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus the AMC concentration (µM) and perform a linear regression. The slope of this curve will be used to convert RFU/min to µM/min.

    • Initial Velocity (V₀): For each substrate concentration, plot the fluorescence intensity against time. Determine the initial reaction rate (V₀) from the linear portion of the curve.

    • Kinetic Parameters: Plot the initial velocities (V₀) against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Alternative Assays

While fluorogenic assays using AMC-based substrates are highly sensitive and allow for continuous monitoring, other methods can be employed for validation or for specific experimental needs.

  • Chromogenic Assays: These assays utilize substrates that release a colored product upon cleavage, which can be quantified using a spectrophotometer. An example is the use of p-nitroanilide (pNA) conjugated substrates.

  • FRET-based Assays: Förster Resonance Energy Transfer (FRET) assays employ substrates labeled with a donor and a quencher fluorophore.[5][6] Cleavage of the substrate separates the pair, leading to an increase in the donor's fluorescence. This method can offer high sensitivity and specificity.[6]

  • FITC-Casein Assay: This is a more general protease assay using fluorescein (B123965) isothiocyanate (FITC)-labeled casein as a substrate.[7][8] Proteolytic digestion releases smaller, fluorescently labeled peptides, and the increase in fluorescence is proportional to the overall protease activity.[7]

The selection of an appropriate assay and substrate depends on the specific enzyme being studied, the required sensitivity, and the experimental context. For high-specificity studies, substrates that mimic the natural cleavage site of the target enzyme are often preferred.[6] For broader screening purposes, a more generally cleaved substrate may be advantageous. By understanding the principles and limitations of the this compound assay and its alternatives, researchers can confidently validate their findings and generate robust, high-quality data.

References

A Comparative Guide to Fluorogenic Substrates for Trypsin: Boc-Gln-Gly-Arg-AMC HCl vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trypsin, a serine protease with high specificity for cleaving peptide chains at the carboxyl side of lysine (B10760008) and arginine residues, is a critical enzyme in numerous biological processes. The accurate quantification of its activity is paramount in various research fields, from basic science to drug discovery. Fluorogenic substrates offer a highly sensitive method for measuring trypsin activity. This guide provides an objective comparison of the fluorogenic substrate Boc-Gln-Gly-Arg-AMC HCl with other commonly used alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Fluorogenic Trypsin Substrates

The efficiency of a fluorogenic substrate is determined by its kinetic parameters, primarily the Michaelis constant (K_m) and the catalytic rate constant (k_cat). A lower K_m value indicates a higher affinity of the enzyme for the substrate, while a higher k_cat value signifies a faster turnover rate. The catalytic efficiency is best represented by the k_cat/K_m ratio.

SubstrateEnzymeK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Excitation (nm)Emission (nm)
Boc-Gln-Ala-Arg-AMC Trypsin (bovine pancreas)5.99--360-380440-460
Boc-Val-Pro-Arg-AMC α-thrombin211095.2 x 10⁶341441
Z-Gly-Gly-Arg-AMC Urokinase, Trypsin, Thrombin---360-380440-460
Boc-Phe-Ser-Arg-MCA Factor XIa12 ± 214.5 ± 1.31.2 x 10⁵~380~460
Boc-Leu-Arg-Arg-AMC 26S Proteasome (Trypsin-like activity)---340-360440-460

Mechanism of Action

Fluorogenic substrates for trypsin are synthetic peptides that are conjugated to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (B1665955) (AMC).[8] In its intact form, the substrate is non-fluorescent as the AMC fluorophore is quenched. Trypsin specifically recognizes and cleaves the peptide bond at the C-terminal side of the arginine residue. This enzymatic cleavage liberates the free AMC molecule, which is highly fluorescent. The resulting increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis and, therefore, to the enzymatic activity of trypsin.[4]

Fluorogenic Substrate Cleavage Substrate Boc-Gln-Gly-Arg-AMC (Non-fluorescent) Enzyme Trypsin Substrate->Enzyme Binding Products Boc-Gln-Gly-Arg + AMC (Fluorescent) Enzyme->Products Cleavage Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare Substrate Working Solution setup_plate Add Reagents to 96-well Plate prep_substrate->setup_plate prep_enzyme Prepare Trypsin Working Solution prep_enzyme->setup_plate prep_standards Prepare AMC Standards std_curve Generate AMC Standard Curve prep_standards->std_curve read_plate Measure Fluorescence (Kinetic Read) setup_plate->read_plate calc_velocity Calculate Initial Reaction Velocity read_plate->calc_velocity std_curve->calc_velocity det_kinetics Determine Kinetic Parameters (Km, Vmax) calc_velocity->det_kinetics

References

A Researcher's Guide to Utilizing Positive and Negative Controls with the Fluorogenic Substrate Boc-Gln-Gly-Arg-AMC HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of enzymatic assays is fundamental to generating reliable and reproducible data. The fluorogenic substrate, t-Butyloxycarbonyl-L-glutaminyl-glycyl-L-arginine 7-amido-4-methylcoumarin hydrochloride (Boc-Gln-Gly-Arg-AMC HCl), is a valuable tool for assaying the activity of trypsin-like serine proteases. This guide provides a comprehensive comparison of its use with appropriate positive and negative controls, supported by experimental data for analogous substrates and detailed protocols to ensure assay accuracy and integrity.

The utility of this compound lies in its specific recognition and cleavage by proteases that prefer an arginine residue at the P1 position. Upon enzymatic hydrolysis of the amide bond between arginine and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, the highly fluorescent AMC moiety is released.[1] The resulting increase in fluorescence intensity, typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzyme's activity.[2] This substrate is frequently employed in assays for enzymes such as Factor XIIa and various kallikrein-related peptidases (KLKs).[1][3][4]

The Imperative of Controls in Enzymatic Assays

The inclusion of positive and negative controls is non-negotiable for the validation of any enzyme assay.

  • Positive Controls are essential to confirm that the enzyme is active and the assay conditions are suitable for its function. A positive control in this context would be a well-characterized, active protease known to efficiently cleave this compound.

  • Negative Controls are equally crucial to ensure that the observed activity is specific to the enzyme of interest. This is achieved by using a known inhibitor of the target enzyme, which should significantly reduce or abolish the fluorescent signal. A "no-enzyme" control, containing only the substrate and assay buffer, is also a fundamental negative control to assess substrate auto-hydrolysis.

Performance Comparison with Positive and Negative Controls

While specific kinetic and inhibitory constants for the interaction of this compound with various proteases and their inhibitors are not consistently reported in peer-reviewed literature, we can draw comparisons from structurally similar substrates to guide experimental design and interpretation.[5] It is strongly recommended that researchers empirically determine these values under their specific experimental conditions.[2]

Positive Controls: Active Proteases

Active, purified trypsin and recombinant human kallikreins serve as excellent positive controls. The choice of a specific kallikrein would depend on the research focus.

Negative Controls: Specific Inhibitors

For trypsin, a classic negative control is Aprotinin (B3435010) , a competitive serine protease inhibitor. For kallikrein-related peptidases, a common negative control is the divalent cation Zinc Chloride (ZnCl₂) , which is known to inhibit the activity of several KLKs.

Quantitative Data with Analogous Substrates

The following tables summarize kinetic and inhibition data for proteases with substrates structurally similar to this compound. This information provides a valuable reference for expected performance.

Table 1: Enzyme Kinetic Parameters with Analogous Fluorogenic Substrates

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Trypsin (Bovine Pancreas)Boc-Gln-Ala-Arg-AMC5.99--
TrypsinTos-Gly-Pro-Arg-AMC1.84500 min⁻¹-
Kallikrein-related Peptidase 2 (KLK2)H-Pro-Phe-Arg-AMC---
Factor XaBoc-Ile-Glu-Gly-Arg-AMC---

Table 2: Inhibition Data with Negative Controls for Analogous Systems

EnzymeInhibitorSubstrateIC₅₀ / Kᵢ
TrypsinAprotininBoc-Leu-Gly-Arg-AMCNot readily available, to be determined experimentally
Factor XaRivaroxabanBoc-Leu-Gly-Arg-AMCKᵢ = 0.4 nM
Kallikrein-related Peptidase 2 (KLK2)Zn²⁺Pro-Phe-Arg-AMCKᵢ = 3 µM

Visualizing the Assay Principles and Workflows

To further clarify the underlying mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Enzymatic Cleavage of this compound Substrate Boc-Gln-Gly-Arg-AMC (Non-fluorescent) Products Boc-Gln-Gly-Arg + AMC (Fluorescent) Substrate->Products Enzymatic Cleavage Enzyme Trypsin-like Protease (e.g., Trypsin, Kallikrein) Enzyme->Products

Caption: Mechanism of the fluorogenic protease assay.

Experimental Workflow with Controls cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_measurement 3. Data Acquisition & Analysis Prep_Substrate Prepare Substrate (Boc-Gln-Gly-Arg-AMC) Well_Neg_Control Negative Control: Substrate + Buffer + Inhibitor Prep_Substrate->Well_Neg_Control Well_Pos_Control Positive Control: Substrate + Buffer + Enzyme Prep_Substrate->Well_Pos_Control Well_No_Enzyme No Enzyme Control: Substrate + Buffer Prep_Substrate->Well_No_Enzyme Well_Test_Sample Test Sample: Substrate + Buffer + Sample Prep_Substrate->Well_Test_Sample Prep_Enzyme Prepare Enzyme (Positive Control) Prep_Enzyme->Well_Pos_Control Prep_Inhibitor Prepare Inhibitor (Negative Control) Prep_Inhibitor->Well_Neg_Control Incubate Incubate at optimal temperature Well_Neg_Control->Incubate Well_Pos_Control->Incubate Well_No_Enzyme->Incubate Well_Test_Sample->Incubate Read_Fluorescence Measure fluorescence kinetically (Ex: 360-380 nm, Em: 440-460 nm) Incubate->Read_Fluorescence Analyze Calculate reaction rates and percent inhibition Read_Fluorescence->Analyze

Caption: General experimental workflow for a protease assay.

Experimental Protocols

This section provides detailed methodologies for conducting protease activity and inhibition assays using this compound.

Reagent Preparation
  • Assay Buffer: A commonly used buffer is 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 5 mM CaCl₂. The optimal pH and ionic strength may vary depending on the specific protease and should be optimized.

  • Substrate Stock Solution (10 mM): Dissolve this compound in high-quality, anhydrous DMSO. Store in light-protected aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Enzyme Stock Solution (Positive Control): Prepare a stock solution of the purified protease (e.g., trypsin or a specific kallikrein) in an appropriate buffer (e.g., Assay Buffer). The final concentration for the assay should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Inhibitor Stock Solutions (Negative Control):

    • Aprotinin (for Trypsin): Prepare a stock solution in water or a suitable buffer.

    • Zinc Chloride (ZnCl₂) (for Kallikreins): Prepare a stock solution in water. The final concentration in the assay will need to be optimized.

Protocol 1: General Protease Activity Assay

This protocol provides a framework for measuring the activity of a purified protease.

  • Prepare Working Substrate Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration. A typical starting range is 50-200 µM.

  • Assay Plate Setup: In a 96-well black, flat-bottom microplate, add the components in the following order:

    • No Enzyme Control: 50 µL of Assay Buffer.

    • Positive Control: 50 µL of the diluted enzyme solution.

  • Initiate Reaction: Add 50 µL of the working substrate solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (Excitation: ~360-380 nm, Emission: ~440-460 nm).

  • Data Acquisition: Monitor the increase in fluorescence intensity over time (kinetic read) at a constant temperature (e.g., 37°C).

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

Protocol 2: Protease Inhibition Assay

This protocol is designed to determine the potency of an inhibitor.

  • Compound Dilution: Prepare a serial dilution of the inhibitor stock solution (e.g., Aprotinin or ZnCl₂) in Assay Buffer.

  • Assay Plate Setup: To the wells of a 96-well black microplate, add:

    • 25 µL of the serially diluted inhibitor solutions.

    • Include wells with vehicle control (e.g., water or buffer used for inhibitor dilution) for 0% inhibition.

    • Include wells with a known potent inhibitor or no enzyme for 100% inhibition.

  • Enzyme Addition and Pre-incubation: Add 25 µL of the diluted enzyme solution to each well. Mix gently and pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add 50 µL of the working substrate solution to each well. The substrate concentration should ideally be at or near the Km value for the enzyme.

  • Fluorescence Measurement and Data Acquisition: Proceed as described in Protocol 1, steps 4 and 5.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percent inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

A Comparative Guide to the Specificity of Boc-Gln-Gly-Arg-AMC HCl and Boc-Ile-Glu-Gly-Arg-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working on proteases of the coagulation cascade, the selection of a specific and reliable fluorogenic substrate is paramount for accurate enzymatic activity assessment. This guide provides an objective comparison of two commonly used 7-amino-4-methylcoumarin (B1665955) (AMC) substrates: Boc-Gln-Gly-Arg-AMC HCl (Boc-GGR-AMC) and Boc-Ile-Glu-Gly-Arg-AMC (Boc-IEGR-AMC), with a focus on their enzymatic specificity, supported by available data and detailed experimental protocols.

Principle of Action

Both substrates operate on the principle of fluorescence resonance energy transfer (FRET). The AMC fluorophore is conjugated to the C-terminus of the peptide sequence via an amide bond. In this intact state, the fluorescence of AMC is quenched. Upon enzymatic cleavage of this amide bond by a target protease, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time. The rate of this increase is directly proportional to the enzymatic activity.

Performance Comparison: Specificity is Key

The primary distinction between Boc-GGR-AMC and Boc-IEGR-AMC lies in their peptide sequences, which dictates their specificity towards different proteases.

Boc-Ile-Glu-Gly-Arg-AMC (Boc-IEGR-AMC) is designed as a highly specific substrate for Factor Xa (FXa) .[1][2][3][4] The peptide sequence Ile-Glu-Gly-Arg mimics the natural cleavage site of Factor Xa in its primary physiological substrate, prothrombin.[4] This mimicry of the endogenous target sequence confers high selectivity for FXa, minimizing off-target cleavage by other proteases.[4] While it has been reported to also be hydrolyzed by acrosin, it is widely recognized for its high specificity in the context of the coagulation cascade.[1]

Boc-Gln-Gly-Arg-AMC (Boc-GGR-AMC) , in contrast, serves as a substrate for both Factor XIIa (FXIIa) and trypsin .[5][6] This broader reactivity means that when assaying for FXIIa in a system where trypsin or trypsin-like proteases may be present, this substrate is prone to cross-reactivity, potentially leading to an overestimation of FXIIa activity. Therefore, its use requires careful consideration of the sample purity or the implementation of specific inhibitors to isolate the activity of interest.

FeatureThis compound (Boc-GGR-AMC)Boc-Ile-Glu-Gly-Arg-AMC (Boc-IEGR-AMC)
Primary Target Factor XIIa[5][6]Factor Xa[1][2][3]
Known Cross-Reactivity Trypsin[5]Acrosin[1]
Specificity Lower (cleaved by multiple proteases)Higher (mimics natural FXa cleavage site)[4]
Peptide Sequence Gln-Gly-ArgIle-Glu-Gly-Arg
Typical Application Assaying Factor XIIa or trypsin activitySpecific measurement of Factor Xa activity

Signaling Pathways

To understand the context in which these substrates are used, it is essential to visualize the roles of their target enzymes in the blood coagulation cascade.

Factor XIIa is the initiating protease of the intrinsic pathway, also known as the contact activation pathway. This pathway is triggered when blood comes into contact with negatively charged surfaces.

Contact_Activation_Pathway cluster_intrinsic Contact Activation (Intrinsic) Pathway NegSurface Negatively Charged Surface (e.g., collagen, polyphosphates) FXII Factor XII NegSurface->FXII Contact FXIIa Factor XIIa FXII->FXIIa Activation FXI Factor XI FXIIa->FXI Cleavage BocGGR Boc-Gln-Gly-Arg-AMC FXIIa->BocGGR Cleavage FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Cleavage FIXa Factor IXa FIX->FIXa AMC_GGR Fluorescence BocGGR->AMC_GGR

Caption: Role of Factor XIIa in the Contact Activation Pathway.

Factor Xa is a critical enzyme positioned at the convergence of the intrinsic and extrinsic pathways, marking the beginning of the common pathway that leads to thrombin generation and fibrin (B1330869) clot formation.

Caption: Role of Factor Xa in the Common Coagulation Pathway.

Experimental Protocols

The following is a generalized protocol for conducting a fluorometric protease assay using either Boc-GGR-AMC or Boc-IEGR-AMC. It is crucial to optimize parameters such as enzyme and substrate concentrations, pH, and buffer composition for each specific application.

Materials and Reagents
  • Substrate: this compound or Boc-Ile-Glu-Gly-Arg-AMC

  • Enzyme: Purified Factor XIIa or Factor Xa

  • Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0 (adjust as needed for optimal enzyme activity). For FXa, the inclusion of CaCl₂ (e.g., 5-10 mM) is often required.

  • Solvent: Anhydrous DMSO for dissolving the substrate.

  • AMC Standard: 7-amino-4-methylcoumarin for generating a standard curve to convert relative fluorescence units (RFU) to molar amounts of product.

  • Microplates: Black, flat-bottom 96-well plates suitable for fluorescence measurements.

  • Fluorescence Microplate Reader: Capable of excitation at ~360-380 nm and emission at ~440-460 nm.

Experimental Workflow

Experimental_Workflow cluster_workflow Fluorometric Protease Assay Workflow Prep_Reagents 1. Prepare Reagents - Dissolve Substrate in DMSO - Dilute Enzyme & Substrate in Assay Buffer Setup_Plate 2. Set up 96-well Plate - Blanks (Buffer) - Controls (Enzyme or Substrate only) - Samples (Enzyme + Substrate) Prep_Reagents->Setup_Plate Incubate 3. Incubate at Optimal Temperature (e.g., 37°C) Setup_Plate->Incubate Measure 4. Measure Fluorescence - Kinetic mode (e.g., every 60s for 30-60 min) - Excitation: ~380 nm, Emission: ~460 nm Incubate->Measure Analyze 5. Analyze Data - Calculate initial velocity (V₀) - Plot V₀ vs. [Substrate] for kinetics - Convert RFU to [Product] using AMC standard curve Measure->Analyze

Caption: General workflow for a fluorometric protease assay.

Detailed Procedure
  • Reagent Preparation:

    • Prepare a concentrated stock solution of the AMC substrate (e.g., 10 mM) in anhydrous DMSO. Store this stock in aliquots at -20°C, protected from light.

    • On the day of the assay, dilute the substrate stock solution to the desired working concentrations in the appropriate assay buffer.

    • Prepare a stock solution of the purified enzyme in a suitable buffer. Keep the enzyme on ice. Dilute to the final working concentration in cold assay buffer just before use. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • In a black 96-well microplate, add the components for each reaction. It is recommended to run all samples in triplicate.

      • Blank: Assay buffer only.

      • Negative Control: Substrate working solution in assay buffer (no enzyme).

      • Test Sample: Enzyme working solution and substrate working solution.

    • The reaction is typically initiated by the addition of the substrate. The final volume in each well should be consistent (e.g., 100 or 200 µL).

  • Measurement:

    • Immediately place the microplate into a fluorescence plate reader pre-set to the optimal temperature (e.g., 37°C).

    • Measure the fluorescence intensity in kinetic mode, with readings taken at regular intervals (e.g., every 60 seconds) for a period of 30 to 60 minutes. Use excitation and emission wavelengths appropriate for AMC (typically Ex: 380 nm, Em: 460 nm).

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.

    • For quantitative analysis, create a standard curve using known concentrations of free AMC to convert the rate of fluorescence increase (RFU/min) into the rate of product formation (e.g., µmol/min).

    • For determining kinetic parameters (Kₘ and Vmax), repeat the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Conclusion

The choice between Boc-Gln-Gly-Arg-AMC and Boc-Ile-Glu-Gly-Arg-AMC should be dictated by the specific research question and the enzyme of interest. For studies requiring the specific and sensitive detection of Factor Xa activity with minimal interference from other proteases, Boc-Ile-Glu-Gly-Arg-AMC is the superior choice due to its sequence-driven specificity.[4] Conversely, Boc-Gln-Gly-Arg-AMC is a useful tool for assaying Factor XIIa or trypsin, but researchers must be mindful of its potential for cross-reactivity and take appropriate measures to ensure the validity of their results. In all cases, careful experimental design and optimization are crucial for obtaining accurate and reproducible data.

References

Navigating Protease Activity: A Comparative Guide to the Cross-Reactivity of Boc-Gln-Gly-Arg-AMC HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of protease activity is paramount. The fluorogenic substrate, Boc-Gln-Gly-Arg-AMC HCl, is a valuable tool for this purpose, primarily recognized for its utility in assaying trypsin-like serine proteases. This guide provides an objective comparison of its cross-reactivity with other proteases, supported by available experimental data, detailed methodologies, and visual workflows to aid in experimental design and data interpretation.

Understanding the Substrate

This compound is a synthetic peptide composed of three amino acids—glutamine, glycine, and arginine—conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. In its intact state, the substrate is non-fluorescent. Upon cleavage of the amide bond C-terminal to the arginine residue by a protease, the highly fluorescent AMC molecule is released. This increase in fluorescence is directly proportional to the rate of substrate hydrolysis and, consequently, the enzymatic activity.

Primary Targets and Known Cross-Reactivity

This compound is a well-established fluorogenic substrate for Factor XIIa and trypsin .[1][2][3][4] Its design, with arginine at the P1 position, makes it a target for proteases that exhibit a preference for cleaving after basic amino acid residues.

While comprehensive, direct, side-by-side quantitative data on the cross-reactivity of this compound with a wide panel of proteases is not extensively available in the public domain, its specificity profile can be inferred from its primary targets and comparison with structurally similar substrates. The following sections provide a comparative analysis based on available data.

Quantitative Comparison of Protease Substrates

The selection of a substrate with optimal kinetic parameters is crucial for assay sensitivity and accuracy. The following table summarizes available kinetic data for this compound and alternative fluorogenic substrates. It is important to note that kinetic parameters are highly dependent on specific experimental conditions (e.g., pH, temperature, buffer composition).

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Trypsin (Bovine Pancreas) Boc-Gln-Ala-Arg-AMC 5.99--
Trypsin Tos-Gly-Pro-Arg-AMC 1.84500 min⁻¹-
Factor Xa Boc-Ile-Glu-Gly-Arg-AMC Data not readily availableData not readily availableData not readily available
Thrombin Boc-Val-Pro-Arg-AMC 211095.2 x 10⁶
Thrombin Z-Gly-Gly-Arg-AMC 1001.031.03 x 10⁴

Note: Direct kinetic values for this compound with a wide range of proteases are not consistently reported in the literature. The data for structurally similar substrates is provided for comparative purposes. Researchers are encouraged to determine these values under their specific experimental conditions.[5]

Alternative Substrates for Trypsin-like Proteases

The choice of substrate can significantly impact the specificity and sensitivity of a protease assay. Below is a comparison of this compound with other commonly used fluorogenic substrates.

SubstratePrimary Target(s)Key Features
This compound Factor XIIa, TrypsinStandard substrate for assaying trypsin-like activity.
Boc-Ile-Glu-Gly-Arg-AMC Factor XaConsidered a highly specific substrate for Factor Xa, mimicking the natural cleavage site in prothrombin.[6]
Boc-Val-Pro-Arg-AMC ThrombinA commonly used and specific substrate for thrombin.
Z-Gly-Gly-Arg-AMC Trypsin, Urokinase, Thrombin, tPAExhibits broader reactivity with several trypsin-like proteases.
Boc-Gln-Ala-Arg-AMC Trypsin, TMPRSS2Used for measuring the activity of trypsin and the transmembrane protease TMPRSS2.[7][8]

Experimental Protocols

General Protease Activity Assay using this compound

This protocol provides a general framework for measuring the activity of a purified protease.

Materials:

  • Purified Protease

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C, protected from light.

  • Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (typically 10-100 µM).

  • Prepare Enzyme Solution: Dilute the purified protease in Assay Buffer to the desired working concentration.

  • Assay Setup: To each well of the 96-well plate, add 50 µL of the Working Substrate Solution. Include a "no enzyme" control.

  • Initiate Reaction: Add 50 µL of the Enzyme Solution to each well.

  • Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.[9] Record fluorescence intensity kinetically over a set period.

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the curve.

Protocol for Determining Michaelis-Menten Constants (Km and Vmax)

This protocol is designed to determine the kinetic parameters of a protease with this compound.

Procedure:

  • Prepare Substrate Dilutions: Create a series of dilutions of the this compound stock solution in Assay Buffer, typically ranging from 0.1x to 10x the expected Km.

  • Prepare Enzyme Solution: Dilute the enzyme in cold Assay Buffer to a concentration that provides a linear reaction rate for at least 15-30 minutes.

  • Assay Setup: Add a fixed volume of each substrate dilution to triplicate wells. Include "no enzyme" controls. Pre-incubate the plate at the desired temperature for 5 minutes.

  • Initiate Reaction: Add a fixed volume of the diluted enzyme solution to all wells.

  • Measure Fluorescence: Monitor fluorescence kinetically as described in the general protocol.

  • Data Analysis: Determine the initial reaction velocity for each substrate concentration. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Signaling Pathways and Experimental Workflows

Visualizing the context in which these proteases function and the workflows to study them is crucial for a comprehensive understanding.

cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway cluster_2 Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X activates Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa complexes with Factor VII Factor VII Factor VII->Factor VIIa Factor VIIa->Factor X activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Fibrinogen->Fibrin

Coagulation Cascade

cluster_workflow Experimental Workflow cluster_substrate Substrate Interaction prep Prepare Reagents (Substrate, Enzyme, Buffer) setup Assay Setup (96-well plate) prep->setup reaction Initiate Reaction (Add Enzyme) setup->reaction measure Kinetic Measurement (Fluorescence Reader) reaction->measure analysis Data Analysis (Calculate Velocity) measure->analysis kinetics Determine Kinetic Parameters (Km, Vmax) analysis->kinetics substrate Boc-Gln-Gly-Arg-AMC (Non-fluorescent) products Boc-Gln-Gly-Arg + AMC (Fluorescent) substrate->products Cleavage protease Protease (e.g., Trypsin, Factor XIIa) protease->substrate

References

Confirming Enzyme Specificity for Boc-Gln-Gly-Arg-AMC HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm enzyme specificity for the fluorogenic substrate Boc-Gln-Gly-Arg-AMC HCl. By employing the detailed protocols and comparative data presented, investigators can confidently ascertain the primary enzyme targets and rule out off-target activities.

The substrate this compound is a valuable tool for measuring the activity of certain proteases. Its design features a peptide sequence (Gln-Gly-Arg) recognized by specific enzymes, a Boc (tert-butyloxycarbonyl) protecting group, and a C-terminal 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore. Enzymatic cleavage of the bond between arginine (Arg) and AMC releases the fluorophore, resulting in a measurable increase in fluorescence intensity that is directly proportional to enzyme activity. Confirming that this activity is specific to the enzyme of interest is a critical step in any robust research or drug discovery pipeline.

Experimental Protocol for Determining Enzyme Specificity

This protocol outlines a continuous kinetic assay to determine the specificity of a panel of enzymes for this compound.

1. Materials and Reagents:

  • This compound (Substrate)

  • Enzyme of Interest (e.g., a specific trypsin-like serine protease)

  • Panel of potential off-target enzymes (e.g., Chymotrypsin, Caspase-3, MMP-2)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM CaCl2)

  • 96-well black microplate (for fluorescence assays)

  • Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

2. Preparation of Solutions:

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C, protected from light.

  • Enzyme Solutions: Reconstitute and dilute each enzyme to be tested to a working concentration in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution in the assay buffer to the desired final concentrations for the assay (e.g., for a Michaelis-Menten analysis, a range of concentrations from 0.1x to 10x the expected Km value is recommended).

3. Assay Procedure:

  • Add 50 µL of the substrate working solution to each well of the 96-well plate. Include wells for substrate-only controls (no enzyme) to measure background fluorescence.

  • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate the reaction by adding 50 µL of the respective enzyme solutions to the wells. The final volume in each well will be 100 µL.

  • Immediately place the plate in the fluorometric microplate reader.

  • Measure the fluorescence intensity every 60 seconds for a period of 30-60 minutes.

4. Data Analysis:

  • Subtract the background fluorescence (from the no-enzyme control wells) from the fluorescence readings of the enzyme-containing wells.

  • Convert the fluorescence intensity units (RFU) to the concentration of released AMC using a standard curve generated with free AMC.

  • Plot the concentration of product formed over time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

  • To determine kinetic parameters, plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.

  • Calculate the catalytic efficiency (kcat/Km) for each enzyme to quantitatively compare their specificity for the substrate. Higher kcat/Km values indicate greater specificity.

Comparative Enzyme Activity Data

The specificity of an enzyme for this compound is best demonstrated by comparing its activity with that of other proteases. The following table presents hypothetical, yet representative, kinetic data to illustrate how specificity can be quantitatively assessed.

EnzymeEnzyme ClassKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Relative Specificity
Trypsin Serine Protease 25 150 6.0 x 10⁶ High
Thrombin Serine Protease 45 90 2.0 x 10⁶ Moderate
Chymotrypsin Serine Protease>1000<1<1.0 x 10³Very Low
Caspase-3 Cysteine Protease>1000<0.5<5.0 x 10²Very Low
MMP-2 Metalloproteinase>1000<0.1<1.0 x 10²Negligible

This table summarizes kinetic parameters for various enzymes with this compound. High kcat/Km values, as seen with Trypsin, indicate high specificity.

Comparison with Alternative Substrates

Choosing the right substrate is crucial. The table below compares this compound with other common fluorogenic substrates for trypsin-like proteases.

SubstratePeptide SequenceTarget Enzyme(s)AdvantagesDisadvantages
Boc-Gln-Gly-Arg-AMC -Gln-Gly-Arg- Trypsin, Thrombin Good specificity for certain trypsin-like enzymes May show some activity with other proteases
Z-Phe-Arg-AMC-Phe-Arg-Cathepsins, TrypsinHigh sensitivity for Cathepsin B/LLess specific for Trypsin compared to others
Boc-Val-Pro-Arg-AMC-Val-Pro-Arg-Thrombin, Factor XaHigh specificity for coagulation proteasesLimited utility for general trypsin-like activity
Z-Arg-Arg-AMC-Arg-Arg-Trypsin, FurinSensitive substrate for paired basic residue cleavageCan be cleaved by a broader range of proteases

This table compares this compound to alternative substrates, highlighting differences in target specificity and utility.

Visualizing the Workflow and Mechanism

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and molecular interactions.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis P1 Prepare 10 mM Substrate (Boc-Gln-Gly-Arg-AMC) in DMSO P3 Prepare Substrate Dilutions in Assay Buffer P1->P3 P2 Prepare Enzyme Panel (Target + Off-targets) in Assay Buffer A3 Initiate reaction with 50 µL Enzyme Solution P2->A3 A1 Add 50 µL Substrate to 96-well plate P3->A1 A2 Pre-incubate plate at 37°C A1->A2 A2->A3 A4 Read Fluorescence (Ex/Em) kinetically for 30-60 min A3->A4 D1 Calculate Initial Velocity (V₀) from linear slope A4->D1 D2 Plot V₀ vs. [Substrate] D1->D2 D3 Determine Kinetic Parameters (Km, Vmax, kcat) D2->D3 D4 Compare kcat/Km values to determine specificity D3->D4 G sub Boc-Gln-Gly-Arg AMC prod2 Free AMC (Fluorescent) sub:p->prod2 Cleavage enz Specific Protease (e.g., Trypsin) enz->sub:p prod1 Boc-Gln-Gly-Arg light_out Emission Light (~460 nm) prod2->light_out light_in Excitation Light (~380 nm) light_in->prod2

A Comparative Guide to the Efficiency of Fluorogenic and Chromogenic Protease Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of protease activity is a cornerstone of biological research. The choice of substrate is a critical decision that directly influences the sensitivity, dynamic range, and overall reliability of an enzymatic assay. This guide provides an objective comparison between the fluorogenic substrate Boc-Gln-Gly-Arg-AMC HCl and traditional chromogenic substrates, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate tool for your research needs.

At a Glance: Fluorogenic vs. Chromogenic Substrates

The fundamental difference between fluorogenic and chromogenic substrates lies in the nature of the signal generated upon enzymatic cleavage. Chromogenic substrates yield a colored product that is measured by changes in absorbance, while fluorogenic substrates produce a fluorescent signal. This distinction leads to significant differences in their performance characteristics.

FeatureThis compound (Fluorogenic)Chromogenic Substrates (e.g., pNA-based)
Principle of Detection Release of a fluorescent group (7-amino-4-methylcoumarin, AMC), measured by fluorescence.Release of a chromophore (p-nitroaniline, pNA), measured by absorbance.
Sensitivity High (often 10 to 100-fold more sensitive than chromogenic assays).[1]Lower.[1]
Dynamic Range Wider.[1]Limited.[1]
Instrumentation Fluorometer or fluorescence plate reader.[1]Standard spectrophotometer or plate reader.[1]
Common Interferences Fluorescent compounds in the sample, quenching effects.[1]Colored compounds in the sample matrix.[1]
Cost Generally higher.[1]Generally lower.[1]

Quantitative Performance Comparison

A direct comparison of enzymatic efficiency is best achieved by examining the kinetic parameters of substrate hydrolysis, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value is inversely proportional to the enzyme's affinity for the substrate, while kcat represents the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Table 1: Kinetic Parameters for a Fluorogenic Substrate with Bovine Trypsin

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Boc-Gln-Ala-Arg-MCA5.99[3]Not ReportedNot Reported

Table 2: Kinetic Parameters for a Chromogenic Substrate with Trypsin

SubstrateKm (mM)Vmax (mM min⁻¹ mg enzyme⁻¹)
Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA)0.12[4]0.079[4]

Note: The data for the fluorogenic and chromogenic substrates are from different studies and experimental conditions, and thus a direct comparison of the absolute values should be made with caution. However, the significantly lower Km of the fluorogenic substrate (in the micromolar range) compared to the chromogenic substrate (in the millimolar range) suggests a much higher affinity of trypsin for the fluorogenic substrate.

Signaling Pathways

This compound is a substrate for trypsin-like serine proteases, which are involved in a multitude of physiological and pathological processes. Two key enzymes that can be assayed with this substrate are Trypsin and Factor XIIa.

Trypsin is a key digestive enzyme that breaks down proteins in the small intestine. It is also involved in a variety of other processes, including the activation of other digestive enzymes.

Factor XIIa is a crucial component of the contact activation pathway, which is involved in both blood coagulation and inflammation.[5][6] Upon contact with negatively charged surfaces, Factor XII is converted to its active form, Factor XIIa, which then initiates a cascade of enzymatic reactions leading to the formation of a blood clot and the release of pro-inflammatory mediators.[5][7]

cluster_coagulation Contact Activation Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation PK Prekallikrein FXIIa->PK FXI Factor XI FXIIa->FXI Kallikrein Kallikrein PK->Kallikrein Kallikrein->FXII Reciprocal Activation HMWK HMW Kininogen Kallikrein->HMWK Bradykinin Bradykinin (Inflammation) HMWK->Bradykinin FXIa Factor XIa FXI->FXIa Coagulation Coagulation Cascade FXIa->Coagulation

Role of Factor XIIa in the Contact Activation Pathway.

Experimental Protocols

To objectively compare the efficiency of this compound with a chromogenic substrate, a well-controlled experimental setup is essential. The following protocol provides a framework for determining the kinetic parameters (Km and Vmax) of a protease (e.g., Trypsin) with both a fluorogenic and a chromogenic substrate.

Materials
  • Purified Trypsin

  • This compound (Fluorogenic Substrate)

  • Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) (Chromogenic Substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • DMSO (for dissolving substrates)

  • 96-well black, clear-bottom microplates (for fluorogenic assay)

  • 96-well clear, flat-bottom microplates (for chromogenic assay)

  • Fluorescence microplate reader with excitation/emission filters for AMC (e.g., Ex/Em = 360/460 nm)

  • Absorbance microplate reader with a 405 nm filter

  • AMC and pNA standards for calibration curves

Methodology

1. Preparation of Reagents:

  • Enzyme Stock Solution: Prepare a concentrated stock solution of Trypsin in a suitable buffer and store in aliquots at -80°C. On the day of the experiment, prepare a working solution of the enzyme in cold assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate.

  • Substrate Stock Solutions: Prepare 10 mM stock solutions of this compound and BAPNA in DMSO.

  • Substrate Dilutions: For Km determination, prepare a series of dilutions of each substrate in assay buffer. A typical range would be from 0.1 to 10 times the expected Km.

2. Assay Procedure:

  • Fluorogenic Assay:

    • Add 50 µL of assay buffer to the wells of a black microplate.

    • Add 25 µL of each this compound dilution to triplicate wells.

    • Include "no-enzyme" controls for each substrate concentration.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 25 µL of the Trypsin working solution to all wells.

    • Immediately measure the fluorescence intensity kinetically for 15-30 minutes.

  • Chromogenic Assay:

    • Follow the same procedure as the fluorogenic assay, but use a clear microplate and BAPNA as the substrate.

    • Measure the absorbance at 405 nm kinetically for 15-30 minutes.

3. Data Analysis:

  • For both assays, calculate the initial reaction velocity (V₀) from the linear portion of the signal (fluorescence or absorbance) versus time plot for each substrate concentration.

  • Convert the V₀ values from arbitrary units/min to moles/min using a standard curve of AMC or pNA.

  • Plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

cluster_workflow Experimental Workflow for Substrate Comparison cluster_detection Kinetic Measurement prep Reagent Preparation (Enzyme, Substrates, Buffers) dilute Prepare Substrate Dilutions prep->dilute plate Plate Setup (Buffer, Substrate) dilute->plate preincubate Pre-incubate at Assay Temperature plate->preincubate initiate Initiate Reaction (Add Enzyme) preincubate->initiate fluoro Fluorogenic Assay (Ex/Em = 360/460 nm) initiate->fluoro chromo Chromogenic Assay (Abs = 405 nm) initiate->chromo analysis Data Analysis (Calculate V₀, Plot Michaelis-Menten) fluoro->analysis chromo->analysis results Determine Km and Vmax for each substrate analysis->results

Workflow for comparing fluorogenic and chromogenic substrates.

Conclusion

References

A Researcher's Guide to Boc-Gln-Gly-Arg-AMC HCl Assays: A Comparative Analysis for Enzyme Kinetics and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of protease activity is a cornerstone of many research endeavors. The fluorogenic substrate Boc-Gln-Gly-Arg-AMC HCl is a widely utilized tool for assaying the activity of trypsin and trypsin-like serine proteases, such as Factor XIIa, which play critical roles in physiological and pathological processes. This guide provides an objective comparison of this compound assays with alternative methods, supported by available experimental data and detailed protocols to facilitate informed decision-making in your research.

Principle of the Assay

The this compound assay is based on the enzymatic cleavage of the 7-amino-4-methylcoumarin (B1665955) (AMC) group from the peptide substrate. In its intact form, the substrate is non-fluorescent. Upon cleavage by a target protease at the C-terminal side of the arginine residue, the highly fluorescent AMC moiety is released. This release results in a quantifiable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Performance Comparison of Fluorogenic and Chromogenic Substrates

The selection of a substrate is a critical step in assay development, influencing sensitivity, specificity, and the type of data that can be obtained. While this compound is a fluorogenic substrate, chromogenic substrates offer an alternative detection method.

Data Presentation: Comparison of Assay Substrates for Trypsin and Factor XIIa

Direct kinetic parameters for this compound with trypsin and Factor XIIa are not consistently reported in peer-reviewed literature and are best determined empirically under specific experimental conditions.[1] However, the following table provides a comparative look at available data for similar fluorogenic and chromogenic substrates to guide substrate selection.

EnzymeSubstrateTypeKm (µM)Vmax or kcatKey AdvantagesKey Disadvantages
Trypsin This compound Fluorogenic Not readily available Not readily available High sensitivity, continuous monitoring Potential for autofluorescence interference [2]
Boc-Gln-Ala-Arg-MCAFluorogenic5.9935,270 nmol/L·min⁻¹Well-characterized kinetics for trypsin[3][4][5]May have different specificity compared to Boc-Gln-Gly-Arg-AMC
Z-Gly-Gly-Arg-AMCFluorogenicNot readily availableNot readily availableConfirmed substrate for trypsinLack of readily available kinetic data for direct comparison[3]
DABCYL-Gly-Pro-Ala-Arg-Leu-Ala-Ile-Gly-EDANSFRET-based Fluorogenic34kcat = 40 s⁻¹High sensitivity, adapted to S'-specificityMore complex substrate design
Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA)Chromogenic--Simple, colorimetric readout, less expensiveLower sensitivity than fluorogenic substrates
Factor XIIa This compound Fluorogenic Not readily available Not readily available Established substrate for Factor XIIa [6][7][8][9]Kinetic data not readily available
H-D-CHT-Gly-Arg-pNAChromogenic--Used in commercial Factor XIIa activity kitsEndpoint assay, lower sensitivity
Ac-Tyr(2,6-Cl₂-Z)-Nle-Glu(Bzl)-Arg-ACCFluorogenic (ACC-based)16.3 ± 1.5 (for Factor XIa)13,500 ± 1,200 M⁻¹s⁻¹ (for Factor XIa)High selectivity for Factor XIa, may have cross-reactivity with Factor XIIa[10]Data is for Factor XIa, not Factor XIIa

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. The following are generalized protocols for performing protease assays using fluorogenic substrates.

Protocol 1: General Protease Activity Assay

Materials:

  • Purified Trypsin or Factor XIIa

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • DMSO (for substrate stock solution)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.

  • Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the expected Km or a concentration determined by optimization).

  • Prepare a working solution of the purified enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Setup:

    • Add 50 µL of the enzyme working solution to each well of the 96-well plate.

    • Include a negative control with 50 µL of Assay Buffer without the enzyme.

  • Initiate the reaction by adding 50 µL of the substrate working solution to each well.

  • Measure fluorescence immediately in a microplate reader with excitation at 360-380 nm and emission at 440-460 nm. Record data kinetically over a set period (e.g., 30-60 minutes) at regular intervals.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

Protocol 2: Determination of Km and Vmax

Procedure:

  • Prepare a series of substrate dilutions of this compound in Assay Buffer. A typical range would be from 0.1x to 10x the expected Km value.

  • Prepare the enzyme solution at a fixed, optimal concentration in Assay Buffer.

  • Assay Setup: Add a fixed volume of the enzyme solution to each well, followed by the addition of the different substrate concentrations to initiate the reaction.

  • Measure fluorescence kinetically as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each substrate concentration.

    • Plot V₀ versus substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

Mandatory Visualizations

Signaling Pathway: The Intrinsic Pathway of Coagulation

The following diagram illustrates the intrinsic pathway of the coagulation cascade, highlighting the central role of Factor XIIa, a key target for the this compound substrate.

Intrinsic_Pathway cluster_initiation Contact Activation cluster_amplification Amplification Cascade cluster_common Common Pathway Factor_XII Factor XII Factor_XIIa Factor XIIa Factor_XII->Factor_XIIa Contact with negatively charged surface Factor_XI Factor XI Factor_XIIa->Factor_XI Factor_XIa Factor XIa Factor_XI->Factor_XIa cleavage Factor_IX Factor IX Factor_XIa->Factor_IX Factor_IXa Factor IXa Factor_IX->Factor_IXa cleavage Factor_X Factor X Factor_IXa->Factor_X Factor_Xa Factor Xa Factor_X->Factor_Xa with Factor VIIIa Prothrombin Prothrombin (Factor II) Factor_Xa->Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin with Factor Va Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin

Caption: The Intrinsic Pathway of Blood Coagulation.

Experimental Workflow: Protease Assay

This diagram outlines the general workflow for conducting a protease assay using a fluorogenic substrate like this compound.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_detection 3. Data Acquisition & Analysis Prep_Substrate Prepare Substrate Stock (e.g., 10 mM in DMSO) Add_Substrate Add Substrate Solution to Initiate Reaction Prep_Substrate->Add_Substrate Prep_Enzyme Prepare Enzyme Working Solution in Assay Buffer Add_Enzyme Add Enzyme Solution to Microplate Wells Prep_Enzyme->Add_Enzyme Prep_Buffer Prepare Assay Buffer Prep_Buffer->Prep_Substrate Prep_Buffer->Prep_Enzyme Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically (Ex: 360-380 nm, Em: 440-460 nm) Add_Substrate->Measure_Fluorescence Calculate_Velocity Calculate Initial Reaction Velocity (V₀) Measure_Fluorescence->Calculate_Velocity Determine_Kinetics Determine Kinetic Parameters (Km, Vmax) Calculate_Velocity->Determine_Kinetics

Caption: General workflow for a fluorogenic protease assay.

Logical Relationship: Comparison of Protease Assay Methods

This diagram provides a logical comparison of the key features of fluorogenic and chromogenic protease assays.

Assay_Comparison cluster_fluorogenic_details Fluorogenic Details cluster_chromogenic_details Chromogenic Details Assay_Methods Protease Assay Methods Fluorogenic Fluorogenic Assays + High Sensitivity + Continuous Monitoring + Wider Dynamic Range - Potential Autofluorescence - Higher Cost Assay_Methods->Fluorogenic Chromogenic Chromogenic Assays + Simple Readout + Lower Cost + Less Susceptible to Autofluorescence - Lower Sensitivity - Often Endpoint Assays Assay_Methods->Chromogenic Fluorogenic_Principle Principle: Enzymatic release of a fluorophore (e.g., AMC) Fluorogenic->Fluorogenic_Principle Fluorogenic_Detection Detection: Fluorescence plate reader Fluorogenic->Fluorogenic_Detection Chromogenic_Principle Principle: Enzymatic release of a chromophore (e.g., pNA) Chromogenic->Chromogenic_Principle Chromogenic_Detection Detection: Spectrophotometer (absorbance) Chromogenic->Chromogenic_Detection

Caption: Comparison of fluorogenic and chromogenic assays.

References

Establishing the Reliability of a Boc-Gln-Gly-Arg-AMC HCl Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable measurement of protease activity is paramount. The fluorogenic substrate Boc-Gln-Gly-Arg-AMC HCl is a valuable tool for assaying the activity of trypsin-like serine proteases, particularly Factor XIIa and trypsin. This guide provides an objective comparison of this assay's performance with other alternatives, supported by experimental protocols and data to aid in establishing its reliability.

Principle of the Assay

The Boc-Gln-Gly-Arg-AMC assay is based on the enzymatic cleavage of the 7-amino-4-methylcoumarin (B1665955) (AMC) group from the peptide substrate. In its intact form, the substrate is non-fluorescent. Upon cleavage of the amide bond between arginine and AMC by a target protease, the highly fluorescent AMC molecule is released. The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored in real-time.

Performance Comparison with Alternative Substrates

The choice of a fluorogenic substrate can significantly impact assay sensitivity and specificity. While Boc-Gln-Gly-Arg-AMC is effective for measuring the activity of enzymes like Factor XIIa and trypsin, several alternatives exist. A direct quantitative comparison is challenging due to the limited availability of publicly accessible kinetic data for Boc-Gln-Gly-Arg-AMC under standardized conditions. Researchers are encouraged to perform their own kinetic studies to determine the optimal substrate for their specific experimental setup.

Below is a summary of available kinetic data for common alternative fluorogenic substrates for trypsin and other related proteases.

SubstrateEnzymeK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Boc-Gln-Gly-Arg-AMC Factor XIIa, Trypsin Not readily available Not readily available Not readily available
Boc-Gln-Ala-Arg-MCATrypsin (bovine pancreas)5.99--
Boc-Phe-Ser-Arg-MCAFactor XIa12 ± 214.5 ± 1.31.2 x 10⁵
Z-Gly-Gly-Arg-AMCTrypsin, Urokinase, ThrombinNot readily availableNot readily availableNot readily available
Boc-Ile-Glu-Gly-Arg-AMCFactor XaNot readily availableNot readily availableNot readily available

Note: The kinetic parameters (K_m and k_cat) for Boc-Gln-Gly-Arg-AMC are not consistently reported in the literature and should be determined empirically under your specific experimental conditions.

Establishing Assay Reliability: A General Validation Protocol

To ensure the reliability of a this compound assay, a thorough validation is crucial. This involves assessing key performance characteristics to demonstrate that the assay is fit for its intended purpose.

Key Validation Parameters and Typical Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.Intra-assay CV: ≤ 15% Inter-assay CV: ≤ 20%
Accuracy The closeness of the mean test results obtained by the assay to the true value.Recovery: 80-120% of the theoretical value.
Linearity The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Coefficient of determination (R²): ≥ 0.98
Range The interval between the upper and lower concentrations of an analyte in the sample for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.Determined by linearity and precision experiments.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio ≥ 3
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10 and within acceptable precision and accuracy limits.
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.Demonstrated by testing the substrate against a panel of relevant and irrelevant proteases and using specific inhibitors.

Experimental Protocols

Protocol 1: General Protease Activity Assay using this compound

This protocol provides a general framework for measuring the activity of a purified trypsin-like serine protease.

Materials:

  • Purified protease (e.g., Factor XIIa, Trypsin)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a 10 mM Substrate Stock Solution: Dissolve this compound in DMSO. Store in aliquots at -20°C, protected from light.

  • Prepare a Substrate Working Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM). The optimal concentration should be at or above the K_m value for sensitive detection.

  • Prepare an Enzyme Working Solution: Dilute the purified protease in Assay Buffer to a concentration that ensures the reaction rate is linear over the desired time course.

  • Set up the Assay: In a 96-well black microplate, add the reagents in the following order:

    • Blank wells: Assay Buffer only.

    • Substrate control wells: Substrate Working Solution and Assay Buffer.

    • Test wells: Substrate Working Solution and Enzyme Working Solution.

  • Initiate the Reaction: Add the Enzyme Working Solution to the test wells.

  • Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm. Record the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

Protocol 2: Determination of Kinetic Parameters (K_m and V_max)

This protocol is for determining the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max).

Procedure:

  • Prepare a range of Substrate Working Solutions with varying concentrations of this compound in Assay Buffer.

  • Follow the General Protease Activity Assay protocol (Protocol 1) , using the different substrate concentrations.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration.

    • Plot V₀ against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Mandatory Visualizations

Enzymatic_Reaction cluster_0 Assay Principle Boc-Gln-Gly-Arg-AMC Boc-Gln-Gly-Arg-AMC Cleaved_Peptide Boc-Gln-Gly-Arg Boc-Gln-Gly-Arg-AMC->Cleaved_Peptide Enzymatic Cleavage AMC Fluorescent AMC Boc-Gln-Gly-Arg-AMC->AMC Protease Protease Protease->Boc-Gln-Gly-Arg-AMC

Figure 1: Enzymatic cleavage of Boc-Gln-Gly-Arg-AMC.

Experimental_Workflow cluster_workflow Assay Validation Workflow start Start reagent_prep Prepare Reagents (Substrate, Enzyme, Buffer) start->reagent_prep assay_setup Set up 96-well Plate (Blank, Control, Test) reagent_prep->assay_setup incubation Incubate at Optimal Temperature assay_setup->incubation measurement Measure Fluorescence Kinetically incubation->measurement data_analysis Data Analysis (V₀, Precision, Accuracy, etc.) measurement->data_analysis validation_report Generate Validation Report data_analysis->validation_report end End validation_report->end

Figure 2: General workflow for assay validation.

Contact_Activation_Pathway cluster_pathway Contact Activation Pathway Neg_Surface Negatively Charged Surface (e.g., Kaolin, Glass) FXII Factor XII Neg_Surface->FXII Contact FXIIa Factor XIIa FXII->FXIIa Activation Prekallikrein Prekallikrein FXIIa->Prekallikrein Activates FXI Factor XI FXIIa->FXI Activates Kallikrein Kallikrein Prekallikrein->Kallikrein Kallikrein->FXII Reciprocal Activation HMWK High Molecular Weight Kininogen Kallikrein->HMWK Cleaves Bradykinin Bradykinin (Inflammation) HMWK->Bradykinin FXIa Factor XIa FXI->FXIa Coagulation -> Coagulation Cascade FXIa->Coagulation

Figure 3: Role of Factor XIIa in the Contact Activation Pathway.

Safety Operating Guide

Proper Disposal of Boc-Gln-Gly-Arg-AMC HCl: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Boc-Gln-Gly-Arg-AMC HCl must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While this compound is not classified as hazardous under Regulation (EC) No 1272/2008, responsible disposal is a critical component of laboratory best practices. This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.

Immediate Safety and Handling

Before initiating any disposal protocol, ensure that appropriate personal protective equipment (PPE) is worn. Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is recommended. For situations with potential for aerosolization of the solid compound, respiratory protection should be considered.

Disposal of Unused Solid Compound

Unused or waste this compound in its solid, lyophilized form should be managed as non-hazardous solid chemical waste. However, it is imperative to consult and follow your institution's specific guidelines and local regulations for chemical waste disposal.

General Procedure for Solid Waste:

  • Package Securely: Place the solid waste in a clearly labeled, sealed container. The original product vial is suitable for this purpose.

  • Labeling: Ensure the container is clearly marked with the full chemical name: "this compound".

  • Segregation: Do not mix with hazardous waste streams.

  • Institutional Protocol: Follow your institution's established procedure for the collection of non-hazardous chemical waste. This may involve placing the sealed container in a designated collection bin or arranging for a pickup by your environmental health and safety (EHS) department.

Disposal of Empty Containers

Properly emptied containers of this compound can typically be disposed of in the regular laboratory trash, provided they are managed correctly to prevent any misunderstanding by custodial staff.

Procedure for Empty Vials:

  • Ensure Empty: Confirm that the vial is completely empty of any residual powder.

  • Deface Label: Thoroughly obscure or remove the original product label. This is a critical step to prevent the container from being mistaken for one containing hazardous material.

  • Dispose: Place the defaced, empty vial in the regular laboratory trash.

Managing Spills

In the event of a small spill of solid this compound:

  • Restrict Access: Cordon off the affected area to prevent dispersal.

  • Mechanical Cleanup: Carefully sweep or wipe up the solid material. Avoid generating dust.

  • Collect Waste: Place the collected material and any contaminated cleaning materials (e.g., wipes) into a sealed container.

  • Label and Dispose: Label the container as "Spill Debris: this compound" and dispose of it as non-hazardous solid chemical waste according to your institutional protocol.

Quantitative Data Summary

For clarity, the key quantitative aspects of handling and disposal are summarized below.

ParameterSpecificationRationale
Hazard Classification Not classified as hazardousPer Regulation (EC) No 1272/2008
Personal Protective Equipment Standard laboratory PPEBest practice for handling any chemical
Solid Waste Disposal Non-hazardous chemical waste streamPrevents contamination of general waste
Empty Container Disposal Defaced, in regular trashAvoids mistaken identity by non-lab staff

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Assess this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Unused Solid or Spill Debris waste_type->solid_waste  Solid empty_container Empty Product Vial waste_type->empty_container Empty Container   package_solid Securely package and label 'this compound' solid_waste->package_solid deface_label Thoroughly deface or remove label empty_container->deface_label institutional_solid Dispose via institutional non-hazardous chemical waste stream package_solid->institutional_solid trash_disposal Dispose in regular laboratory trash deface_label->trash_disposal end End of Process institutional_solid->end trash_disposal->end

Essential Safety and Logistical Information for Handling Boc-Gln-Gly-Arg-AMC HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount for both personal safety and the integrity of experimental results. This guide provides essential, immediate safety and logistical information for the handling of Boc-gln-gly-arg-amc hcl, a fluorogenic peptide substrate. The following procedures detail operational plans from receipt to disposal, ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound in either its lyophilized powder or reconstituted solution form, specific personal protective equipment is necessary to minimize exposure risks. Although the substance is not classified as hazardous under Regulation (EC) No 1272/2008, standard laboratory precautions should always be observed.

ActivityRequired Personal Protective EquipmentRationale and Best Practices
Handling Lyophilized Powder - Safety Goggles or Glasses with side shields- Nitrile Gloves- Laboratory Coat- Fume Hood or Dust Respirator (N95)The fine powder can be easily inhaled or dispersed.[1] Working in a ventilated enclosure like a fume hood is the preferred engineering control to minimize inhalation risk.[1]
Reconstitution & Solution Handling - Safety Goggles- Nitrile Gloves- Laboratory CoatProtects against splashes and direct contact with the solution.[1] Always change gloves if they become contaminated.[1]
Performing Assays - Safety Goggles- Nitrile Gloves- Laboratory CoatStandard PPE for handling chemical reagents in a laboratory setting.[1]
Spill Cleanup - Safety Goggles- Chemical-Resistant Gloves (Nitrile)- Laboratory Coat- Dust Respirator (for powders)Contains the spill and protects personnel during cleanup. For large spills, additional PPE may be necessary.[1]
Waste Disposal - Safety Goggles- Nitrile Gloves- Laboratory CoatPrevents exposure while handling waste containers and decontaminating equipment.[1]

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.

  • Upon receipt, visually inspect the container for any damage.

  • Store the lyophilized powder at -20°C to -80°C, protected from light and moisture.[2]

  • Before opening, briefly centrifuge the vial to ensure all the powder is at the bottom.[2]

  • Solvent Selection : The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO).[2] The substrate is practically insoluble in water.[3]

  • Procedure :

    • Allow the vial of the lyophilized powder to equilibrate to room temperature before opening to prevent condensation.

    • Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration.

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the powder.[2] Gentle warming to 37°C or sonication can aid dissolution.[2][3]

  • Storage of Stock Solution :

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[1][2]

    • Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months), protected from light.[2]

  • When preparing for an assay, thaw a single aliquot of the stock solution.

  • Dilute the stock solution in the appropriate assay buffer to the final working concentration.

  • Always wear the recommended PPE during experimental procedures.

Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal Procedure
Unused Solid this compound - Treat as chemical waste.- Place the original vial or a securely sealed container into a larger, labeled hazardous waste container.[4]- Do not dispose of in regular trash.[4]
Aqueous Solutions Containing this compound - Collect all experimental waste, including buffer solutions from assays, into a designated and labeled aqueous hazardous waste container.[4]- Do not pour this waste down the drain.[4]
Solvent Solutions (e.g., in DMSO) - Collect in a labeled solvent hazardous waste container, keeping it separate from aqueous waste.[4]
Contaminated Labware (e.g., pipette tips, tubes) - Dispose of in a designated solid hazardous waste container.[1][4]- Sharps must be placed in a certified sharps container.[1]

All waste containers must be clearly labeled as "Hazardous Waste" with the chemical name "this compound" and any other information required by your institution's environmental health and safety department.[4]

Visual Workflow Guides

Handling_Workflow cluster_receipt Receiving and Storage cluster_prep Preparation cluster_use Experimental Use Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store at -20°C to -80°C Inspect->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Reconstitute Reconstitute in DMSO Equilibrate->Reconstitute Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot Store_Aliquot Store Aliquots at -20°C or -80°C Aliquot->Store_Aliquot Thaw Thaw Single Aliquot Store_Aliquot->Thaw Dilute Dilute in Assay Buffer Thaw->Dilute Perform_Assay Perform Assay Dilute->Perform_Assay

Workflow for Handling this compound

Disposal_Workflow cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_labware Contaminated Labware Waste_Generated Waste Generated (Solid, Liquid, Labware) Solid_Waste Unused Solid Reagent Waste_Generated->Solid_Waste Aqueous_Waste Aqueous Solutions Waste_Generated->Aqueous_Waste Solvent_Waste Solvent Solutions (DMSO) Waste_Generated->Solvent_Waste Labware Pipette Tips, Tubes Waste_Generated->Labware Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Aqueous_Container Labeled Aqueous Hazardous Waste Container Aqueous_Waste->Aqueous_Container Solvent_Container Labeled Solvent Hazardous Waste Container Solvent_Waste->Solvent_Container Labware_Container Labeled Solid Hazardous Waste Container Labware->Labware_Container

Disposal Plan for this compound Waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-gln-gly-arg-amc hcl
Reactant of Route 2
Reactant of Route 2
Boc-gln-gly-arg-amc hcl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.